6-Aminopyridine-3-boronic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625446 | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851524-96-4 | |
| Record name | B-(6-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Aminopyridine-3-boronic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a boronic acid moiety, make it a valuable building block for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.
Core Chemical Properties
This compound is a solid at room temperature with the chemical formula C₅H₇BN₂O₂. Its chemical structure and core properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BN₂O₂ | [1] |
| Molecular Weight | 137.93 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Boiling Point | 388.271 °C at 760 mmHg | [4] |
| Density | 1.334 g/cm³ | [4] |
| pKa (predicted) | 4.24 ± 0.10 | [3] |
| Solubility | Excellent water solubility | [5][6] |
| CAS Number | 851524-96-4 | [1][7] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods developed for the preparation of pyridinylboronic acids. A common strategy involves the use of a dihalopyridine precursor, followed by a regioselective borylation reaction.
Experimental Protocol: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids (A General Approach)
This protocol outlines a general workflow for the synthesis of 6-halo-pyridin-3-yl boronic acids, which are precursors to this compound. The subsequent amination step would yield the final product.
Materials:
-
2,5-Dihalopyridine (e.g., 2-bromo-5-chloropyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the 2,5-dihalopyridine and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the regioselective lithium-halogen exchange at the 5-position.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.
-
Quenching and Work-up: The reaction is quenched by the slow addition of aqueous HCl. The pH of the aqueous layer is carefully adjusted to approximately 7.5-8.0 with aqueous NaOH, which may cause the product to precipitate.
-
Extraction and Isolation: The aqueous mixture is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 6-halo-pyridin-3-yl boronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure 6-halo-pyridin-3-yl boronic acid.
-
Amination: The resulting 6-halo-pyridin-3-yl boronic acid can then be subjected to an amination reaction (e.g., Buchwald-Hartwig amination) to introduce the amino group at the 6-position, yielding this compound.
References
- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]
- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]
- 4. This compound, CAS No. 851524-96-4 - iChemical [ichemical.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 851524-96-4 [sigmaaldrich.com]
A Technical Guide to 6-Aminopyridine-3-boronic Acid (CAS 851524-96-4) for Advanced Research and Development
Abstract: This whitepaper provides a comprehensive technical overview of 6-Aminopyridine-3-boronic acid, CAS number 851524-96-4, a versatile heterocyclic building block crucial in modern medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental methodologies are provided alongside graphical representations of synthetic pathways and experimental workflows to support researchers, scientists, and drug development professionals in its practical application.
Physicochemical and Safety Data
This compound is a solid, bifunctional organic compound containing both a nucleophilic aminopyridine moiety and a versatile boronic acid group. These features make it an important reagent in synthetic chemistry.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 851524-96-4 | [1] |
| Molecular Formula | C₅H₇BN₂O₂ | [2] |
| Molecular Weight | 137.93 g/mol | [1] |
| IUPAC Name | (6-amino-3-pyridinyl)boronic acid | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 388.3 °C at 760 mmHg | [2] |
| SMILES | B(C1=CN=C(C=C1)N)(O)O | [1] |
| InChI Key | NPJBPJIQMCHZLJ-UHFFFAOYSA-N | [1][2] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with GHS07 pictograms and requires careful management.[2] All operations should be performed in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
| Hazard Class | GHS Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
STOT: Specific Target Organ Toxicity. Data sourced from Sigma-Aldrich Safety Data Sheet.[2]
Applications in Research and Drug Discovery
The utility of this compound stems from its role as a key intermediate and building block in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[5][6] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[6][7] The aminopyridine moiety is a common scaffold in pharmaceuticals, and the boronic acid functional group allows for its direct coupling to various aryl or heteroaryl halides.
Medicinal Chemistry and Drug Design
Boronic acids are recognized as important pharmacophores in drug discovery, with several FDA-approved drugs, like Bortezomib (Velcade), containing this functional group.[8] Pyridine boronic acids, a subclass of heterocyclic boronic acids, are increasingly used in drug design.[9] Specifically, derivatives of this compound have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a strategy to combat antimicrobial resistance.[9]
Materials Science and Biotechnology
Beyond pharmaceuticals, this boronic acid is used to functionalize materials. For instance, it has been employed as an affinity ligand on magnetic nanoparticles.[10] These functionalized nanoparticles exhibit a high affinity for cis-diol-containing biomolecules (like polyphenols and certain carbohydrates) under neutral or acidic conditions, which is an advantage over traditional boronate materials that require basic conditions.[10][11] This enables the highly efficient and selective enrichment of these biomolecules from complex samples like human urine.[10]
Core Synthetic Methodologies
Understanding the synthesis of and reactions involving this compound is key to its application. The following diagrams illustrate fundamental chemical processes.
Caption: General synthesis of aryl boronic acids via lithium-halogen exchange.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a synthesized example based on common laboratory practices.[7][12][13]
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water (4:1 or 5:1 v/v)
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Microwave vial or Schlenk tube with a magnetic stir bar
Reaction Setup (Under Inert Atmosphere)
-
Vessel Preparation : To an oven-dried microwave vial or Schlenk tube containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Inerting : Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition : Prepare the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent mixture to the reaction vessel via syringe.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%), to the reaction mixture.
Reaction Execution and Monitoring
-
Heating : Place the sealed vessel in a preheated oil bath or heating mantle set to 90-100 °C. Alternatively, for microwave-assisted synthesis, heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[7]
-
Stirring : Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours for conventional heating).
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots from the reaction mixture.
Workup and Purification
-
Cooling and Quenching : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing : Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Conclusion
This compound (CAS 851524-96-4) is a high-value chemical reagent with significant utility in drug discovery, synthetic chemistry, and materials science. Its capacity to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is critical for leveraging its full potential in research and development settings.
References
- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 851524-96-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | HIBR Gene Diagnostics [hibergene.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
6-Aminopyridine-3-boronic Acid: A Versatile Building Block in Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopyridine-3-boronic acid has emerged as a pivotal reagent in medicinal chemistry and biotechnology. Its unique structural features, combining a nucleophilic aminopyridine core with a versatile boronic acid moiety, enable its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. It is intended to serve as a technical resource for professionals engaged in drug discovery, diagnostics, and advanced materials development.
Core Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized below, providing essential data for reaction planning and execution.
| Property | Value | Citations |
| Molecular Weight | 137.93 g/mol | [1][2][3][4] |
| Molecular Formula | C₅H₇BN₂O₂ | [1][3][4][5] |
| CAS Number | 851524-96-4 | [1][2][4][5] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 388.3 °C at 760 mmHg | [5] |
| Purity | Typically ≥95% | [1][5] |
| Storage Temperature | 4 °C | [5] |
Applications in Research and Drug Development
The utility of this compound spans several key areas of scientific research, primarily driven by the reactivity of the boronic acid group and the biological relevance of the aminopyridine scaffold.
Suzuki-Miyaura Cross-Coupling Reactions
A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction utilizes palladium catalysts to form carbon-carbon bonds between organoboronic acids and organic halides. This compound is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl and hetero-biaryl structures.[6] These motifs are prevalent in medicinally important compounds.
Development of Novel Enzyme Inhibitors
The aminopyridine structure is a recognized pharmacophore in many biologically active molecules. By employing this compound as a starting material, researchers have developed potent and selective inhibitors for various enzymes.
-
Inhibitors of Staphylococcus aureus NorA Efflux Pump: Derivatives of this compound have been synthesized and identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus.[5][7][8] This pump is a major contributor to antibiotic resistance, and its inhibition can restore the efficacy of existing antibiotics like ciprofloxacin. Specifically, 6-(aryl)alkoxypyridine-3-boronic acids have shown the ability to potentiate ciprofloxacin activity.[5]
-
Dual GSK-3β/CK-1δ Inhibitors: The 6-amino pyridine scaffold has been incorporated into novel dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[1] These kinases are implicated in the pathology of Alzheimer's disease, and dual-target inhibitors represent a promising therapeutic strategy.
Functionalization of Nanomaterials for Biotechnology
The boronic acid group's ability to form reversible covalent bonds with cis-diols makes it an ideal ligand for affinity chromatography and enrichment of biomolecules.
-
Enrichment of cis-diol-containing Biomolecules: this compound has been used to functionalize magnetic nanoparticles.[9] These functionalized nanoparticles exhibit a high affinity for cis-diol-containing molecules, such as glycoproteins and polyphenols, even at neutral or acidic pH, which is advantageous for handling sensitive biological samples.[9][10]
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acids as NorA Efflux Pump Inhibitors
This protocol outlines the synthesis of 6-(aryl)alkoxypyridine-3-boronic acid derivatives, starting from a suitable precursor, as potential inhibitors of the NorA efflux pump. This is a multi-step synthesis where this compound would be a key intermediate or a related pyridine boronic acid derivative is functionalized.
Step 1: Synthesis of a 6-halopyridine-3-boronic acid precursor (if starting from a non-functionalized pyridine)
A common route involves the conversion of an aminopyridine to a halopyridine, followed by borylation.
Step 2: Etherification of the 6-halopyridine-3-boronic acid derivative
-
To a solution of the 6-halopyridine-3-boronic acid derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., NaH, 1.2 equiv) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add the desired aryl-alkanol (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to yield the 6-(aryl)alkoxypyridine-3-boronic acid derivative.
Functionalization of Magnetic Nanoparticles
This protocol details the steps to functionalize magnetic nanoparticles with this compound for the enrichment of biomolecules.
Materials:
-
Fe₃O₄ magnetic nanoparticles (MNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Polyethyleneimine (PEI)
-
This compound
-
Activating agents (e.g., EDC, NHS)
-
Ethanol, Methanol, and appropriate buffers
Procedure:
-
Silanization of MNPs: Disperse MNPs in ethanol and add APTES. Stir at room temperature for 24 hours to obtain amino-functionalized MNPs (MNPs-NH₂).
-
PEI Grafting: Suspend the MNPs-NH₂ in a PEI solution and stir for 4 hours to introduce a higher density of amino groups (MNPs-PEI).
-
Activation of this compound: In a separate reaction, activate the boronic acid. This step is a conceptual representation as the primary amine on the pyridine ring can be directly coupled. A more direct approach involves activating the surface of the nanoparticles to react with the amino group of the boronic acid.
-
Coupling of this compound to MNPs-PEI: Disperse the MNPs-PEI in a suitable buffer. Add the this compound and coupling agents (e.g., EDC/NHS if a carboxylated surface was prepared, or other appropriate chemistry for amine-amine coupling).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the functionalized nanoparticles using a magnet and wash extensively with buffer and water to remove unreacted reagents.
-
Resuspend the this compound functionalized MNPs in a suitable storage buffer.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Conclusion
This compound is a high-value chemical entity with significant applications in drug discovery and biotechnology. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling, its role as a foundational scaffold for potent enzyme inhibitors, and its application in the development of advanced biomaterials underscore its importance. The protocols and workflows detailed in this guide provide a practical framework for researchers to leverage the full potential of this versatile compound in their scientific endeavors.
References
- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Aminopyridine-3-boronic acid: Physicochemical Properties and Methodologies
This technical guide provides a comprehensive overview of 6-aminopyridine-3-boronic acid, with a focus on its solubility characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available data on its physicochemical properties and presents detailed experimental protocols for solubility determination.
Physicochemical Properties
This compound is a boronic acid derivative utilized in various chemical applications, including as an intermediate in organic synthesis, particularly in Suzuki coupling reactions for the formation of carbon-carbon bonds[1][2]. It is also recognized for its utility in biochemical applications, such as in the preparation of metallo-β-lactamase inhibitors for antibiotics[3].
Structure and Identification:
| Parameter | Value |
| IUPAC Name | (6-aminopyridin-3-yl)boronic acid |
| CAS Number | 851524-96-4[4] |
| Molecular Formula | C₅H₇BN₂O₂[4] |
| Molecular Weight | 137.93 g/mol [4] |
| Physical Form | Solid |
Key Physicochemical Data:
While specific quantitative solubility data is not widely published, the following parameters have been reported or predicted:
| Property | Value | Source |
| Boiling Point | 388.3 °C at 760 mmHg | [5] |
| Density | 1.33 g/cm³ (Predicted) | [5] |
| pKa | 4.24 ± 0.10 (Predicted) | [3][6] |
The pKa of boronic acids is a critical parameter influencing their solubility and interaction with biological targets. Boronic acids act as Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions. This equilibrium is pH-dependent, and at physiological pH, many boronic acids remain in their uncharged state[7]. The predicted pKa of 4.24 for this compound suggests that the equilibrium will shift towards the anionic form at pH values above this.
Solubility Profile
The solubility of boronic acids, in general, is influenced by the nature of the organic substituent and the solvent. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[10].
Qualitative Solubility Summary:
| Solvent Class | Expected Solubility | Rationale/Reference |
| Water | High / Excellent | Stated in literature for applications in aqueous media[8][9]. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Likely High | General trend for polar organic compounds. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely High | Common solvents for a wide range of organic molecules. |
| Ethers (e.g., Diethyl ether, THF) | Moderate to High | Based on the behavior of similar boronic acids[10]. |
| Ketones (e.g., Acetone) | Moderate to High | Based on the behavior of similar boronic acids[10]. |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate | Based on the behavior of similar boronic acids[10]. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | General trend for polar organic compounds and boronic acids[10]. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental procedures are necessary. The following are detailed methodologies that can be employed for determining the solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Principle: A saturated solution of the compound is created by agitating an excess amount of the solid in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, which represents its kinetic solubility.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Plate reader with nephelometry or turbidity detection capabilities
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer.
-
Compound Addition: Transfer a small volume of each DMSO dilution to the corresponding wells of the aqueous buffer plate. This will induce precipitation if the solubility limit is exceeded.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Analysis: Measure the turbidity or light scattering of each well using a plate reader.
-
Data Interpretation: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank wells.
Visualizations
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Application in Affinity Chromatography
The excellent water solubility and the ability of the boronic acid moiety to interact with cis-diols make this compound a suitable ligand for affinity chromatography to capture specific biomolecules.
Caption: Role in Affinity Chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIBR Gene Diagnostics [hibergene.com]
- 3. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]
- 4. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 851524-96-4 - iChemical [ichemical.com]
- 6. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
A Technical Guide to the Stability and Storage of 6-Aminopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-aminopyridine-3-boronic acid. Understanding the physicochemical properties and degradation pathways of this critical reagent is essential for ensuring its integrity and performance in synthetic applications, particularly in drug discovery and development where it serves as a key building block in cross-coupling reactions.
Physicochemical and Hazard Information
This compound is a solid, typically white to pale yellow, powder.[1] It is a versatile building block used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2]
| Property | Value | Source(s) |
| CAS Number | 851524-96-4 | [3][4] |
| Molecular Formula | C₅H₇BN₂O₂ | [3][5][6] |
| Molecular Weight | 137.93 g/mol | [6][7] |
| Appearance | Solid, White to Pale Yellow Powder | [1] |
| Boiling Point | ~388 °C at 760 mmHg | [3][7][8] |
| Storage Temperature | See Table 2 | [3][4][5][7] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3][6] |
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and ensure the reagent's reactivity. The compound is typically supplied as a lyophilized powder.[5]
| Condition | Recommendation | Details | Source(s) |
| Long-Term Storage | -20°C to -80°C | Store in a freezer for periods up to 6 months. Keep in a dark place under an inert atmosphere. | [5][7] |
| Short-Term Storage | 4°C | Suitable for up to one week. | [3][5] |
| Container | Tightly Sealed | Keep the original container tightly closed to prevent moisture ingress and contamination. | [1][9][10] |
| Atmosphere | Dry, Well-Ventilated | Store in a dry and well-ventilated area away from incompatible materials. An inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term stability. | [1][7][9][10] |
| Handling | Avoid Freeze-Thaw Cycles | Aliquoting the reagent upon receipt is recommended to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation. | [5] |
Best Practices for Handling:
-
Always handle the compound in a well-ventilated area or under a fume hood.
-
Use clean, dry spatulas and glassware.
-
Avoid exposure to light and moisture.[1]
-
When not in use, keep the container securely sealed.[10][11]
Key Stability Considerations and Decomposition Pathways
Boronic acids, particularly heteroaromatic derivatives like this compound, are susceptible to several degradation pathways that can impact their purity and efficacy in chemical reactions.
Protodeboronation
Protodeboronation is a common decomposition pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[12] This reaction is often an undesired side reaction in coupling processes and can be influenced by pH, temperature, and the presence of metal catalysts.[12][13] For basic heteroaromatic boronic acids, the reaction can be accelerated at neutral pH through the formation of a reactive zwitterionic intermediate.[12]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | HIBR Gene Diagnostics [hibergene.com]
- 3. This compound | 851524-96-4 [sigmaaldrich.com]
- 4. (6-AMINOPYRIDIN-3-YL)BORONIC ACID | 851524-96-4 [chemicalbook.com]
- 5. cusabio.com [cusabio.com]
- 6. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]
- 8. This compound, CAS No. 851524-96-4 - iChemical [ichemical.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemstock.ae [chemstock.ae]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Aminopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-boronic acid is a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Its structure, incorporating a nucleophilic amino group and a versatile boronic acid moiety, makes it a highly valuable building block for the construction of complex heterocyclic molecules. Boronic acid derivatives are extensively used in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This allows for the facile introduction of the 6-aminopyridinyl scaffold into a wide array of organic molecules.
The presence of the 6-aminopyridine core is significant in numerous biologically active compounds, and its strategic incorporation can be crucial in drug discovery programs. This guide provides an in-depth overview of the primary synthetic routes to this compound, offering detailed experimental protocols and comparative data to aid researchers in its preparation. The two principal methods discussed are the lithiation-borylation of a halogenated precursor and the palladium-catalyzed Miyaura borylation.
Synthetic Routes to this compound
The synthesis of this compound typically commences from a readily available halogenated precursor, most commonly 2-amino-5-bromopyridine. Below are two of the most effective and widely employed synthetic strategies.
Route 1: Lithiation-Borylation of 2-Amino-5-bromopyridine
This classic organometallic approach involves a halogen-metal exchange reaction at a low temperature, followed by quenching with a borate ester. The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. This method is often high-yielding but requires stringent anhydrous and anaerobic conditions.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Starting Material: The flask is charged with 2-amino-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.2 eq, solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional 1 hour. Note: The excess n-butyllithium is to deprotonate the amino group.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred for 1 hour. The aqueous layer is then separated, and the organic layer is extracted with 2 M HCl. The combined aqueous layers are washed with diethyl ether to remove any non-polar impurities.
-
Isolation of Product: The pH of the aqueous layer is carefully adjusted to ~7.5 with the addition of a saturated sodium bicarbonate solution, at which point a solid precipitate should form. The mixture is stirred in an ice bath for 1 hour to maximize precipitation.
-
Purification: The solid is collected by vacuum filtration, washed with cold water and a small amount of cold diethyl ether, and then dried under high vacuum to yield this compound.
Route 2: Palladium-Catalyzed Miyaura Borylation
This method offers a more functional-group-tolerant alternative to the lithiation route. It involves the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the boronic acid.
Experimental Protocol:
-
Reaction Setup: A Schlenk flask is charged with 2-amino-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Addition of Solvent: Anhydrous 1,4-dioxane is added, and the flask is evacuated and backfilled with nitrogen three times.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up of Pinacol Ester: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Hydrolysis to Boronic Acid: The purified pinacol ester is dissolved in a mixture of acetone and water. Sodium periodate (NaIO₄, 4.0 eq) and ammonium acetate (NH₄OAc, 1.2 eq) are added, and the mixture is stirred vigorously at room temperature for 12-24 hours.
-
Isolation and Purification: The acetone is removed under reduced pressure, and the aqueous residue is filtered. The pH of the filtrate is adjusted to ~7.5 with a suitable base, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its pinacol ester intermediate. The data is compiled from analogous reactions reported in the literature and should be considered representative.
| Parameter | Route 1: Lithiation-Borylation | Route 2: Palladium-Catalyzed Borylation (Pinacol Ester) |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Key Reagents | n-BuLi, Triisopropyl borate | B₂pin₂, Pd(dppf)Cl₂, KOAc |
| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane |
| Reaction Temperature | -78 °C to Room Temperature | 80-90 °C |
| Reaction Time | 12-16 hours | 12-24 hours |
| Typical Yield | 60-75% | 70-85% |
| Purity | >95% after precipitation | >98% after chromatography |
Mandatory Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow: Lithiation-Borylation
Caption: Experimental workflow for the lithiation-borylation route.
Experimental Workflow: Palladium-Catalyzed Borylation
Caption: Experimental workflow for the palladium-catalyzed borylation route.
References
6-Aminopyridine-3-boronic acid structural analogs
An In-depth Technical Guide to 6-Aminopyridine-3-boronic Acid Structural Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-aminopyridine-5-boronic acid, is a versatile heterocyclic building block in medicinal chemistry.[1][2] Its structural features—a hydrogen bond-donating amino group, a hydrogen bond-accepting pyridine nitrogen, and a reactive boronic acid moiety—make it a valuable scaffold for designing targeted therapeutic agents. The boronic acid group is of particular interest due to its ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of enzymes, and its utility in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[3]
This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and therapeutic potential. It details their application as inhibitors of critical biological targets, including the bacterial NorA efflux pump and the PI3K signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Core Structure and Chemical Properties
-
IUPAC Name : (6-amino-3-pyridinyl)boronic acid[1]
-
Synonyms : 2-Aminopyridine-5-boronic acid, (6-Aminopyridin-3-yl)boronic acid[1][4]
-
Molecular Formula : C₅H₇BN₂O₂[1]
-
Molecular Weight : 137.93 g/mol [1]
-
Key Features : The molecule consists of a pyridine ring substituted with an amino group at the 6-position and a boronic acid group [-B(OH)₂] at the 3-position. This arrangement allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Therapeutic Applications and Structural Analogs
Structural analogs of this compound have been investigated for several therapeutic applications, primarily as enzyme and protein inhibitors.
NorA Efflux Pump Inhibitors for Combating Antibiotic Resistance
The NorA efflux pump in Staphylococcus aureus is a major facilitator superfamily (MFS) transporter that expels a broad range of antimicrobial agents, contributing significantly to multidrug resistance against antibiotics like ciprofloxacin.[5][6] Inhibition of this pump is a promising strategy to restore the efficacy of existing antibiotics.[7] Derivatives of this compound, specifically 6-(aryl)alkoxypyridine-3-boronic acids, have been identified as potent NorA inhibitors.[5][8]
The proposed mechanism involves the inhibitor binding to the NorA protein, preventing the extrusion of the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal effect. The boronic acid moiety is crucial for this activity.[7]
dot
Caption: Mechanism of NorA efflux pump inhibition by this compound analogs.
Structure-Activity Relationship (SAR) Data
The following table summarizes the activity of key 6-substituted pyridine-3-boronic acid analogs in potentiating the effect of ciprofloxacin (CIP) against a NorA-overexpressing S. aureus strain (SA1199B).
| Compound ID | Structure (R-group at 6-position) | Potentiation of CIP Activity (Fold-Increase) | Reference |
| I | -O-CH₂(Phenyl) | Parent Compound | [8] |
| 3i | -O-(CH₂)₃-Phenyl | 4x increase vs. parent | [8] |
| 3j | -O-(CH₂)₄-Phenyl | 4x increase vs. parent | [8] |
Data indicates that extending the alkoxy chain between the pyridine and phenyl rings from one to three or four carbons significantly enhances the inhibitory activity.[8]
PI3K Pathway Inhibitors for Cancer Therapy
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis.[9] Its overactivation is a common feature in many human cancers, making it a prime target for drug development.[10] Aminopyridine and aminopyrimidine boronic acid esters are key intermediates in the synthesis of potent PI3K inhibitors.[9][11] These intermediates are typically used in Suzuki-Miyaura cross-coupling reactions to build more complex molecules that bind to the ATP-binding pocket of the PI3K enzyme.[12][13]
dot
Caption: Role of PI3K inhibitors derived from aminopyridine boronic acids in the PI3K/Akt pathway.
Quantitative Data for PI3K Inhibitors
Several studies have reported potent PI3K inhibitors synthesized using aminopyridine or aminopyrimidine scaffolds.
| Compound ID | Target | IC₅₀ | Cell Line (Antiproliferative IC₅₀) | Reference |
| MR3278 | PI3Kδ | 30 nM | MOLM-16 (2.6 µM), Mv-4-11 (3.7 µM) | [10] |
| Compound 35 | PI3Kα | - | T47D (7.9 µM), MCF-7 (9.4 µM) | [13] |
| GDC-0980 | PI3Kα, β, δ, γ | 5, 27, 7, 14 nM | - | [12] |
Experimental Protocols
General Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acids
This protocol describes a representative synthesis for NorA efflux pump inhibitors, starting from a commercially available boronic acid pinacol ester.
dot
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Methodology:
-
Nucleophilic Aromatic Substitution:
-
To a solution of an appropriate aryl-alkanol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-chloropyridine-3-boronic acid pinacol ester (1.0 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by TLC.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 6-(aryl)alkoxypyridine-3-boronic acid pinacol ester.
-
-
Deprotection of Pinacol Ester:
-
Dissolve the purified pinacol ester in a mixture of acetone and 1N hydrochloric acid (HCl).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the acetone under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~7.5 using aqueous sodium hydroxide (NaOH), which should precipitate the boronic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 6-(aryl)alkoxypyridine-3-boronic acid.
-
Ethidium Bromide (EtBr) Accumulation Assay for NorA Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate ethidium bromide from bacterial cells.[14][15] An effective inhibitor will block the pump, leading to an increase in intracellular EtBr and a corresponding increase in fluorescence.
Methodology:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of S. aureus (e.g., the NorA-overexpressing SA1199B strain) in a suitable broth (e.g., Tryptic Soy Broth) at 37 °C.
-
Dilute the overnight culture into fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final OD₆₀₀ of 0.4.
-
-
Accumulation Assay:
-
Transfer the bacterial suspension to a 96-well black microplate.
-
Add the test compounds (boronic acid analogs) at various concentrations. A known efflux pump inhibitor like reserpine can be used as a positive control.
-
Equilibrate the plate at 37 °C for 10 minutes.
-
Add ethidium bromide to a final concentration of 0.5-1 µg/mL.
-
Immediately measure fluorescence using a microplate reader (e.g., excitation at 530 nm, emission at 600 nm) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Increased fluorescence in the presence of a test compound compared to the vehicle control (e.g., DMSO) indicates inhibition of EtBr efflux.
-
Calculate the percentage of inhibition or determine IC₅₀ values from dose-response curves.[16]
-
Conclusion
The this compound scaffold is a privileged structure in modern drug discovery. Its analogs have demonstrated significant potential as targeted therapeutic agents, particularly as inhibitors of bacterial efflux pumps and oncogenic kinases. The synthetic tractability of the core allows for extensive SAR studies, leading to the identification of potent and selective inhibitors. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working to develop novel therapeutics based on this promising chemical framework. Future work may focus on optimizing the pharmacokinetic properties and in vivo efficacy of these analogs to translate their in vitro potency into clinical success.
References
- 1. (6-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 22396308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 851524-96-4 [sigmaaldrich.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]
- 5. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 7. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the norA gene expression and the NorA efflux pump by the tannic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol as an Inhibitor of the NorA Efflux Pump and Resistance Modulator in Staphylococcus aureus | MDPI [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Applications of 6-Aminopyridine-3-boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopyridine-3-boronic acid is a versatile and increasingly important building block in modern organic synthesis. Its unique electronic properties, arising from the presence of both an amino group and a boronic acid moiety on a pyridine scaffold, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, its role in the synthesis of bioactive molecules, and its emerging applications in materials science. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical use in the laboratory.
Introduction
This compound is a bifunctional organoboron compound that has gained significant traction as a synthetic intermediate.[1] Its utility stems from the reactivity of the boronic acid group in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2] The presence of the 6-amino group provides a handle for further functionalization or can act as a key pharmacophoric element, influencing the biological activity of the final molecule. This dual functionality makes it a particularly attractive starting material in the field of medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents.[3]
This technical guide will delve into the primary applications of this compound, providing detailed insights into its use in Suzuki-Miyaura couplings, potential applications in other cross-coupling reactions like the Chan-Lam and Petasis reactions, and its role in the development of advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₇BN₂O₂ |
| Molecular Weight | 137.93 g/mol |
| Appearance | Solid |
| Boiling Point | 388.3 °C at 760 mmHg |
| IUPAC Name | (6-aminopyridin-3-yl)boronic acid |
Core Applications in Organic Synthesis
The synthetic utility of this compound is predominantly centered around its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is the most prominent application of this compound.[4] This reaction involves the coupling of the organoborane with an organic halide or triflate in the presence of a palladium catalyst and a base.[5] The resulting 6-aryl-3-aminopyridine scaffold is a common motif in many biologically active compounds.[6]
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction optimization is often necessary for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 8 | 88-92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 70-80 |
Note: The data in this table is compiled from typical results for Suzuki-Miyaura reactions with similar aminopyridine substrates and should be considered as a general guide.[7]
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an aminopyridine boronic acid derivative.[1]
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromotoluene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(4-methylphenyl)pyridin-3-amine.
Potential Applications in Chan-Lam and Petasis Reactions
While less documented for this compound specifically, its chemical nature suggests potential utility in other important named reactions involving boronic acids.
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[8] This reaction provides an alternative to palladium-catalyzed methods for the synthesis of arylamines and aryl ethers.[9] Given the structure of this compound, it could theoretically be coupled with amines, anilines, or phenols to generate more complex nitrogen- and oxygen-containing derivatives.
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[10] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[11] this compound could serve as the arylboronic acid component in this transformation, allowing for the introduction of the aminopyridine moiety into complex amine structures.
Applications in Medicinal Chemistry
The 6-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[3] Consequently, this compound is a valuable precursor for the synthesis of various therapeutic agents, particularly kinase inhibitors.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a biaryl core, which can be efficiently synthesized using the Suzuki-Miyaura reaction. This compound has been identified as a key building block in the synthesis of dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are targets for the treatment of Alzheimer's disease.[12][13]
Applications in Materials Science
Beyond its use in small molecule synthesis, this compound has found applications in materials science, particularly in the functionalization of nanoparticles for biomedical applications.
Functionalization of Magnetic Nanoparticles
Boronic acids are known to form reversible covalent bonds with cis-diols, a structural motif present in many biomolecules, including glycoproteins and polyphenols.[14][15] This property has been exploited by functionalizing magnetic nanoparticles with this compound.[16] These functionalized nanoparticles serve as highly efficient materials for the selective enrichment of cis-diol-containing biomolecules from complex biological samples.[11] The aminopyridine moiety contributes to the favorable binding properties, allowing for efficient capture at a lower pH (around 6.0) compared to conventional boronate affinity materials.[17]
| Parameter | Value |
| Optimal Binding pH | ~6.0 |
| Binding Affinity (Kd) | ≈ 10⁻⁴ M |
Data obtained from studies on the enrichment of polyphenols using this compound functionalized magnetic nanoparticles.[16]
This protocol outlines the general steps for the functionalization of amine-modified magnetic nanoparticles with this compound.
Materials:
-
Amine-functionalized magnetic nanoparticles (NH₂-MNPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse NH₂-MNPs in PBS buffer.
-
Activate the boronic acid group of this compound by reacting it with EDC and NHS in PBS to form an NHS ester.
-
Add the activated this compound solution to the NH₂-MNP suspension.
-
Allow the reaction to proceed with gentle shaking for several hours at room temperature.
-
Separate the functionalized MNPs using a magnet and wash them repeatedly with PBS and deionized water to remove unreacted reagents.
-
Resuspend the this compound functionalized MNPs in the desired buffer for subsequent applications.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds, which are key intermediates for various therapeutic agents, including kinase inhibitors. While its application in other named reactions such as Chan-Lam and Petasis couplings is less explored, its chemical structure suggests significant potential. Furthermore, its use in the functionalization of nanomaterials for biomedical applications highlights its growing importance in interdisciplinary research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Petasis reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Petasis Reaction [organic-chemistry.org]
6-Aminopyridine-3-boronic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-boronic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the presence of a reactive boronic acid moiety and a hydrogen-bond-donating amino group on a pyridine core, enable a wide range of chemical modifications and facilitate targeted interactions with various biological macromolecules. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of potent and selective inhibitors of key therapeutic targets. We will delve into its physicochemical properties, synthetic methodologies, and its application in the design of CXCR1/2 antagonists and bacterial efflux pump inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design. This compound is a solid at room temperature with the key properties summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BN₂O₂ | [1] |
| Molecular Weight | 137.93 g/mol | [1] |
| CAS Number | 851524-96-4 | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 4°C | [2] |
Core Applications in Medicinal Chemistry
The utility of this compound as a scaffold is highlighted by its successful incorporation into molecules targeting distinct and critical biological pathways. Two prominent examples are its use in the development of antagonists for the chemokine receptors CXCR1/2 and inhibitors of the NorA efflux pump in Staphylococcus aureus.
CXCR1/2 Antagonists for Inflammatory Diseases
Chemokine receptors CXCR1 and CXCR2 are key players in the inflammatory response, and their modulation represents a promising therapeutic strategy for a range of inflammatory diseases.[3] Researchers have successfully utilized the this compound scaffold to develop potent CXCR1/2 antagonists.
The following table summarizes the in vitro inhibitory activity of a representative compound derived from a related aminopyridine boronic acid scaffold, demonstrating the potential of this chemical class. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity in a functional assay.
| Compound | Target | IC₅₀ (nM) | Assay Type |
| (2-{(benzyl)[(5-boronic acid-2-pyridyl)methyl]amino}-5-pyrimidinyl)(4-fluorophenylamino)formaldehyde | CXCR1 | 31 ± 4 | Intracellular Calcium Release |
| CXCR2 | 21 ± 6 | Intracellular Calcium Release |
Data sourced from a study on aminopyridine and aminopyrimidine analogs.[3]
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon binding of their cognate chemokines, such as IL-8, these receptors activate intracellular signaling cascades, leading to a transient increase in intracellular calcium concentration, which is a hallmark of GPCR activation.[4][5] Antagonists developed from the this compound scaffold block this signaling cascade.
NorA Efflux Pump Inhibitors for Combating Antibiotic Resistance
The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. One of the mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps that actively extrude antibiotics from the cell. The NorA efflux pump is a major contributor to fluoroquinolone resistance in S. aureus.[6] Derivatives of this compound have been investigated as inhibitors of this pump.
While direct IC₅₀ values for NorA inhibition are not always reported, the effectiveness of efflux pump inhibitors is often measured by their ability to potentiate the activity of existing antibiotics. The following data indicates the potentiation factor for a representative 6-substituted pyridine-3-boronic acid derivative in combination with the antibiotic ciprofloxacin.
| Compound | Antibiotic | Fold Potentiation of MIC | Bacterial Strain |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Ciprofloxacin | 4 | S. aureus 1199B (NorA overexpressing) |
Data sourced from a study on 6-substituted pyridine-3-boronic acid derivatives.[6]
Efflux pumps, such as NorA, are transmembrane proteins that utilize the proton motive force to expel substrates, including antibiotics and dyes like ethidium bromide, from the bacterial cytoplasm.[3] Inhibitors of these pumps block this extrusion process, leading to an accumulation of the antibiotic inside the cell to its effective concentration.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing scientific research. This section provides methodologies for the synthesis of a key this compound derivative and for the biological assays used to evaluate the compounds discussed in this guide.
Synthesis of 6-(3-Phenylpropoxy)pyridine-3-boronic acid
This protocol describes a general method for the synthesis of 6-alkoxypyridine-3-boronic acids, which can be adapted for 6-(3-Phenylpropoxy)pyridine-3-boronic acid, based on a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Chloropyridine-3-boronic acid pinacol ester
-
3-Phenyl-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-phenyl-1-propanol (1.2 eq.) in anhydrous DMF, add sodium hydride (1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 6-chloropyridine-3-boronic acid pinacol ester (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Acidify the mixture with 1 M HCl to pH ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, the pinacol ester, is then hydrolyzed. Dissolve the crude ester in a 1:1 mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude boronic acid.
-
Purify the crude product by silica gel column chromatography to obtain 6-(3-phenylpropoxy)pyridine-3-boronic acid.
Intracellular Calcium Release Assay
This assay is used to determine the ability of a compound to inhibit the function of GPCRs like CXCR1 and CXCR2 by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293-CXCR1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Test compounds (dissolved in DMSO)
-
Agonist (e.g., IL-8)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Seed the cells into 96-well plates and culture overnight to allow for attachment.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, and then diluting this mixture in the assay buffer to the final working concentration.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37 °C for 1 hour in the dark to allow for dye uptake.
-
During the incubation, prepare serial dilutions of the test compounds in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescent plate reader and record a baseline fluorescence reading.
-
Inject the agonist (IL-8) into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence, indicative of intracellular calcium release, is used to determine the inhibitory effect of the compound.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Ethidium Bromide Accumulation Assay
This assay is used to assess the ability of a compound to inhibit bacterial efflux pumps by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).
Materials:
-
Staphylococcus aureus strain (e.g., a NorA overexpressing strain)
-
Tryptic soy broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Test compounds (dissolved in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inoculate the S. aureus strain in TSB and grow overnight at 37 °C.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Add glucose to the cell suspension to energize the efflux pumps.
-
Add the test compound at the desired concentration to the wells of a 96-well plate.
-
Add EtBr to all wells.
-
Add the bacterial cell suspension to the wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
An increase in fluorescence over time compared to the control (no inhibitor) indicates inhibition of EtBr efflux and its accumulation inside the cells.
-
CCCP, a protonophore that dissipates the proton motive force required for many efflux pumps, is used as a positive control to determine the maximum possible accumulation of EtBr.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its amenability to a variety of chemical transformations, particularly the Suzuki-Miyaura coupling, allows for the creation of diverse chemical libraries for high-throughput screening. The successful development of potent CXCR1/2 antagonists and bacterial efflux pump inhibitors from this scaffold underscores its potential for generating novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists in their drug discovery and development endeavors, facilitating the exploration of new chemical space and the identification of next-generation therapeutics. As our understanding of complex biological pathways continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in addressing unmet medical needs.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux pump - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 5. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
6-Aminopyridine-3-boronic Acid: A Versatile Building Block for the Synthesis of Biologically Active Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminopyridine-3-boronic acid has emerged as a crucial building block in modern medicinal chemistry, primarily owing to its utility in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a nucleophilic amino group and a versatile boronic acid moiety on a pyridine scaffold, make it an invaluable synthon for the construction of complex molecules, particularly in the realm of kinase inhibitor discovery. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of relevant biological pathways are presented to serve as a practical resource for professionals in drug development and organic synthesis.
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets. The pyridine ring can participate in hydrogen bonding and π-stacking interactions within protein binding sites, while the amino group can act as a key hydrogen bond donor or a site for further functionalization. When combined with a boronic acid, as in this compound, the synthetic utility of this scaffold is significantly enhanced, providing a direct route to biaryl and heteroaryl structures that are prevalent in many kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BN₂O₂ | [1] |
| Molecular Weight | 137.93 g/mol | [1] |
| Appearance | White to off-white powder | |
| CAS Number | 851524-96-4 | [1] |
| Boiling Point | 388.271 °C at 760 mmHg | [2] |
| Flash Point | 188.62 °C | [2] |
| Density | 1.334 g/cm³ | [2] |
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds.[3][4] this compound is an excellent coupling partner in these reactions, readily reacting with a wide variety of aryl and heteroaryl halides to generate the corresponding 6-amino-3-arylpyridines.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is depicted below:
Caption: General Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The presence of the free amino group on the pyridine ring can present challenges, as it can coordinate to the palladium catalyst and potentially inhibit the reaction. However, with the appropriate choice of reaction conditions, high yields can be achieved without the need for protecting the amine functionality.[3]
| Parameter | Common Choices | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield.[3][6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[3][7] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | The reaction is sensitive to oxygen, so it is essential to perform it under an inert atmosphere to prevent catalyst degradation.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
The following is a general protocol that can be adapted for the coupling of this compound with various aryl and heteroaryl halides.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl halide (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl/heteroaryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times from hours to minutes.[3]
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl halide (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF or 1,4-Dioxane)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Applications in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. The resulting 6-amino-3-arylpyridine scaffold can mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors.
JNK (c-Jun N-terminal Kinase) Inhibitors
The JNK signaling pathway is involved in various cellular processes, including inflammation, apoptosis, and cell proliferation.[8][9] Dysregulation of this pathway is implicated in several diseases, making JNKs attractive therapeutic targets. Heterocycles derived from this compound have shown promise as JNK inhibitors.
Caption: Simplified JNK signaling pathway and the point of inhibition.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in cancer.[10][11] Small molecule inhibitors of Aurora kinases are therefore being actively pursued as anti-cancer agents. The 6-amino-3-arylpyridine scaffold derived from this compound can be a core component of potent Aurora kinase inhibitors.
Caption: Role of Aurora kinases in mitosis and points of inhibition.
Summary of Reaction Conditions and Yields
The following table summarizes representative Suzuki-Miyaura coupling reactions of aminopyridine derivatives with various aryl and heteroaryl boronic acids, providing an indication of the expected yields and conditions. While not all examples use this compound directly, they serve as a valuable guide for reaction optimization.
| Entry | Aminopyridine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 | [12] |
| 2 | 3-Amino-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 86 | [12] |
| 3 | 2-Amino-5-chloropyridine | 2-Thiopheneboronic acid | Pd₂(dba)₃/Ligand 2 (cat.) | K₃PO₄ | n-Butanol | 100 | - | 95 | [13] |
| 4 | 2-Amino-5-chloropyridine | 3-Pyridineboronic acid | Pd(OAc)₂/Ligand 1 (cat.) | K₃PO₄ | n-Butanol | 100 | - | >95 | [13] |
| 5 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | - | - | Moderate | [14] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the construction of 6-amino-3-arylpyridine scaffolds, which are key components of numerous biologically active compounds, particularly kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the use of this important reagent in drug discovery and development programs. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel therapeutics with improved efficacy and selectivity.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Principles of Boronate Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles of boronate affinity chromatography (BAC), a powerful separation technique for the purification and analysis of cis-diol-containing biomolecules. We will delve into the fundamental mechanisms, key experimental parameters, and practical applications of this versatile chromatographic method.
Core Principles and Mechanism
Boronate affinity chromatography is a mode of affinity chromatography that leverages the reversible covalent interaction between a boronic acid ligand and the cis-diol groups of a target molecule.[1] This interaction is highly dependent on pH, forming the basis for the selective capture and release of analytes.
The fundamental mechanism involves a two-step process:
-
Formation of the Boronate Anion: In an alkaline environment (typically pH > 8), the boron atom of the boronic acid ligand transitions from a trigonal planar sp² hybridized state to a more reactive tetrahedral sp³ hybridized boronate anion.[1]
-
Cyclic Ester Formation: This tetrahedral boronate anion readily reacts with molecules containing adjacent hydroxyl groups in a cis configuration (cis-diols) to form a stable five- or six-membered cyclic ester. This covalent bond effectively immobilizes the target molecule onto the stationary phase.
Elution of the bound molecules is achieved by lowering the pH of the mobile phase (typically to pH < 6.5), which reverses the equilibrium, causing the cyclic ester to hydrolyze and release the target molecule.[2] Alternatively, elution can be accomplished by introducing a competing cis-diol-containing molecule, such as sorbitol or mannitol, at a high concentration to displace the bound analyte.[2]
This pH-dependent binding and elution mechanism provides a high degree of selectivity and allows for gentle elution conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive biomolecules.
Key Components and Considerations
The success of boronate affinity chromatography relies on the interplay of several key components and experimental parameters.
The Boronic Acid Ligand
The choice of boronic acid ligand can influence the selectivity and binding affinity of the chromatography resin. The most commonly used ligand is m-aminophenylboronic acid (m-APBA). The affinity of the interaction is influenced by the pKa of the boronic acid and the structure of the cis-diol. Electron-withdrawing groups on the phenyl ring of the boronic acid can lower its pKa, allowing for binding at a more neutral pH.
The Solid Support
Boronic acid ligands are immobilized on a variety of solid supports, including agarose, polyacrylamide, and polymethacrylate beads. The properties of the support material, such as particle size, pore size, and hydrophilicity, can impact the binding capacity, flow characteristics, and non-specific binding of the resin.
pH of the Mobile Phase
As the driving force behind the interaction, pH is the most critical parameter in boronate affinity chromatography.
-
Binding pH: A basic pH (typically 8.0-9.0) is required to promote the formation of the boronate anion and subsequent cyclic ester.
-
Elution pH: An acidic pH (typically below 6.5) is used to disrupt the covalent bond and elute the bound molecules.
The optimal pH for binding and elution can vary depending on the specific boronic acid ligand and the target molecule.
Buffer Composition
The choice of buffer can also affect the performance of the separation. Buffers containing cis-diol groups, such as Tris, should be avoided in the binding and wash steps as they can compete with the target molecule for binding to the boronate ligand.[2] The addition of certain ions, such as Mg²⁺, has been shown to enhance the binding of some molecules.[2]
Quantitative Data
The performance of boronate affinity chromatography can be quantified by parameters such as binding capacity and dissociation constants.
Binding Capacity of Commercial Resins
The binding capacity of a boronate affinity resin refers to the amount of a specific molecule that can be bound per unit volume of resin. This parameter is crucial for scaling up purification protocols.
| Resin | Support Matrix | Ligand | Binding Capacity | Manufacturer |
| Affi-Gel Boronate Gel | Polyacrylamide | m-Aminophenylboronic acid | >130 µmol sorbitol/mL gel[2] | Bio-Rad |
| Boronate Resin | Polyacrylamide | Boronic Acid | >130 µmol sorbitol/mL gel | G-Biosciences |
| Monomix MC-Boronate | Polymethacrylate | m-Aminophenylboronate | Not specified | Sepax Technologies |
| P(HEMA-VPBA) Nanoparticles | Poly(hydroxyethyl methacrylate-co-vinyl phenyl boronic acid) | Vinyl Phenyl Boronic Acid | 172 mg RNA/g at 1.0 mg/mL initial RNA concentration[3] | (Research material) |
Note: Binding capacity can vary depending on the target molecule, buffer conditions, and flow rate.
Dissociation Constants
The dissociation constant (Kd) is a measure of the affinity between the boronic acid ligand and the cis-diol-containing molecule. A lower Kd value indicates a stronger interaction.
| Boronic Acid Derivative | Diol | Dissociation Constant (Kd) |
| Phenylboronic acid | Adonitol | 2.2 x 10⁻³ M |
| Phenylboronic acid | Dulcitol | 1.1 x 10⁻³ M |
| Phenylboronic acid | Mannitol | 3.3 x 10⁻³ M |
| Phenylboronic acid | NADH | 5.9 x 10⁻³ M |
| 4-(N-methyl)-carboxamido-benzeneboronic acid | D-fructose | 1.2 x 10⁻⁴ M |
| 2,4-Difluorophenylboronic acid | Chromotropic acid | pKa of ester = 2.30 |
| 3-Nitrophenylboronic acid | Alizarin Red S | pKa of ester = 2.77 |
| Phenylboronic acid | Alizarin Red S | pKa of ester = 2.00 |
Note: Dissociation constants are influenced by factors such as pH, temperature, and buffer composition. The pKa values of the esters are also a critical factor in the overall interaction.[4]
Experimental Protocols
This section provides detailed methodologies for key applications of boronate affinity chromatography.
Protocol for Glycoprotein Enrichment from Human Serum
This protocol is optimized for the enrichment of glycoproteins from a complex biological sample like human serum using a gravity-flow column.[5]
Materials:
-
Glycoprotein Enrichment Resin
-
Empty gravity-flow columns
-
Binding/Wash Buffer (e.g., 50 mM HEPES, 0.15 M NaCl, pH 8.5)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or Binding/Wash Buffer containing 100 mM sorbitol)
-
Human serum sample
Procedure:
-
Column Preparation:
-
Place an empty column in a stand.
-
Thoroughly resuspend the Glycoprotein Enrichment Resin and add the desired volume to the column.
-
Allow the resin to settle and the storage buffer to drain.
-
Wash the column with 5 bed volumes of deionized water.
-
Equilibrate the column with at least 10 bed volumes of Binding/Wash Buffer. Ensure the pH of the effluent is between 8.0 and 8.5.
-
-
Sample Preparation and Loading:
-
Dilute the human serum sample (e.g., 50-100 µL) to a final volume of 2.5 mL with Binding/Wash Buffer.
-
Apply the diluted sample to the equilibrated column.
-
-
Binding:
-
Allow the sample to flow through the column by gravity. For enhanced binding, the column can be capped and incubated on a shaker for 20 minutes at room temperature.
-
-
Washing:
-
Wash the column with 4-5 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound glycoproteins with 5 separate 1 mL aliquots of Elution Buffer.
-
Collect the fractions for further analysis.
-
-
Analysis:
-
Determine the protein concentration of the eluted fractions using a suitable method (e.g., Bradford assay).
-
Protocol for RNA Isolation from E. coli Cells
This protocol describes the use of boronate affinity nanoparticles for the purification of RNA from bacterial cells.[3]
Materials:
-
P(HEMA-VPBA) nanoparticles
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing BaCl₂)
-
Washing Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Elution Buffer (e.g., 50 mM Acetate buffer, pH 5.0)
-
E. coli cell lysate
Procedure:
-
Nanoparticle Preparation:
-
Suspend the P(HEMA-VPBA) nanoparticles in the Binding Buffer.
-
-
Sample Preparation:
-
Prepare a lysate of E. coli cells using standard methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Binding:
-
Add the clarified cell lysate to the nanoparticle suspension.
-
Incubate at room temperature with gentle agitation to allow RNA to bind to the nanoparticles.
-
-
Washing:
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant and wash the nanoparticles with Washing Buffer to remove unbound proteins and DNA. Repeat this step as necessary.
-
-
Elution:
-
Resuspend the nanoparticles in Elution Buffer.
-
Incubate to release the bound RNA.
-
Pellet the nanoparticles by centrifugation and collect the supernatant containing the purified RNA.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows in boronate affinity chromatography.
References
A Technical Guide to Glycoprotein Enrichment Using 6-Aminopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 6-aminopyridine-3-boronic acid in the crucial process of glycoprotein enrichment. Glycosylation is a pivotal post-translational modification that dictates protein function, localization, and stability. Consequently, the selective isolation and analysis of glycoproteins from complex biological samples are paramount for biomarker discovery, therapeutic target identification, and understanding disease pathogenesis. Boronic acid-based affinity chromatography has emerged as a powerful and versatile tool for this purpose, offering broad specificity for the cis-diol structures present in glycans.
Principle of Boronic Acid-Based Enrichment
Boronic acids, including this compound, leverage a reversible covalent interaction with 1,2- and 1,3-cis-diols found in the sugar moieties of glycoproteins.[1][2][3] This interaction forms a stable five- or six-membered cyclic ester under alkaline conditions.[3][4] The bond is readily reversible, and the captured glycoproteins or glycopeptides can be eluted under acidic conditions, ensuring the integrity of the enriched molecules for downstream analysis by mass spectrometry and other techniques.[1][3][4] The universal nature of this diol recognition allows for a more comprehensive and less biased enrichment of glycoproteins compared to methods like lectin affinity chromatography, which targets specific glycan structures.[1][5]
The Workflow of Glycoprotein Enrichment
The general workflow for glycoprotein enrichment using this compound functionalized materials, such as magnetic nanoparticles, involves several key steps: sample preparation, binding of glycoproteins, washing to remove non-specific binders, and elution of the enriched glycoproteins.
Mechanism of Interaction
The chemical basis for the enrichment is the formation of a boronate ester between the boronic acid and the cis-diol of a glycan. This reaction is pH-dependent, favoring the formation of the cyclic ester at alkaline pH.
References
- 1. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellu" by Xiaoyu Zhang [trace.tennessee.edu]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Selective Capture of Cis-diol Containing Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications for the selective capture of biomolecules containing cis-diol functionalities. This class of molecules, which includes glycoproteins, ribonucleosides, and catechols, plays a critical role in a vast array of biological processes, from cell signaling to disease pathogenesis. Their selective isolation is a crucial step in proteomics, metabolomics, and the development of novel therapeutics. This document details the core techniques, presents quantitative data for comparative analysis, provides detailed experimental protocols, and illustrates key workflows and biological pathways.
Introduction to Cis-diol Containing Biomolecules and Their Importance
Biomolecules possessing a cis-diol group—two hydroxyl groups on adjacent carbon atoms in a cis configuration—are central to cellular function and disease.
-
Glycoproteins: These proteins with covalently attached oligosaccharide chains (glycans) are integral to cell-surface receptor signaling, cell-cell recognition, and immune responses.[1][2] Alterations in glycosylation patterns are established hallmarks of various cancers and other diseases, making glycoproteins critical targets for biomarker discovery and therapeutic intervention.[1]
-
Ribonucleosides and RNA: The ribose sugar backbone of RNA contains a cis-diol moiety, distinguishing it from deoxyribonucleic acid (DNA). The ability to selectively capture RNA is fundamental to transcriptomics and the study of gene expression.[3]
-
Catechols: This class of molecules includes catecholamine neurotransmitters like dopamine and epinephrine. Their accurate quantification is vital for research in neuroscience and the diagnosis of related disorders.[4]
The selective capture of these molecules from complex biological matrices is a prerequisite for their detailed analysis. This guide focuses on the most effective and widely used techniques to achieve this separation.
Core Methodologies for Cis-diol Biomolecule Capture
Several techniques have been developed for the enrichment of cis-diol containing biomolecules. The most prominent methods are boronate affinity chromatography, lectin affinity chromatography, and hydrazide chemistry.
Boronate Affinity Chromatography
Boronate affinity chromatography (BAC) is a powerful and versatile technique that relies on the reversible covalent interaction between boronic acid and cis-diol groups.[5] Under alkaline conditions (typically pH > 8), boronic acid exists in a tetrahedral anionic form that readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[6] This bond is reversed under acidic conditions, allowing for the selective elution of the captured biomolecules.[5]
Various solid supports have been functionalized with boronic acid derivatives, including:
-
Monolithic Columns: These offer high surface area and low back pressure, enabling rapid and efficient separations.[7][8]
-
Magnetic Nanoparticles: Their superparamagnetic properties allow for easy and rapid separation from solution using an external magnetic field, simplifying washing and elution steps.[4][9]
-
Silica-based Materials: Functionalized silica nanoparticles and monoliths provide a robust and scalable platform for BAC.[2][10]
Logical Workflow for Boronate Affinity Chromatography
Caption: General workflow for selective capture using boronate affinity chromatography.
Lectin Affinity Chromatography
Lectin affinity chromatography is a highly specific method for the enrichment of glycoproteins based on the remarkable ability of lectins to recognize and bind to specific carbohydrate structures.[11] Different lectins exhibit distinct glycan binding preferences, allowing for the targeted isolation of specific glycoprotein populations.[12] For example, Concanavalin A (ConA) binds to mannose-rich glycans, while Wheat Germ Agglutinin (WGA) has an affinity for N-acetylglucosamine.[13]
The glycoproteins are typically eluted by introducing a high concentration of a competing monosaccharide that displaces the bound glycoprotein from the lectin.[14]
Experimental Workflow for Lectin Affinity Chromatography
Caption: A typical workflow for glycoprotein enrichment via lectin affinity chromatography.
Hydrazide Chemistry
This chemical-based approach offers a robust method for the covalent capture of glycoproteins. The cis-diol groups on the glycan chains are first oxidized with sodium periodate to form aldehydes.[15] These aldehyde groups then react with hydrazide-functionalized solid supports to form a stable covalent hydrazone bond.[16] Non-glycosylated proteins are washed away, and the captured glycoproteins can be proteolytically digested on the support, with the resulting glycopeptides released for analysis.[17]
Workflow for Glycoprotein Capture via Hydrazide Chemistry
Caption: The sequential steps involved in the hydrazide chemistry approach for glycoprotein capture.
Quantitative Data and Performance Comparison
The choice of capture method often depends on the specific application, the nature of the target molecule, and the desired purity and yield. The following tables summarize key performance metrics for different boronate affinity materials.
Table 1: Binding Capacities of Boronate Affinity Materials for Glycoproteins
| Material | Target Glycoprotein | Binding Capacity | Reference |
| Boronic acid-functionalized magnetic nanoparticles | Ovalbumin | 363 ± 14 µg/mg | [18] |
| Boronic acid-functionalized magnetic nanoparticles | Horseradish Peroxidase | 464 ± 22 µg/mg | [18] |
| Boronate affinity 3DOM material | Ovalbumin | ~50 mg/g | [12] |
| Boronic acid-functionalized silica nanocomposites | Ovalbumin | 7.64 µmol/g | [10] |
Table 2: Binding Capacities of Boronate Affinity Materials for Small Molecules
| Material | Target Molecule | Binding Capacity | Reference |
| Boronic acid-functionalized magnetic nanoparticles | Dopamine | 134 ± 8 µg/mg | [18] |
| Boronic acid-functionalized magnetic nanoparticles | Catechol | 92 ± 7 µg/mg | [18] |
| Boronate affinity 3DOM material | Adenosine | 100.28 mg/g | [12] |
| Fe3O4@SiO2@APBA | Dopamine | 108.46 µg/g | [19] |
Table 3: Recovery Rates for Catecholamine Enrichment using Boronate Affinity SPE
| Analyte | Recovery Rate (%) | Relative Standard Deviation (%) | Reference |
| Noradrenaline | 85.5 - 101.7 | ≤10.1 | [20] |
| Epinephrine | 85.5 - 101.7 | ≤10.1 | [20] |
| Isoprenaline | 85.5 - 101.7 | ≤10.1 | [20] |
| Catecholamines (general) | 89.6 - 93.3 | 3.8 - 4.3 | [21] |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key methodologies discussed.
Protocol 1: Synthesis of Boronic Acid-Functionalized Magnetic Nanoparticles
This protocol describes the synthesis of aminophenylboronic acid (APBA)-functionalized magnetic nanoparticles for the selective capture of glycoproteins.[9]
Materials:
-
Ferric chloride (FeCl₃)
-
Ferrous chloride (FeCl₂)
-
Ammonium hydroxide (NH₄OH)
-
3-Aminopropyltriethoxysilane (APTES)
-
Aminophenylboronic acid (APBA)
-
Ethanol
-
Toluene
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₃ and FeCl₂ in a 2:1 molar ratio by adding NH₄OH under vigorous stirring. Wash the resulting magnetic nanoparticles with deionized water and ethanol and dry.
-
Silanization: Disperse the Fe₃O₄ nanoparticles in a solution of APTES in ethanol/water. Reflux the mixture to coat the nanoparticles with amino groups.
-
Functionalization with APBA: Disperse the amino-functionalized nanoparticles in toluene and add APBA. Reflux the mixture to covalently attach the boronic acid moieties.
-
Washing and Storage: Wash the final boronic acid-functionalized magnetic nanoparticles extensively with ethanol and deionized water. Store in a suitable buffer at 4°C.
Protocol 2: Glycoprotein Enrichment using Boronate Affinity Chromatography
This protocol outlines the enrichment of glycoproteins from a complex protein mixture using boronic acid-functionalized magnetic nanoparticles.[18]
Materials:
-
Boronic acid-functionalized magnetic nanoparticles
-
Binding Buffer: 50 mM ammonium bicarbonate, pH 8.5
-
Washing Buffer: 50 mM ammonium bicarbonate, pH 8.5
-
Elution Buffer: 1% trifluoroacetic acid (TFA) in water
-
Protein sample (e.g., cell lysate, serum)
Procedure:
-
Equilibration: Resuspend the magnetic nanoparticles in Binding Buffer. Place the tube in a magnetic separator and discard the supernatant. Repeat this step three times.
-
Binding: Add the protein sample to the equilibrated nanoparticles. Incubate for 15-30 minutes at room temperature with gentle shaking to allow for glycoprotein binding.
-
Washing: Place the tube in the magnetic separator and discard the supernatant. Wash the nanoparticles three times with Washing Buffer to remove non-specifically bound proteins.
-
Elution: Add Elution Buffer to the nanoparticles and vortex to resuspend. Incubate for 5-10 minutes. Place the tube in the magnetic separator and collect the supernatant containing the enriched glycoproteins.
-
Neutralization: Neutralize the eluted sample with a suitable base if required for downstream applications.
Protocol 3: Glycoprotein Capture using Hydrazide Chemistry
This protocol details the capture of glycoproteins from a biological sample using hydrazide-functionalized beads.[15][17]
Materials:
-
Hydrazide-functionalized beads (e.g., UltraLink Hydrazide Resin)
-
Coupling Buffer: 0.1 M sodium acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Wash Buffer: 1 M NaCl
-
Glycerol
-
Protein sample containing glycoproteins
Procedure:
-
Oxidation of Glycoproteins: Dissolve the glycoprotein sample in Coupling Buffer. Add a freshly prepared solution of NaIO₄ to a final concentration of 10-15 mM. Incubate in the dark for 1-2 hours at room temperature.
-
Quenching: Add glycerol to quench the unreacted NaIO₄.
-
Bead Equilibration: Wash the hydrazide beads with Coupling Buffer.
-
Coupling: Add the oxidized glycoprotein sample to the equilibrated beads. Incubate overnight at room temperature with gentle mixing.
-
Washing: Wash the beads extensively with Wash Buffer to remove non-covalently bound proteins. The beads with immobilized glycoproteins are now ready for downstream applications such as on-bead digestion.
Applications in Drug Development
The selective capture of cis-diol containing biomolecules is a cornerstone of modern drug development, impacting various stages from target identification to biomarker discovery.
-
Target Identification and Validation: Glycoproteins are frequently dysregulated in disease and represent a major class of drug targets. Selective enrichment allows for the identification and quantification of cell surface glycoproteins that may serve as novel therapeutic targets.
-
Biomarker Discovery: Changes in the glycoproteome or in the levels of specific ribonucleosides are often associated with disease states. The ability to selectively isolate these molecules from patient samples (e.g., serum, urine) is critical for the discovery and validation of diagnostic and prognostic biomarkers.[17]
-
Drug Delivery: Boronic acids are being explored for targeted drug delivery systems. For instance, boronic acid-functionalized nanoparticles can be designed to bind to sialic acid residues that are overexpressed on the surface of some cancer cells, enabling targeted delivery of chemotherapeutic agents.
Signaling Pathway Visualization: The Role of Glycoproteins
Glycoproteins are key players in many critical signaling pathways. Understanding these pathways is essential for elucidating disease mechanisms and designing targeted therapies.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR is a transmembrane glycoprotein that, upon binding to ligands such as EGF, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and migration.[7][13] Dysregulation of the EGFR pathway is a common driver of cancer.
Caption: Simplified schematic of the EGFR signaling pathway initiated by ligand binding.
Integrin Signaling
Integrins are heterodimeric cell surface glycoproteins that mediate cell-matrix and cell-cell adhesion.[22] Upon binding to extracellular matrix (ECM) components, integrins cluster and activate intracellular signaling pathways that influence cell survival, proliferation, and migration.[17]
Caption: Key steps in the integrin-mediated signaling pathway upon ECM binding.
Conclusion
The selective capture of cis-diol containing biomolecules is an indispensable tool in modern biological research and drug development. Boronate affinity chromatography, lectin affinity chromatography, and hydrazide chemistry each offer unique advantages for the isolation of these important molecules. The choice of methodology should be guided by the specific research question, the nature of the target biomolecule, and the required sample purity and yield. The continued development of novel affinity materials and methodologies promises to further enhance our ability to explore the roles of glycoproteins, ribonucleosides, and other cis-diol containing compounds in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of boronate affinity-based catecholamine-imprinted magnetic nanomaterials for trace analysis of catecholamine in human urine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Facile Fabrication of Hierarchically Porous Boronic Acid Group-Functionalized Monoliths With Optical Activity for Recognizing Glucose With Different Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of magnetic nanoparticles with immobilized aminophenylboronic acid for selective capture of glycoproteins - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Preparation of Boronic Acid-Functionalized Silica Nanocomposites for Selective Enrichment of Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Facile synthesis of a boronate affinity sorbent from mesoporous nanomagnetic polyhedral oligomeric silsesquioxanes composite and its application for enrichment of catecholamines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to Polyphenol Separation using 6-Aminopyridine-3-boronic Acid Functionalized Magnetic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyphenols represent a large and diverse class of plant-based compounds with significant therapeutic potential, including antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] The effective separation and enrichment of these compounds from complex biological matrices is a critical step in their analysis and development as therapeutic agents.[1][2] Traditional separation methods often face challenges such as low binding capacity and the need for harsh alkaline conditions, which can lead to the degradation of sensitive polyphenols.[1][2] This guide details a modern approach utilizing 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) for the highly efficient and selective separation of polyphenols. This method leverages a polyethyleneimine (PEI) scaffold to amplify the density of boronic acid ligands and employs this compound for its favorable low pKa, enabling efficient capture of cis-diol containing polyphenols under neutral or near-neutral conditions (pH ≥ 6.0).[1][2] This technique offers high binding capacity, rapid kinetics, and enhanced stability for the target molecules.
Introduction: The Principle of Boronate Affinity Separation
The selective separation of polyphenols using the described method is based on the principle of boronate affinity chromatography. The core of this technique lies in the reversible covalent interaction between the boronic acid functional groups on the magnetic nanoparticles and the cis-diol (vicinal diol) moieties present in many polyphenols, such as flavonoids and phenolic acids.
At a pH greater than the pKa of the boronic acid, the boron atom transitions from a trigonal planar to a tetrahedral state, which can then react with a cis-diol to form a stable five- or six-membered cyclic ester.[1][2] This binding is reversible and pH-dependent; lowering the pH below the pKa of the boronic acid will hydrolyze the ester bond, releasing the bound polyphenol.
The use of this compound is particularly advantageous due to its lower pKa compared to conventional boronic acids.[1] This allows for efficient binding at a more neutral pH (around 6.0-7.0), which is crucial for preserving the integrity of pH-sensitive polyphenols that may degrade under alkaline conditions.[1] The magnetic core of the nanoparticles allows for simple and rapid separation of the polyphenol-bound particles from the sample matrix using an external magnetic field, streamlining the entire process.
Synthesis of this compound Functionalized Magnetic Nanoparticles (Fe₃O₄@PEI@PYBA)
The synthesis of the functionalized magnetic nanoparticles is a multi-step process involving the creation of a magnetic core, coating with a polymer scaffold, and subsequent functionalization with the boronic acid ligand.
Materials and Reagents
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Polyethyleneimine (PEI), branched (e.g., MW 25,000)
-
Glutaraldehyde
-
Anhydrous methanol
-
This compound (PYBA)
-
Sodium cyanoborohydride (NaBH₃CN)
Synthesis Protocol
Step 1: Synthesis of Amine-Functionalized Magnetic Nanoparticles (Fe₃O₄-NH₂)
-
Co-precipitation of Fe₃O₄ Nanoparticles: Dissolve FeCl₃·6H₂O (e.g., 1.1 g) and FeCl₂·4H₂O (e.g., 0.4 g) in deionized water (e.g., 50 mL) with vigorous stirring under an inert atmosphere (e.g., N₂) at an elevated temperature (e.g., 80°C).[3]
-
Rapidly add ammonium hydroxide (e.g., 5 mL) to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for at least 1 hour at the elevated temperature.
-
Cool the mixture to room temperature.
-
Isolate the magnetic nanoparticles using a strong external magnet and decant the supernatant.
-
Wash the nanoparticles multiple times with deionized water until the supernatant is neutral, followed by washing with ethanol.
-
Dry the nanoparticles under vacuum.
-
Surface Functionalization with Amine Groups: Disperse the dried Fe₃O₄ nanoparticles in ethanol (e.g., 20 mL).
-
Add APTES (e.g., 5 mL) to the suspension and stir at room temperature for 24 hours to facilitate the silanization reaction, resulting in Fe₃O₄-NH₂.[3]
-
Collect the amine-functionalized nanoparticles using a magnet, wash thoroughly with ethanol to remove unreacted APTES, and dry under vacuum.
Step 2: Coating with Polyethyleneimine (Fe₃O₄@PEI)
-
Disperse the Fe₃O₄-NH₂ nanoparticles (e.g., 200 mg) in anhydrous methanol (e.g., 40 mL) containing 10% glutaraldehyde.
-
Mechanically stir the mixture for 4 hours at room temperature to activate the amine groups with glutaraldehyde.
-
Collect the activated nanoparticles with a magnet, and wash with anhydrous methanol to remove excess glutaraldehyde.
-
Resuspend the glutaraldehyde-activated nanoparticles in a solution of PEI in deionized water (e.g., 20 mL of 5% w/v PEI).[3]
-
Stir the mixture for 4 hours at room temperature to allow the PEI to coat the nanoparticles via Schiff base formation.
-
Collect the Fe₃O₄@PEI nanoparticles with a magnet, wash extensively with deionized water to remove unbound PEI, and dry under vacuum.
Step 3: Functionalization with this compound (Fe₃O₄@PEI@PYBA)
-
Disperse the Fe₃O₄@PEI nanoparticles (e.g., 100 mg) in anhydrous methanol (e.g., 20 mL) containing 10% glutaraldehyde and stir for 4 hours at room temperature.
-
Collect the glutaraldehyde-activated Fe₃O₄@PEI nanoparticles with a magnet and wash with anhydrous methanol.
-
Resuspend the activated nanoparticles in anhydrous methanol (e.g., 30 mL) containing this compound (e.g., 0.6 g).
-
Add sodium cyanoborohydride (NaBH₃CN) to the suspension in portions (e.g., 200 mg every 6 hours) over a 24-hour period to reduce the Schiff base and form a stable amine linkage.
-
Collect the final Fe₃O₄@PEI@PYBA nanoparticles using a magnet.
-
Wash the functionalized nanoparticles sequentially with deionized water and ethanol.
-
Dry the product at 50°C and store for future use.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Synthesis workflow for Fe₃O₄@PEI@PYBA nanoparticles."
Experimental Protocol: Magnetic Solid-Phase Extraction (MSPE) of Polyphenols
The synthesized Fe₃O₄@PEI@PYBA nanoparticles can be used as a sorbent in a magnetic solid-phase extraction (MSPE) protocol for the selective enrichment of polyphenols from a sample matrix.
Required Buffers and Solutions
-
Binding Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Washing Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Elution Buffer: 100 mM acetic acid, pH 2.7.
MSPE Protocol
-
Sample Preparation: Prepare the polyphenol-containing sample by dissolving or diluting it in the Binding Buffer. For complex matrices like plant extracts, pre-filtration may be necessary.
-
Binding:
-
Add a known amount of Fe₃O₄@PEI@PYBA nanoparticles (e.g., 5 mg) to a microcentrifuge tube containing the prepared sample (e.g., 500 µL).[1]
-
Incubate the mixture on a rotator or shaker for a specified time (e.g., 1-2 hours) at room temperature to allow for the binding of polyphenols to the nanoparticles.[1]
-
-
Magnetic Separation and Washing:
-
Place the microcentrifuge tube on a magnetic rack to pellet the nanoparticles.
-
Carefully decant and discard the supernatant.
-
Add the Washing Buffer (e.g., 500 µL) to the nanoparticles, vortex briefly to resuspend, and then pellet the nanoparticles again using the magnetic rack.[1]
-
Repeat the washing step two more times to ensure the removal of non-specifically bound compounds.[1]
-
-
Elution:
-
Final Collection:
-
Pellet the nanoparticles using the magnetic rack.
-
Carefully collect the supernatant, which now contains the enriched polyphenols, for subsequent analysis (e.g., by HPLC, LC-MS, or spectrophotometry).
-
Interaction Mechanism
The separation mechanism is a pH-dependent reversible covalent interaction. The boronic acid on the nanoparticle surface forms a cyclic ester with the cis-diol groups of the target polyphenol.
Quantitative Data and Performance
The performance of the Fe₃O₄@PEI@PYBA nanoparticles has been quantitatively evaluated for their binding affinity and capacity for various polyphenols.
| Polyphenol | Class | Binding Capacity (mg/g) | Dissociation Constant (K_d) (M) |
| Caffeic Acid | Phenolic Acid | 3.56 ± 0.22 | (4.30 ± 0.35) x 10⁻⁴ |
| Quercetin | Flavonoid | Approx. 3.2 | Not Reported |
| Catechin | Flavonoid | Approx. 2.8 | Not Reported |
| Picroside II | Iridoid Glycoside | Approx. 2.5 | Not Reported |
Data sourced from Zhang, Y. et al. (2022). Anal. Methods, 14, 839-845.
Conclusion
The use of this compound functionalized magnetic nanoparticles presents a robust and efficient method for the selective separation and enrichment of polyphenols. The key advantages of this technique are the ability to perform the separation at a near-neutral pH, which enhances the stability of the target compounds, and the simplicity and speed of magnetic separation. This technical guide provides the fundamental principles, detailed synthesis and application protocols, and performance data to enable researchers, scientists, and drug development professionals to implement this advanced separation technology in their workflows. This methodology holds significant promise for accelerating the research and development of polyphenol-based therapeutics.
References
- 1. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Aminopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials. 6-Aminopyridine-3-boronic acid is a valuable building block, and its coupling with aryl halides provides access to a diverse range of 6-amino-3-arylpyridine derivatives, which are of significant interest in medicinal chemistry.
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The presence of the amino group on the pyridine ring can present challenges, such as catalyst inhibition through coordination of the nitrogen lone pair to the palladium center. However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides. This data can serve as a guide for selecting the initial reaction conditions for the coupling of this compound. Optimization may be required for specific substrates.
| Entry | Pyridine Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | PCy₃ (6) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | >95 |
| 2 | 3-Pyridylboronic acid | 2-Amino-5-chloropyridine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 85 |
| 3 | 5-Indoleboronic acid | 2-Chloropyrazine | Pd₂(dba)₃ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 92 |
| 4 | 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | 85 |
| 5 | 2-Fluoropyridine-3-boronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 78 |
Experimental Protocols
Two primary protocols are provided: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the work-up and purification.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the aryl halide, the base, and the palladium catalyst.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-60 minutes). The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with the work-up and purification.
Work-up and Purification
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-3-arylpyridine.
Troubleshooting
Low yields or incomplete reactions can be due to several factors. Consider the following troubleshooting tips:
-
Catalyst/Ligand: The choice of catalyst and ligand is crucial. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective. A screen of different palladium sources and ligands may be necessary.
-
Base: The strength and solubility of the base can significantly impact the reaction. If one base gives poor results, try others such as Cs₂CO₃ or K₃PO₄.
-
Solvent: The solvent system can influence the solubility of the reactants and the reaction rate. Anhydrous, degassed solvents are essential to prevent side reactions.
-
Temperature: Higher temperatures can sometimes overcome activation barriers but may also lead to decomposition.
-
Side Reactions: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and homocoupling. Using fresh boronic acid and ensuring an inert atmosphere can minimize these.
Application Notes and Protocols for Suzuki Reaction with 6-Aminopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 6-Aminopyridine-3-boronic acid is a valuable building block in medicinal chemistry and materials science, as the aminopyridine motif is a key pharmacophore in numerous biologically active compounds. However, the successful application of this substrate in Suzuki reactions is highly dependent on the judicious selection of the base, which plays a pivotal role in the catalytic cycle.
These application notes provide a comprehensive guide to the selection of an appropriate base for the Suzuki coupling of this compound with a variety of aryl halides. This document outlines the critical role of the base, potential challenges associated with this specific substrate, and detailed protocols for successful reactions.
The Critical Role of the Base in the Suzuki-Miyaura Coupling
The base in a Suzuki-Miyaura reaction serves several essential functions:
-
Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
-
Facilitating Reductive Elimination: The base can also play a role in the final reductive elimination step, where the coupled product is formed and the active Pd(0) catalyst is regenerated.
-
Maintaining the Catalytic Cycle: By neutralizing any acidic byproducts formed during the reaction, the base helps to maintain the integrity and activity of the palladium catalyst throughout the catalytic cycle.
Challenges in Suzuki Coupling with this compound
The electronic properties of this compound present unique challenges that must be addressed for successful coupling:
-
Protodeboronation: The electron-rich nature of the aminopyridine ring makes the boronic acid susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often exacerbated by strong bases and the presence of water.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Poor Solubility: The boronic acid and the inorganic bases commonly used may have limited solubility in organic solvents, which can hinder the reaction rate.
Base Selection Guide
The choice of base is critical to overcoming these challenges and achieving high yields. The following table summarizes the characteristics of commonly used bases for Suzuki reactions with substrates similar to this compound. The effectiveness of a base can be highly dependent on the specific aryl halide, catalyst, and solvent system used.
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Relative Strength | Notes and Recommendations |
| Na₂CO₃ | 2.0 | Dioxane/H₂O, Toluene/H₂O | 80-110 | Moderate | A common and cost-effective choice for standard couplings. The aqueous conditions can sometimes promote protodeboronation with sensitive substrates. |
| K₂CO₃ | 2.0 | Dioxane/H₂O, Acetonitrile | 80-110 | Moderate | Similar to Na₂CO₃, widely used and reliable for many applications. |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF | 80-110 | Moderate-Strong | An excellent choice for sensitive and electron-rich boronic acids. Often used under anhydrous or nearly anhydrous conditions to minimize protodeboronation. Its higher basicity can accelerate the reaction. |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene, DMF | 80-110 | Strong | A highly effective but more expensive base. Often provides superior results for challenging couplings due to its high solubility in organic solvents and strong basicity. |
| KF | 3.0 | Dioxane, THF | 80-110 | Mild | A milder base that can be effective in preventing protodeboronation, especially when used in anhydrous conditions. |
| Organic Bases (e.g., TEA, DIPEA) | 3.0 | Toluene, THF | 80-110 | Weak | Generally less effective for Suzuki couplings of arylboronic acids compared to inorganic bases. |
Experimental Protocols
Protocol 1: General Screening Conditions with Potassium Phosphate
This protocol is a robust starting point for the Suzuki coupling of this compound with aryl bromides, particularly when protodeboronation is a concern.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
K₃PO₄ (Potassium phosphate) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Aqueous Conditions with Sodium Carbonate
This protocol utilizes a common and cost-effective base and solvent system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3 mol%)
-
Na₂CO₃ (Sodium carbonate) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 mmol), this compound (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C under an inert atmosphere.
-
Stir vigorously until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for base selection in Suzuki coupling.
Application Note: Optimizing Solvent Systems for the Suzuki-Miyaura Cross-Coupling of 6-Aminopyridine-3-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for constructing biaryl and hetero-biaryl structures prevalent in pharmaceutical compounds.[1] This application note focuses on the palladium-catalyzed cross-coupling of 6-aminopyridine-3-boronic acid with aryl halides. The presence of both a pyridine ring nitrogen and a primary amino group presents unique challenges, as these basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[1][2] Therefore, the judicious selection of reaction parameters, particularly the solvent system, is paramount to achieving high yields and minimizing side reactions. This document provides a detailed overview of solvent effects, experimental protocols, and troubleshooting strategies for this important transformation.
The Critical Role of the Solvent System
The solvent in a Suzuki-Miyaura reaction serves multiple purposes. It must dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to facilitate the reaction. Furthermore, the solvent system can significantly influence the catalytic cycle by affecting the solubility and activity of the catalyst, the efficacy of the base, and the rates of the key steps: oxidative addition, transmetalation, and reductive elimination.[3]
For aminopyridine substrates, mixed aqueous-organic solvent systems are often employed. The addition of water can be beneficial, often increasing reaction rates and yields.[4] However, an excessive amount of water can lead to competitive hydrolysis of the boronic acid (protodeboronation), a common side reaction that reduces the yield of the desired product.[2][4] Therefore, optimizing the organic solvent and the water ratio is a critical step in method development.
Data Presentation: Comparison of Solvent Effects
The choice of solvent significantly impacts the yield of the cross-coupling reaction. While numerous conditions can be applied, the following table summarizes the typical performance of various solvents in the Suzuki-Miyaura coupling of aminopyridine derivatives, providing a guide for initial screening and optimization. Dioxane/water mixtures are frequently reported as highly effective.[4][5]
| Entry | Solvent System | Typical Base | Catalyst | Temperature (°C) | General Outcome | Reference |
| 1 | 1,4-Dioxane / Water (e.g., 4:1) | K₂CO₃, K₃PO₄ | Pd(PPh₃)₄, PdCl₂(dppf) | 90 - 110 | Often provides good to excellent yields. Water is beneficial but ratio is critical.[1][4] | [1][2][4] |
| 2 | Toluene / Water | K₂CO₃, Na₂CO₃ | Pd(PPh₃)₄ | 100 - 110 | Can be effective; adding water often improves yields compared to anhydrous toluene.[4] | [4] |
| 3 | Dimethylformamide (DMF) | Cs₂CO₃, K₂CO₃ | Pd(OAc)₂ | 120 - 150 | Moderate effectiveness; sometimes used in microwave-assisted protocols.[1] | [1] |
| 4 | Tetrahydrofuran (THF) | K₃PO₄, KF | Pd(OAc)₂ / Ligand | Room Temp - 65 | Can work well, especially with highly active catalyst systems.[6] | [6] |
| 5 | Acetonitrile (MeCN) | K₂CO₃ | Pd(dppf)Cl₂ | 80 - 100 | Can provide acceptable yields, but often less effective than dioxane mixtures.[4] | [4] |
| 6 | Dimethyl Sulfoxide (DMSO) | Cs₂CO₃ | Pd(OAc)₂ | 120 | Often leads to the formation of homocoupling by-products. |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.
Reagents & Materials:
-
This compound (1.2 - 1.5 equivalents)[2]
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)[2]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[2]
-
Degassed Solvent: 1,4-Dioxane and Water (4:1 v/v)[2]
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids: To the flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[2]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1]
Reagents & Materials:
-
This compound (1.5 equivalents)[1]
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂ / SPhos, 2-4 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0 equivalents)[2]
-
Degassed Solvent: 1,4-Dioxane or DMF[1]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reagent Addition: In a microwave vial, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), the base (2.0 mmol), the palladium precursor, and the ligand.[1][2]
-
Solvent Addition: Add the chosen degassed solvent (e.g., 5 mL of 1,4-dioxane) to the vial.[1]
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the set temperature (e.g., 120-150 °C) for 10-30 minutes with stirring.[1]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[1]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Influence of Key Parameters
The success of the Suzuki-Miyaura coupling is dependent on the interplay of several key parameters. The diagram below illustrates how solvent choice interacts with other factors to influence the reaction outcome.
Caption: The influence of key parameters on the Suzuki-Miyaura coupling outcome.
Troubleshooting Common Side Reactions
-
Protodeboronation: The hydrolysis of the boronic acid to its corresponding arene is a major side reaction, often promoted by high temperatures and prolonged reaction times in aqueous basic media.[2]
-
Solution: Use fresh boronic acids or more stable boronic esters (e.g., pinacol esters). Minimize reaction time and carefully optimize the water content in the solvent system.[2]
-
-
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be mitigated by screening different bases and solvents and ensuring a truly inert atmosphere.[2]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[2]
Conclusion
The solvent system is a critical parameter in the Suzuki-Miyaura cross-coupling of this compound. Mixed aqueous-organic solvents, particularly 1,4-dioxane/water, often provide the best results by balancing reagent solubility and catalytic activity. However, the optimal solvent and reaction conditions must be determined empirically for each specific substrate combination. Careful control of the atmosphere and temperature is essential to minimize common side reactions like protodeboronation and homocoupling. The protocols and data presented here serve as a robust starting point for researchers aiming to synthesize novel aminopyridine-containing compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 6-Aminopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials.[1] The use of microwave irradiation has significantly advanced this methodology, offering benefits such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility.[1] These advantages are particularly valuable when working with functionalized heterocyclic substrates like 6-Aminopyridine-3-boronic acid, which are essential building blocks in medicinal chemistry. The amino-substituted pyridine motif is a prevalent scaffold in numerous biologically active compounds.
This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
The following protocols are provided as a general guideline for performing microwave-assisted Suzuki coupling reactions with this compound. Optimization of the reaction conditions may be necessary for specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling of this compound with Aryl Bromides
This protocol is a representative procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂])
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, or EtOH/H₂O)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vial and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize representative quantitative data for microwave-assisted Suzuki coupling reactions of pyridine derivatives, providing a comparison of reaction parameters and outcomes.
Table 1: Catalyst and Base Screening for a Model Suzuki Coupling Reaction
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 15 | 75 |
| 3 | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | 1,4-Dioxane | 120 | 20 | High |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF/H₂O | 120 | 10 | >95 |
Note: Yields are based on published data for similar substrates and may vary for this compound.
Table 2: Microwave-Assisted Suzuki Coupling of Halopyridines with Phenylboronic Acid [3]
| Halopyridine | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂/Ligand I | DMF/H₂O | 120 | 10 | 70.0 |
| 3-Bromopyridine | Pd(OAc)₂/Ligand I | DMF/H₂O | 120 | 10 | 65.5 |
| 2-Chloropyridine | Pd(OAc)₂/Ligand I | DMF/H₂O | 120 | 10 | 45.2 |
Ligand I refers to a specific benzimidazolium salt used in the cited study.[3]
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols: Functionalization of Magnetic Nanoparticles with 6-Aminopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of magnetic nanoparticles (MNPs) with 6-Aminopyridine-3-boronic acid. This surface modification strategy is particularly relevant for the selective enrichment of cis-diol-containing biomolecules, such as polyphenols and glycoproteins, from complex biological samples.[1][2] The protocols and data presented are compiled from established methodologies in the field.
Introduction
Magnetic nanoparticles are versatile platforms in biomedical research and drug development due to their superparamagnetic properties, biocompatibility, and ease of manipulation.[3][4] Functionalization of these nanoparticles with boronic acids has emerged as a powerful technique for the selective capture and separation of molecules bearing cis-diol moieties.[1][5][6] This interaction is based on the formation of reversible covalent bonds between the boronic acid group and the cis-diol, forming a stable five- or six-membered cyclic ester.[2][5]
This compound is a particularly advantageous ligand for this purpose due to its low pKa value and excellent water solubility.[3][4][5] This allows for efficient binding at neutral or even acidic pH, a significant improvement over conventional boronate affinity materials that typically require basic conditions (pH ≥ 8.5).[1] Such milder binding conditions are crucial for preserving the integrity of sensitive biomolecules.[1]
This protocol details a method for the synthesis of this compound-functionalized magnetic nanoparticles, including the use of a polyethyleneimine (PEI) scaffold to amplify the number of available boronic acid moieties for enhanced binding capacity.[3][4][5]
Data Presentation
The following tables summarize the key quantitative data regarding the properties of this compound-functionalized magnetic nanoparticles.
Table 1: Physicochemical Properties of Functionalized Magnetic Nanoparticles
| Parameter | Value | Reference |
| Core Material | Fe₃O₄ | [3][4] |
| Functional Ligand | This compound | [3][4] |
| Scaffold | Polyethyleneimine (PEI) | [3][4] |
| Binding Affinity (Kd) | ~10⁻⁴ M | [3][5] |
| Optimal Binding pH | ≥ 6.0 | [3][5] |
Table 2: Binding Performance for Polyphenol Enrichment
| Parameter | Observation | Reference |
| Binding Kinetics | Fast under neutral conditions | [3][5] |
| Binding Capacity | High | [3][5] |
| Selectivity | High for cis-diol-containing polyphenols | [3][4] |
| Interference Tolerance | Tolerant to the presence of abundant sugars | [3][5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound functionalized magnetic nanoparticles assisted by polyethyleneimine (Fe₃O₄@PEI@PYBA).[3]
Materials:
-
NH₂-functionalized magnetic nanoparticles (MNPs)
-
Anhydrous methanol
-
Glutaraldehyde (10% solution)
-
Polyethyleneimine (PEI)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Sodium cyanoborohydride
-
Magnetic separator
Protocol:
-
Preparation of PEI Modified MNPs (Fe₃O₄@PEI):
-
Disperse 200 mg of NH₂-functionalized MNPs in 40 mL of anhydrous methanol containing 10% glutaraldehyde.
-
Mechanically stir the mixture for 4 hours at room temperature.
-
Separate the resulting aldehyde-functionalized MNPs using a magnetic separator and wash them three times with anhydrous methanol.
-
Resuspend the aldehyde-functionalized MNPs in 40 mL of phosphate buffer (pH 7.4) containing 1.0 g of PEI.
-
Stir the mixture for 12 hours at room temperature.
-
Add 200 mg of sodium cyanoborohydride to the mixture and stir for an additional 4 hours at room temperature to reduce the Schiff base.
-
Collect the PEI-modified MNPs (Fe₃O₄@PEI) with a magnetic separator and wash them three times with ultrapure water.
-
-
Functionalization with this compound (Fe₃O₄@PEI@PYBA):
-
Disperse the prepared Fe₃O₄@PEI nanoparticles in 40 mL of anhydrous methanol containing 10% glutaraldehyde.
-
Mechanically stir the mixture for 4 hours at room temperature.
-
Separate the resulting aldehyde-functionalized Fe₃O₄@PEI nanoparticles using a magnetic separator and wash them three times with anhydrous methanol.
-
Resuspend the aldehyde-functionalized Fe₃O₄@PEI in 40 mL of phosphate buffer (pH 7.4) containing 1.0 g of this compound.
-
Stir the mixture for 12 hours at room temperature.
-
Add 200 mg of sodium cyanoborohydride to the mixture and stir for an additional 4 hours at room temperature.
-
Collect the final this compound-functionalized MNPs (Fe₃O₄@PEI@PYBA) with a magnetic separator and wash them three times with ultrapure water.
-
Dry the nanoparticles under vacuum for future use.
-
Visualizations
Diagram 1: Experimental Workflow for Nanoparticle Functionalization
Caption: Synthesis of this compound functionalized MNPs.
Diagram 2: Binding Mechanism of Functionalized Nanoparticles
Caption: Reversible binding of cis-diol biomolecules to functionalized MNPs.
References
- 1. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Boronic acid-modified magnetic materials for antibody purification | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Saccharide Detection Using 6-Aminopyridine-3-Boronic Acid Functionalized Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent sensors functionalized with 6-aminopyridine-3-boronic acid for the detection and quantification of saccharides. While direct literature on a specific sensor conjugating a fluorophore to this compound is limited, this document outlines a generalized approach based on well-established principles of boronic acid chemistry and fluorescent sensing, drawing parallels from structurally similar pyridine-based boronic acid sensors.
Introduction
Saccharide recognition is a critical area of research with significant implications for clinical diagnostics, particularly in monitoring blood glucose levels for diabetes management, as well as in drug development and food quality control. Boronic acids have emerged as versatile synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs abundant in sugars.[1][2][3]
Fluorescent sensors incorporating a boronic acid moiety offer a highly sensitive and non-invasive method for saccharide detection.[4][5] These sensors typically consist of a fluorophore linked to a boronic acid recognition site. The binding of a saccharide to the boronic acid modulates the electronic properties of the molecule, resulting in a detectable change in the fluorescence signal.[1][6] The this compound scaffold is of particular interest due to the potential for the pyridine nitrogen and the amino group to influence the Lewis acidity of the boronic acid and participate in the fluorescence signaling mechanism.
Principle of Detection: Signaling Pathway
The most common signaling mechanisms for boronic acid-based fluorescent sensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[4][7] For a hypothetical sensor where a fluorophore is linked to this compound, a PET mechanism is highly probable.
In the absence of a saccharide, the lone pair of electrons on the amino group can quench the fluorescence of the attached fluorophore through PET. Upon binding of a saccharide to the boronic acid moiety, the Lewis acidity of the boron center increases, leading to a stronger interaction with the adjacent amino group. This interaction reduces the quenching effect of the amino group, resulting in an increase in fluorescence intensity (a "turn-on" response).[4][6]
Signaling pathway of a PET-based boronic acid sensor.
Experimental Protocols
The following are generalized protocols that can be adapted for a specific this compound functionalized sensor.
Materials and Reagents
-
This compound functionalized fluorescent sensor
-
Saccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose)
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris-HCl at a physiologically relevant pH, typically 7.4)
-
Solvent for stock solutions (e.g., DMSO or methanol)
-
High-purity water
-
Fluorometer with excitation and emission wavelength control
-
Quartz cuvettes
Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a concentrated stock solution of the this compound functionalized sensor (e.g., 1-10 mM) in a suitable organic solvent such as DMSO. Store in the dark at -20°C.
-
Saccharide Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 M) of each saccharide in high-purity water. These can be stored at 4°C for short-term use.
-
Working Buffer: Prepare the desired buffer solution at the appropriate pH and concentration (e.g., 100 mM PBS, pH 7.4).
Experimental Workflow for Saccharide Detection
The general workflow involves preparing a solution of the sensor in the working buffer and then titrating it with aliquots of the saccharide stock solution while monitoring the fluorescence emission.
Experimental workflow for fluorescence titration.
Protocol for Fluorescence Titration
-
Prepare a blank sample containing only the working buffer in a quartz cuvette to zero the fluorometer.
-
Prepare the experimental sample by diluting the sensor stock solution into the working buffer to a final concentration (e.g., 1-10 µM) in a quartz cuvette.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate.
-
Set the excitation wavelength (λex) and record the emission spectrum over a defined range to determine the maximum emission wavelength (λem).
-
Measure the initial fluorescence intensity (F₀) at the λem.
-
Add a small aliquot of a saccharide stock solution to the cuvette. Mix thoroughly by gentle inversion or with a magnetic stirrer and allow the solution to equilibrate (typically 1-5 minutes).
-
Measure the fluorescence intensity (F) at the same λem.
-
Repeat steps 6 and 7 to obtain data for a range of saccharide concentrations. Ensure that the total volume of added saccharide solution does not significantly dilute the sensor concentration (typically <5% of the total volume).
-
Plot the change in fluorescence (F/F₀ or F-F₀) as a function of the saccharide concentration.
-
The dissociation constant (Kd), which indicates the binding affinity, can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the Hill equation).[8]
Data Presentation
Quantitative data from fluorescence titration experiments should be summarized in tables for easy comparison of the sensor's performance with different saccharides.
Table 1: Spectroscopic Properties of a Hypothetical this compound Sensor
| Property | Value |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (Φ) | Varies with fluorophore |
| Optimal pH for Sensing | 7.0 - 8.0 |
Table 2: Binding Affinities and Fluorescence Response for Various Saccharides
| Saccharide | Dissociation Constant (Kd) (mM) at pH 7.4 | Maximum Fluorescence Enhancement (F_max / F₀) |
| D-Fructose | 0.5 - 5 | ~5-fold |
| D-Galactose | 5 - 15 | ~3-fold |
| D-Glucose | 10 - 25 | ~2.5-fold |
| D-Mannose | 15 - 30 | ~2-fold |
Note: These values are illustrative and based on typical performance of similar phenylboronic acid sensors.[1] Actual values will depend on the specific fluorophore and experimental conditions.
Selectivity and Interferences
Boronic acid-based sensors typically exhibit higher affinity for fructose over other monosaccharides.[1] The selectivity is influenced by the stereochemistry of the diol units in the saccharide. It is crucial to evaluate the sensor's response to a panel of biologically relevant sugars to determine its selectivity profile. Potential interfering substances in biological samples, such as ascorbic acid and uric acid, should also be tested to assess the sensor's robustness.
Conclusion
This compound functionalized fluorescent sensors represent a promising platform for saccharide detection. By following the detailed protocols outlined in these application notes, researchers can effectively characterize the binding properties and sensing performance of these novel probes. The ability to quantify saccharide concentrations through a sensitive and non-invasive fluorescence-based method holds significant potential for advancements in medical diagnostics and various fields of chemical and biological research.
References
- 1. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 8. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Immobilization of 6-Aminopyridine-3-boronic Acid on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of 6-aminopyridine-3-boronic acid on solid supports. The primary application highlighted is the selective enrichment of cis-diol-containing biomolecules, such as glycoproteins and polyphenols, from complex biological samples. The use of this compound as the affinity ligand is particularly advantageous as it allows for efficient binding at neutral or even acidic pH, mitigating the risk of degrading labile compounds often associated with the basic conditions required by conventional boronate affinity materials.[1][2]
Application Notes
The immobilization of this compound onto solid supports, most notably magnetic nanoparticles (MNPs), creates a highly efficient and selective affinity matrix for the capture of molecules bearing a cis-diol functionality.[1][2] This interaction is based on the formation of a reversible covalent cyclic ester bond between the boronic acid and the cis-diol. A key advantage of using this compound is its lower pKa value, which enables strong binding at pH levels as low as 5.0, a significant improvement over the traditional binding pH of around 8.5.[1] This feature is crucial for preserving the integrity of sensitive biological molecules during the enrichment process.
The primary applications for this technology include:
-
Glycoproteomics: Selective enrichment of glycoproteins and glycopeptides from complex protein mixtures for subsequent analysis by mass spectrometry. This is vital for biomarker discovery and diagnostics.
-
Nutraceutical and Pharmaceutical Analysis: Isolation and purification of polyphenols and other natural products containing cis-diol moieties from plant extracts and food matrices.[2][3]
-
Drug Development: Immobilized this compound can be used in solid-phase synthesis or as a scavenger resin to purify reaction mixtures.
The most common solid support for this application is magnetic nanoparticles due to their high surface area, excellent dispersibility in aqueous solutions, and the ease of separation from a sample matrix using an external magnetic field.[1][2][3]
Quantitative Data Summary
The performance of this compound functionalized magnetic nanoparticles is summarized in the table below.
| Parameter | Value | Target Molecules | Solid Support | Reference |
| Optimal Binding pH | 5.0 | cis-diol-containing biomolecules | Magnetic Nanoparticles | [1] |
| Optimal Binding pH | ≥ 6.0 | Polyphenols | Magnetic Nanoparticles | [2][3] |
| Binding Affinity (Kd) | ≈ 10⁻⁴ M | Polyphenols | Magnetic Nanoparticles | [2][3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound functionalized magnetic nanoparticles (6-APBA-MNPs).
Protocol 1: Synthesis of 6-APBA-MNPs
This protocol is adapted from the work of Li and Dong (2021).[1]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia solution (25-28%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (25% in H₂O)
-
This compound
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Fe₃O₄ Magnetic Nanoparticles:
-
Dissolve FeCl₃·6H₂O (4.86 g) and FeCl₂·4H₂O (1.99 g) in 200 mL of deionized water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Slowly add 20 mL of ammonia solution and continue stirring for 1 hour.
-
Cool the reaction to room temperature.
-
Collect the black precipitate using an external magnet and wash several times with deionized water and ethanol.
-
-
Silica Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂):
-
Disperse the prepared Fe₃O₄ nanoparticles in a mixture of 200 mL ethanol and 50 mL deionized water.
-
Add 2.0 mL of TEOS and 5.0 mL of ammonia solution.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the silica-coated nanoparticles (Fe₃O₄@SiO₂) using a magnet and wash with ethanol and water.
-
-
Amino-functionalization of Fe₃O₄@SiO₂ Nanoparticles (Fe₃O₄@SiO₂-NH₂):
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in 100 mL of ethanol.
-
Add 2.0 mL of APTES and stir at 70°C for 12 hours.
-
Collect the amino-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) with a magnet and wash thoroughly with ethanol.
-
-
Immobilization of this compound:
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in 100 mL of phosphate buffer (pH 7.0).
-
Add 5.0 mL of glutaraldehyde solution (25%) and react for 2 hours with gentle shaking. This step activates the amino groups.
-
Wash the activated nanoparticles with phosphate buffer to remove excess glutaraldehyde.
-
Immediately add a solution of this compound (50 mg) in 50 mL of the same phosphate buffer.
-
React for 12 hours at room temperature with gentle shaking.
-
Collect the final 6-APBA-MNPs with a magnet, wash extensively with water and ethanol to remove any unreacted boronic acid, and dry under vacuum.
-
Protocol 2: Enrichment of Glycoproteins using 6-APBA-MNPs
Materials:
-
6-APBA-MNPs
-
Binding Buffer: 50 mM Ammonium acetate, pH 5.0
-
Washing Buffer: 50 mM Ammonium acetate, pH 5.0
-
Elution Buffer: 1% (v/v) Formic acid
-
Protein sample (e.g., human urine, cell lysate)
Procedure:
-
Equilibration of 6-APBA-MNPs:
-
Take an appropriate amount of 6-APBA-MNPs and wash them twice with the Binding Buffer.
-
-
Binding of Glycoproteins:
-
Add the protein sample to the equilibrated 6-APBA-MNPs.
-
Incubate the mixture for 30 minutes at room temperature with gentle rotation to allow for the binding of glycoproteins.
-
-
Washing:
-
Separate the MNPs from the sample solution using an external magnet and discard the supernatant.
-
Wash the MNPs three times with the Washing Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the washed MNPs and incubate for 10 minutes to release the bound glycoproteins.
-
Separate the MNPs with a magnet and collect the supernatant containing the enriched glycoproteins for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
-
Visualizations
Caption: Workflow for the synthesis of 6-APBA functionalized magnetic nanoparticles.
Caption: Experimental workflow for the selective enrichment of glycoproteins.
References
- 1. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 6-Aminopyridine-3-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-boronic acid and its derivatives are a class of compounds of significant interest in medicinal chemistry and materials science. Their utility stems from the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with diols, and the aminopyridine core, which provides a scaffold for diverse chemical modifications. These compounds have shown promise as enzyme inhibitors, sensors, and in the development of functionalized materials.[1][2]
Accurate and comprehensive characterization of these derivatives is crucial for understanding their structure-activity relationships, ensuring purity, and developing robust applications. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound derivatives using a suite of modern analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of this compound derivatives. Given the polar nature of these compounds, reversed-phase chromatography is a common and effective approach.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound and its derivatives.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[3]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.
-
Ammonium acetate, analytical grade.
-
Sample dissolved in a suitable solvent (e.g., mobile phase).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Alternatively, a mobile phase system of 10 mM ammonium acetate and acetonitrile can be utilized.[4]
-
-
Sample Preparation:
-
Dissolve the this compound derivative in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative based on its retention time.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
-
Table 1: HPLC Parameters for Analysis of Boronic Acid Derivatives
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [3] |
| Mobile Phase | A: 0.1% FA in Water, B: ACN | [3] |
| 10 mM Ammonium Acetate, ACN | [4] | |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 254 nm or 270 nm | [5] |
| Temperature | Ambient (25-30 °C) | N/A |
Spectrometric Analysis: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound derivatives. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. A key challenge in the mass spectrometric analysis of boronic acids is their propensity to dehydrate and form cyclic trimers (boroxines), which can complicate spectral interpretation.[6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.
Instrumentation:
-
A mass spectrometer equipped with an ESI source.
Reagents:
-
Methanol or Acetonitrile, LC-MS grade.
-
Water, LC-MS grade.
-
Formic acid, analytical grade.
-
Sample dissolved in a suitable solvent.
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a mixture of methanol/water or acetonitrile/water to a concentration of 1-10 µg/mL.
-
For positive ion mode, add 0.1% formic acid to aid in protonation.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
Observe the protonated molecule [M+H]⁺.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Table 2: Expected Mass Fragments for this compound
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 139.06 |
| [M+H-H₂O]⁺ | Loss of water | 121.05 |
| [M+H-B(OH)₂]⁺ | Loss of boronic acid group | 94.06 |
Note: The fragmentation pattern of derivatives will vary depending on the nature of the substituents.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural determination of this compound derivatives in solution. ¹H, ¹³C, and ¹¹B NMR are all informative.
¹¹B NMR Spectroscopy is particularly useful for studying the boron center. The chemical shift and line width of the ¹¹B signal can provide information about the coordination state (trigonal vs. tetrahedral) and the electronic environment of the boron atom.[7][8]
Experimental Protocol: ¹¹B NMR Spectroscopy
Objective: To characterize the boron center of a this compound derivative.
Instrumentation:
-
NMR spectrometer.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Sample.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire the ¹¹B NMR spectrum. A proton-decoupled experiment is typically used.
-
The chemical shifts are referenced to BF₃·OEt₂ (0 ppm).[9]
-
-
Data Analysis:
-
Trigonal boronic acids typically show a broad signal in the range of δ 25-35 ppm.
-
Tetrahedral boronate esters or adducts exhibit sharper signals at higher field (δ 5-15 ppm).[8]
-
Table 3: Typical ¹¹B NMR Chemical Shifts for Boronic Acid Species
| Boron Species | Coordination | Typical ¹¹B Chemical Shift (ppm) | Reference |
| Boronic Acid | Trigonal | 25 - 35 | [8] |
| Boronate Ester | Tetrahedral | 5 - 15 | [8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound derivatives, characteristic vibrational bands for the B-O, O-H, N-H, and pyridine ring can be observed.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the key functional groups in a this compound derivative.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Reference |
| O-H (boronic acid) | Stretching | 3200-3600 (broad) | [3] |
| N-H (amine) | Stretching | 3300-3500 | [10] |
| C=C, C=N (pyridine ring) | Stretching | 1500-1600 | [10] |
| B-O | Stretching | 1300-1400 | [3] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the concentration of this compound derivatives in solution and to study their interactions with other molecules, such as diols. The pyridine ring system gives rise to characteristic UV absorptions.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of a this compound derivative.
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
A suitable solvent (e.g., methanol, water, buffer).
-
Sample.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample of known concentration.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Data Acquisition:
-
Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax). For pyridine-containing compounds, this is typically in the range of 250-280 nm.[11]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve using its absorbance value.
-
Visualizations
Synthesis Workflow for Functionalized Nanoparticles
The following diagram illustrates a general workflow for the synthesis of this compound functionalized magnetic nanoparticles, a common application for these derivatives in biotechnology for the enrichment of biomolecules.[2]
Caption: Workflow for the synthesis and application of functionalized nanoparticles.
Enzyme Inhibition Pathway
This compound derivatives can act as inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[12]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. waters.com [waters.com]
- 4. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS Analysis of Reaction Products of 6-Aminopyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminopyridine-3-boronic acid is a crucial building block in synthetic chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize a variety of heterocyclic compounds. These products are of significant interest in pharmaceutical and materials science research. Accurate and reliable monitoring of these reactions is essential for optimization, yield determination, and impurity profiling. However, the analysis of reaction mixtures containing this compound and its derivatives presents challenges due to the high polarity of the analytes and the propensity of boronic acids to form trimetric anhydrides (boroxines) under certain conditions.[1]
This application note provides detailed protocols for the analysis of this compound reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). Two primary methods are presented: a standard Reversed-Phase (RP) C18 method suitable for general-purpose analysis and a Hydrophilic Interaction Liquid Chromatography (HILIC) method specifically tailored for enhanced retention of polar compounds like the parent boronic acid.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow ensures reproducible and accurate results for the quantitative and qualitative analysis of the reaction mixture.
Caption: General experimental workflow for LC-MS analysis.
Method Comparison: Reversed-Phase vs. HILIC
The choice between Reversed-Phase (RP) and HILIC chromatography is critical and depends on the primary analytical goal. RP is a robust, general-purpose technique, while HILIC is specialized for polar analytes.
Caption: Logical comparison of RP and HILIC methods.
Experimental Protocols
Sample Preparation
Accurate sample preparation is crucial for reproducible results. The diluent should be matched to the initial chromatographic conditions to ensure good peak shape.
-
For Reversed-Phase (RP) Analysis:
-
Aliquot a small, representative sample of the reaction mixture.
-
Dilute the sample in a 1:1 solution of acetonitrile and water to a final concentration appropriate for LC-MS analysis (typically 1-10 µg/mL).[1]
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC vial.
-
-
For HILIC Analysis:
-
Aliquot a small, representative sample of the reaction mixture.
-
Dilute the sample in acetonitrile to a final concentration appropriate for LC-MS analysis. The sample diluent should have a high organic content similar to the mobile phase.[1]
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
Protocol 1: Reversed-Phase (RP) LC-MS/MS Method
This method is a robust starting point for the general analysis of a Suzuki-Miyaura reaction mixture.[1]
| LC Parameter | Condition |
| LC System | UPLC or HPLC system with binary pump and autosampler |
| Column | C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Column Temp. | 30 °C |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[2][3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Vol. | 1 - 5 µL |
| Run Time | ~7 minutes |
Protocol 2: HILIC LC-MS Method
This method is tailored for improved retention and separation of the polar this compound.[1]
| LC Parameter | Condition |
| LC System | UPLC or HPLC system with binary pump and autosampler |
| Column | HILIC Column (e.g., Amide, silica, or other polar phase) |
| Column Temp. | 30 °C |
| Mobile Phase A | Acetonitrile (typically >80%) with 10 mM Ammonium Acetate |
| Mobile Phase B | Water with 10 mM Ammonium Acetate |
| Gradient | Isocratic or shallow gradient (e.g., 95% A to 80% A over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Vol. | 1 - 5 µL |
| Run Time | ~5-10 minutes |
Mass Spectrometry Parameters
The following MS parameters can be used as a starting point and should be optimized for the specific instrument and analytes of interest. Electrospray Ionization (ESI) is recommended.
| MS Parameter | Setting |
| Ionization Mode | ESI Positive and/or Negative Mode |
| Rationale | Positive mode for aminopyridine products; Negative mode for boronic acids.[1][4] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Drying Gas Temp. | 250 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 45 psi |
| Scan Range | m/z 50 - 800 (Full Scan) |
| Acquisition Mode | Full Scan for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis.[4] |
Quantitative Performance Data
The following table summarizes typical performance characteristics that can be expected, based on published data for similar boronic acids and pyridine compounds.[3] Actual limits of detection (LOD) and quantification (LOQ) must be determined experimentally.
| Parameter | Expected Performance | Reference |
| Linearity (R²) | > 0.99 | [4] |
| LOD | 0.1 µg/mL (UV); 2-10 pg/mL (MS/MS) | [3][4] |
| LOQ | 1.0 µg/mL (UV); 10-50 pg/mL (MS/MS) | [3][4] |
| Precision (RSD) | < 5% | [4] |
| Recovery | 97 - 106% | [3] |
The LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound reaction mixtures. For comprehensive profiling of both polar reactants and less polar products, a standard Reversed-Phase C18 method is recommended. For applications requiring sensitive quantification of the highly polar boronic acid starting material or polar byproducts, the HILIC method offers superior retention and performance. The choice of method should be guided by the specific analytical goals of the study. Proper sample preparation and optimization of MS parameters are critical for achieving high-quality data.
References
Application Note: NMR Characterization of 6-Aminopyridine-3-boronic Acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These motifs are prevalent in medicinally important compounds. 6-Aminopyridine-3-boronic acid is a valuable building block in this context, allowing for the introduction of a 6-aminopyridin-3-yl moiety into a variety of organic molecules. The amino group provides a handle for further functionalization or can act as a key pharmacophoric element. Accurate and efficient characterization of the resulting coupling products is paramount for ensuring purity, confirming structure, and advancing drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of these compounds. This application note provides detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides and comprehensive guidelines for the NMR characterization of the resulting products.
Key Applications
-
Medicinal Chemistry: Synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Materials Science: Development of organic light-emitting diodes (OLEDs) and other functional materials.
-
Agrochemicals: Creation of new herbicides and pesticides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides (Conventional Heating)
This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to establish an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave vial.
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, the base, and the palladium catalyst.
-
Add the chosen degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Protocol 3: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
Purified coupling product (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
5 mm NMR tube
-
Vial
-
Glass Pasteur pipette
-
Glass wool or cotton plug
Procedure:
-
Ensure the NMR tube is clean and dry.
-
In a small vial, dissolve the purified product in the appropriate deuterated solvent. Gentle warming or vortexing can aid dissolution.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into the NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
NMR Characterization of Coupling Products
The successful formation of the biaryl product can be confirmed by analyzing the ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts for representative coupling products of this compound.
Data Presentation
Table 1: Representative ¹H NMR Data (in ppm) for 6-Amino-3-arylpyridine Derivatives
| Compound | H-2' | H-3' | H-4' | H-5' | H-6' | H-2 | H-4 | H-5 | NH₂ |
| 6-Amino-3-phenylpyridine | 7.55 (m) | 7.42 (t) | 7.35 (t) | 7.42 (t) | 7.55 (m) | 8.25 (d) | 7.60 (dd) | 6.60 (d) | 4.50 (br s) |
| 6-Amino-3-(4-methoxyphenyl)pyridine | 7.50 (d) | 6.95 (d) | - | 6.95 (d) | 7.50 (d) | 8.20 (d) | 7.55 (dd) | 6.58 (d) | 4.45 (br s) |
| 6-Amino-3-(4-chlorophenyl)pyridine | 7.52 (d) | 7.40 (d) | - | 7.40 (d) | 7.52 (d) | 8.28 (d) | 7.62 (dd) | 6.62 (d) | 4.55 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).
Table 2: Representative ¹³C NMR Data (in ppm) for 6-Amino-3-arylpyridine Derivatives
| Compound | C-1' | C-2'/6' | C-3'/5' | C-4' | C-2 | C-3 | C-4 | C-5 | C-6 |
| 6-Amino-3-phenylpyridine | 138.5 | 128.8 | 128.6 | 127.5 | 148.0 | 129.0 | 138.0 | 108.0 | 158.5 |
| 6-Amino-3-(4-methoxyphenyl)pyridine | 131.0 | 129.5 | 114.2 | 159.5 | 147.8 | 128.5 | 137.8 | 107.8 | 158.3 |
| 6-Amino-3-(4-chlorophenyl)pyridine | 137.0 | 130.0 | 128.9 | 133.5 | 148.2 | 127.8 | 138.2 | 108.2 | 158.6 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling and product analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key ¹H NMR signals for the characterization of 6-amino-3-arylpyridines.
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Aminopyridine-3-boronic acid Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura cross-coupling reactions involving 6-aminopyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction with this compound often challenging?
The primary challenges with this compound stem from the electronic properties of the pyridine ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, 2- and 3-pyridylboronic acids can be prone to protodeboronation, an undesired side reaction where the boronic acid is replaced by a hydrogen atom.[1]
Q2: What are the most common side reactions, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid. To minimize this, use fresh boronic acid, consider using the more stable pinacol ester derivative, and keep reaction times as short as possible.
-
Homocoupling: The boronic acid can couple with itself. This is often caused by the presence of oxygen. Thoroughly degassing solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize homocoupling.
-
Dehalogenation: The halide on the coupling partner is replaced by a hydrogen atom. Screening different bases and solvents can help mitigate this.
Q3: Can the free amino group on the pyridine ring interfere with the reaction?
Yes, the amino group's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to inhibition. While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination. In some challenging cases, protecting the amino group (e.g., as an amide) may improve reaction outcomes, though this adds extra steps to the synthesis.
Troubleshooting Guide
Issue: Low to No Yield
Potential Cause 1: Catalyst Inhibition/Deactivation
-
Solution: The choice of ligand is critical for substrates like this compound. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often more effective as they can promote the desired catalytic cycle and minimize catalyst inhibition.[2] Consider screening a variety of modern palladium catalysts and ligands.
Potential Cause 2: Suboptimal Base
-
Solution: The base plays a crucial role in the transmetalation step. The strength and type of base can significantly impact the yield. Common bases for Suzuki reactions include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). A screen of different bases is recommended. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective.
Potential Cause 3: Inappropriate Solvent System
-
Solution: The solvent can influence the solubility of reagents and the stability of intermediates. Common solvents include 1,4-dioxane, toluene, and THF, often with water as a co-solvent. The choice of solvent is often linked to the base used. For example, K₃PO₄ is often used with aqueous dioxane.
Issue: Significant Byproduct Formation
Potential Cause 1: Protodeboronation of this compound
-
Solution: Use freshly purchased or purified this compound. Alternatively, consider converting the boronic acid to its more stable pinacol boronate ester. Minimizing reaction time and temperature can also reduce the extent of this side reaction. Using milder bases like potassium fluoride (KF) can sometimes suppress protodeboronation.[3][4]
Potential Cause 2: Homocoupling of the Boronic Acid
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents thoroughly (e.g., by sparging with argon for 15-30 minutes or by freeze-pump-thaw cycles). Use Schlenk techniques to maintain an inert atmosphere throughout the reaction.
Data Presentation
Disclaimer: The following tables present illustrative data based on trends observed for structurally similar aminopyridine and pyridine boronic acids in Suzuki-Miyaura coupling reactions. Optimal conditions for this compound may vary and require experimental optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 40-60 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 4 | 85-95 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 4 | >90 |
| PEPPSI-IPr (1) | - | Cs₂CO₃ (2) | t-AmylOH | 100 | 2 | >95 |
Table 2: Effect of Base on Yield
| Catalyst/Ligand | Base (2 equiv.) | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 75 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 92 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 95 |
| Pd(OAc)₂/SPhos | KF | 1,4-Dioxane | 100 | 12 | 65 |
Table 3: Effect of Solvent on Yield
| Catalyst/Ligand | Base (2 equiv.) | Solvent | Temp. (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80 |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 8 | 85 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 92 |
| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 110 | 4 | 88 |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl halide (0.5 mmol), this compound (0.6 mmol), K₂CO₃ (1.0 mmol), and Pd(PPh₃)₄ (0.01-0.025 mmol).
-
Add a pre-mixed and degassed solvent system of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
How to prevent protodeboronation of 6-Aminopyridine-3-boronic acid
Welcome to the Technical Support Center for 6-Aminopyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common issue of protodeboronation during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality.[1] For this compound, this leads to the formation of 2-aminopyridine, a byproduct that can complicate purification and reduce the yield of your desired product. This compound is particularly susceptible to protodeboronation due to the presence of the basic nitrogen atom in the pyridine ring.[1]
Q2: What are the main factors that promote protodeboronation of this compound?
A2: The primary factors influencing protodeboronation are:
-
pH: For basic heteroaromatic boronic acids like pyridines, protodeboronation can be rapid, especially under neutral pH conditions. This is due to the formation of a reactive zwitterionic intermediate.[1][2][3] Both strongly acidic and basic conditions can also catalyze the reaction.
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[4]
-
Solvent: The choice of solvent can impact the stability of the boronic acid. Protic solvents, especially water, can be a source of protons for the undesired reaction.
-
Reaction Time: Longer reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.
Q3: How does the position of the boronic acid group on the pyridine ring affect its stability?
A3: The position of the boronic acid group on the pyridine ring has a significant impact on its stability. Studies have shown that 3- and 4-pyridyl boronic acids are considerably more stable than 2-pyridyl boronic acids.[2][3] The 2-pyridyl isomer is particularly prone to rapid protodeboronation at neutral pH. Therefore, this compound is expected to be more stable than its 2-boronic acid counterpart.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, using a boronic ester, such as an N-methyliminodiacetic acid (MIDA) boronate ester, is a highly effective strategy.[1][5] MIDA boronates are stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[6][7] They act as a "slow-release" source of the boronic acid under specific basic conditions, keeping the concentration of the free, and more reactive, boronic acid low throughout the reaction, thus minimizing protodeboronation.[1][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and presence of 2-aminopyridine byproduct | Protodeboronation of this compound. | 1. Use the MIDA boronate ester: This is the most robust solution. Synthesize the MIDA ester of this compound and use it in your reaction. The boronic acid will be released slowly under the reaction conditions, minimizing its decomposition. 2. Control the pH: Avoid neutral pH conditions. For Suzuki-Miyaura couplings, a carefully chosen base is crucial. Consider using a weaker base or a biphasic system to control the pH of the aqueous layer. 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of protodeboronation. 4. Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete. |
| Inconsistent reaction yields | Degradation of this compound during storage. | 1. Store properly: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere. 2. Use fresh reagent: Use freshly purchased or prepared boronic acid for best results. 3. Consider the MIDA boronate ester: MIDA boronates are significantly more stable for long-term storage.[5] |
| Difficulty in purifying the product from 2-aminopyridine | Similar polarity of the product and the byproduct. | 1. Optimize reaction conditions to minimize byproduct formation: See solutions for "Low yield". 2. Utilize a different purification technique: Consider techniques like preparative HPLC or crystallization if standard column chromatography is ineffective. |
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol is a general procedure for the synthesis of MIDA boronates from boronic acids and can be adapted for this compound.[6][8]
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Pyridine
-
Acetic anhydride
-
Toluene
-
Diethyl ether
Procedure:
-
Preparation of MIDA Anhydride: In a round-bottomed flask, suspend N-methyliminodiacetic acid in acetic anhydride. Add a catalytic amount of pyridine. Heat the mixture at 70°C for 1.5 hours until all the solid has dissolved.[8]
-
Remove the volatiles under reduced pressure. Use toluene azeotroping to ensure complete removal of acetic anhydride and pyridine.[8]
-
Formation of MIDA Boronate: Dissolve the crude MIDA anhydride and this compound in anhydrous dioxane.
-
Heat the reaction mixture at 70°C and monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up and Purification: The work-up procedure will depend on the specific properties of the product. Generally, MIDA boronates can be purified by silica gel chromatography.[6][7]
Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA ester
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate ester.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound MIDA ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound MIDA ester, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of protodeboronation at neutral pH.
Caption: Workflow using MIDA boronate ester to minimize protodeboronation.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Minimizing homocoupling of 6-Aminopyridine-3-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to help you minimize the homocoupling of 6-aminopyridine-3-boronic acid in your cross-coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1] The following guide addresses common issues and provides targeted solutions.
Issue 1: Significant Formation of Homocoupled Byproduct
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution(s) |
| 1. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3][4][5] | a. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture. Sparging with an inert gas (nitrogen or argon) for 15-30 minutes is effective.[1] For more complete oxygen removal, perform three to five freeze-pump-thaw cycles.[1] b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas from start to finish.[2] |
| 2. Use of a Palladium(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid, causing homocoupling, especially at the beginning of the reaction.[1][6] | a. Switch to a Pd(0) Precatalyst: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to reduce the initial concentration of Pd(II).[1] b. Add a Mild Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent such as potassium formate (HCO₂K). This helps maintain the palladium in its active Pd(0) state without interfering with the catalytic cycle.[1][6][7] |
| 3. Suboptimal Ligand Choice: The ligand influences the rates of the desired cross-coupling versus side reactions. | a. Employ Bulky, Electron-Rich Ligands: Use ligands like SPhos or XPhos. These can accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.[1] |
| 4. High Instantaneous Concentration of Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. | a. Slow Addition: Add the this compound solution to the reaction mixture slowly over a period of 30-60 minutes using a syringe pump. This keeps the instantaneous concentration low.[8] |
| 5. Inappropriate Base: The base is crucial for activating the boronic acid, but an unsuitable choice can promote side reactions.[1] | a. Screen Different Bases: Test a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ to find the optimal conditions for your specific substrate combination.[1] |
Issue 2: Low Yield of the Desired Cross-Coupled Product
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution(s) |
| 1. Inefficient Catalyst Turnover / Catalyst Deactivation: The catalyst may not be functioning optimally throughout the reaction. | a. Optimize Reaction Temperature: Excessive heat can cause catalyst decomposition.[1] Conversely, a temperature that is too low can slow the reaction. Screen temperatures (e.g., from room temperature to 100 °C) to find the optimum.[9][10] b. Ensure Reagent Purity: Use high-purity reagents and dry solvents to avoid catalyst poisoning.[1] |
| 2. Incomplete Reaction: The reaction may not have reached completion. | a. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials. Consider extending the reaction time if necessary.[1] |
| 3. Protodeboronation: The boronic acid C-B bond can be cleaved, especially under harsh basic conditions or in the presence of water, reducing the amount of boronic acid available for cross-coupling. | a. Use Anhydrous Conditions: If protodeboronation is suspected, using anhydrous solvents and reagents can be beneficial.[11] b. Modify the Boronic Acid: Consider using boronic esters (e.g., pinacol esters) or aryltrifluoroborates, which can be more robust and less prone to protodeboronation.[12][13] |
Issue 3: Difficult Purification of the Final Product
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution(s) |
| 1. Co-elution of Product and Homocoupled Byproduct: The desired product and the symmetrical biaryl byproduct often have similar polarities, making chromatographic separation challenging. | a. Optimize Chromatography: If homocoupling cannot be completely suppressed, explore different solvent systems and stationary phases for column chromatography to improve separation.[1] b. Focus on Prevention: The most effective strategy is to minimize the formation of the byproduct in the first place by applying the solutions from "Issue 1". |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. This is problematic because it consumes your boronic acid, lowers the yield of the desired product, and complicates purification due to the structural similarity between the product and the byproduct.[1]
Q2: What are the primary chemical pathways that lead to homocoupling?
A2: The two main causes are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1][3][4][5][14]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the start of the reaction.[1][6]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing is critical. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, like nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[1] A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[6][7]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1]
Q4: Can the choice of palladium catalyst and ligand significantly reduce homocoupling?
A4: Absolutely.
-
Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, is advantageous as it avoids the initial presence of Pd(II) that can lead to homocoupling.[1]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos, can promote the desired cross-coupling pathway and minimize side reactions by accelerating the reductive elimination step.[1]
Q5: Are there any additives that can suppress the formation of the homocoupled dimer?
A5: Yes, adding a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[1][6][7]
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway. Minimizing the factors that lead to the homocoupling pathway is key to a successful reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Crude 6-Aminopyridine-3-boronic Acid Products
Welcome to the technical support center for the purification of crude 6-aminopyridine-3-boronic acid products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this versatile building block.
Troubleshooting Guides
This section addresses common issues observed during the purification of crude this compound and provides systematic approaches to resolve them.
Issue 1: Low Purity After Initial Work-up
Q1: My crude this compound has a low purity (<85%) after the initial aqueous work-up. What are the likely impurities and how can I remove them?
A1: Low purity in crude this compound often stems from byproducts of the synthesis and degradation. Common impurities may include:
-
Starting materials: Unreacted precursors from the borylation reaction.
-
Homocoupling byproducts: Formation of biaryl compounds from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[1][2]
-
Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom, which can be promoted by high temperatures and aqueous basic conditions.[3]
-
Boroxine: A cyclic anhydride formed from the dehydration of three boronic acid molecules.
Troubleshooting Steps & Solutions:
A multi-step purification strategy is often necessary to remove these varied impurities. An acid-base extraction is a highly effective initial step to separate the acidic boronic acid from neutral organic impurities.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH) to convert the boronic acid into its water-soluble boronate salt.[4] Non-acidic impurities will remain in the organic phase.
-
Separate the aqueous layer and acidify it with an acid (e.g., HCl) to precipitate the purified boronic acid.
-
Extract the purified boronic acid back into an organic solvent.
-
dot
Caption: Acid-Base Extraction Workflow for Initial Purification.
Issue 2: Difficulty with Recrystallization
Q2: I am struggling to find a suitable solvent system for the recrystallization of this compound. The product either oils out or does not crystallize at all.
A2: Finding the right recrystallization solvent can be challenging. Due to the polar nature of this compound, a mixed solvent system is often required. Pyridine-containing compounds can sometimes be difficult to crystallize compared to their non-heteroaromatic counterparts.[5]
Troubleshooting Steps & Solutions:
-
Solvent Screening: A systematic screening of solvent systems is recommended. Start with single solvents where the compound is sparingly soluble at room temperature but dissolves upon heating (e.g., water, ethanol). If a single solvent is not effective, try mixed solvent systems. Common combinations include:
-
Procedure for Mixed Solvents:
-
Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add the "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.
-
Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Issue 3: Product Streaking on Silica Gel Column Chromatography
Q3: When I try to purify my product using silica gel chromatography, it streaks badly and I get poor separation.
A3: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation.[6]
Troubleshooting Steps & Solutions:
-
Use of Basic Additives: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common additives include:
-
Triethylamine (0.1-1%)
-
Ammonia solution (in methanol)
-
-
Alternative Stationary Phases:
-
Amino-functionalized silica gel: This stationary phase has a less acidic surface and is well-suited for the purification of basic compounds.[6]
-
Neutral alumina: Can be a good alternative to silica gel for basic compounds.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider using reversed-phase (C18) HPLC. A mobile phase of acetonitrile and water with a buffer is a common starting point.
dot
Caption: Decision Tree for Troubleshooting Column Chromatography.
Frequently Asked Questions (FAQs)
Q4: What is the expected purity of this compound after purification?
A4: Commercially available this compound is typically offered at purities of 95% or higher.[7] With a well-optimized purification protocol, it is feasible to achieve purities in this range in a laboratory setting.
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dark place under an inert atmosphere.[8] For short-term storage, 4°C is suitable, while for long-term storage, -20°C is recommended.[9] It is advisable to avoid repeated freeze-thaw cycles.[9]
Q6: Can I use impure this compound in my Suzuki coupling reaction?
A6: Using impure boronic acid can lead to several issues in Suzuki coupling reactions, including:
-
Low yields: Due to the lower concentration of the active reagent.
-
Catalyst inhibition: Certain impurities can interfere with the palladium catalyst.
-
Formation of side products: Impurities can participate in side reactions, complicating the purification of the final product.[8]
It is highly recommended to use purified this compound for the best results in subsequent reactions.
Data Presentation
Table 1: Comparison of Purification Methods for Boronic Acids (General)
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Simple, cost-effective, can yield high purity | Finding a suitable solvent can be difficult, not suitable for oils | >98% (if successful) |
| Acid-Base Extraction | Effective for removing neutral impurities | May not remove other acidic or basic impurities | Variable, good for initial cleanup |
| Silica Gel Chromatography | Widely applicable, good for a range of polarities | Can be challenging for basic compounds, potential for product degradation | 95-99% |
| Reversed-Phase HPLC | High resolution, good for polar compounds | Requires specialized equipment, can be costly for large scale | >99% |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add 1 M sodium hydroxide solution (20 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Extract the organic layer again with 1 M sodium hydroxide solution (10 mL). Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 6 M hydrochloric acid with stirring until the pH is acidic (as indicated by pH paper or a pH meter). A precipitate should form.
-
Product Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. A common starting mobile phase for aminopyridines could be a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 95:5:0.1 v/v/v).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. This compound | 851524-96-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 6-Aminopyridine-3-boronic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 6-aminopyridine-3-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, inorganic salts, and boroxines. Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules and are a frequent impurity in solid boronic acid samples. Depending on the reaction conditions, protodeboronation products (where the boronic acid group is replaced by a hydrogen atom) may also be present.
Q2: Why is recrystallization a challenging but effective purification method for these compounds?
A2: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For this compound derivatives, which are often crystalline solids, it can effectively remove both more and less soluble impurities. The challenge lies in the amphoteric nature of the molecule (containing both a basic amino group and an acidic boronic acid group), which can lead to complex solubility behavior. Additionally, the propensity to form boroxines and the potential for "oiling out" require careful solvent selection and procedural control.
Q3: Which solvents are recommended for the recrystallization of this compound derivatives?
A3: The choice of solvent is critical and depends on the specific derivative. Due to the polar nature of the aminopyridine and boronic acid moieties, polar solvents are generally required. Water is a good solvent to hydrolyze boroxine impurities back to the desired boronic acid.[1] Mixed solvent systems often provide the best results by allowing for fine-tuning of solubility.[1][2] Good starting points for solvent screening include water, ethanol/water, acetone/water, and acetonitrile.[1][3] For less polar derivatives, solvent systems like ethyl acetate/hexanes may be effective.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid oil rather than solid crystals upon cooling.[4] This is often due to the melting point of the solute being lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[4][5] To prevent this, you can use a larger volume of solvent, cool the solution more slowly, or switch to a solvent system where the compound has a lower solubility at elevated temperatures.[6]
Q5: How can I break down boroxine impurities?
A5: Boroxines are in equilibrium with their corresponding boronic acids, and this equilibrium can be shifted by the presence of water.[7][8] Recrystallization from a solvent system containing water is an effective method to hydrolyze the boroxine back to the desired this compound derivative.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent. - Not enough compound is present to reach saturation. - Presence of impurities inhibiting crystal nucleation. | - Reduce the amount of solvent used. - If a mixed solvent system is used, add more of the "poor" solvent (anti-solvent). - Try scratching the inside of the flask with a glass rod to induce crystallization.[2] - Add a seed crystal of the pure compound. |
| "Oiling Out" Instead of Crystallization | - The solution is too concentrated (highly supersaturated). - The cooling rate is too fast. - The melting point of the compound is lower than the boiling point of the solvent.[5] - The chosen solvent is not ideal for the compound's polarity. | - Re-heat the solution and add more of the "good" solvent to decrease saturation.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a lower-boiling point solvent or a mixed solvent system. - Select a solvent that has a more similar polarity to your compound.[9] |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The incorrect solvent was chosen, leading to co-crystallization of impurities. - Boroxine formation is still significant. | - Ensure slow cooling to allow for the formation of a pure crystal lattice. - Perform a second recrystallization with a different solvent system. - Recrystallize from a solvent mixture containing water to hydrolyze boroxines.[1] |
| Low Yield of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with a solvent in which they are too soluble. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. |
| Discoloration of the Final Product | - Presence of colored impurities. - Thermal degradation of the compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Avoid prolonged heating at high temperatures. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Aqueous System)
This protocol is suitable for polar derivatives of this compound and is effective at hydrolyzing boroxine impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of deionized water and heat the mixture to boiling with stirring.
-
Solvent Addition: Continue adding small portions of hot deionized water until the solid completely dissolves. Note the total volume of water used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
This protocol allows for finer control over the solubility and is useful for a broader range of derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimum amount of hot ethanol.
-
Anti-Solvent Addition: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Compound Polarity | Key Advantages | Potential Challenges |
| Water | High | Excellent for hydrolyzing boroxines. | May have high solubility, leading to lower yields. |
| Ethanol/Water | Medium to High | Highly tunable for optimal solubility. | Requires careful determination of the ideal solvent ratio. |
| Acetonitrile | Medium | Good for many pyridine derivatives.[3] | May not be effective at hydrolyzing boroxines. |
| Acetone/Water | Medium to High | Another versatile mixed-solvent option. | Acetone's volatility can be a challenge. |
| Ethyl Acetate/Hexanes | Low to Medium | Effective for less polar derivatives. | Not suitable for highly polar compounds. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.
Caption: Equilibrium between this compound and its corresponding boroxine trimer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. reddit.com [reddit.com]
Technical Support Center: 6-Aminopyridine-3-boronic acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the Suzuki-Miyaura coupling of 6-aminopyridine-3-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling with this compound challenging?
The primary challenges stem from the electronic properties of the pyridine ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This coordination can hinder the crucial oxidative addition step of the catalytic cycle.[2]
Q2: What are the most common side reactions observed, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding amine. It can be exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[2] To minimize this, use fresh boronic acids or consider more stable boronic esters (e.g., pinacol esters) and keep reaction times as short as possible.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen. Thoroughly degassing solvents and running the reaction under an inert atmosphere can minimize homocoupling.[2]
-
Dehalogenation: The halide on the coupling partner can be replaced by a hydrogen atom. This can be mitigated by screening different bases and solvents.[2]
Q3: Does the free amino group on the pyridine ring interfere with the reaction?
Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to inhibition.[1][2] While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination. In some cases, protecting the amino group (e.g., as an acetamide) may lead to better and more consistent outcomes, though this adds extra steps to the synthesis.[2][3]
Q4: What is a typical starting catalyst loading for this type of coupling, and when should I adjust it?
A typical starting catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[1][4][5][6] For challenging substrates like this compound, starting with a higher loading within this range (e.g., 2-5 mol%) might be beneficial. If the reaction is sluggish or incomplete, increasing the catalyst loading can be a viable strategy. However, excessively high catalyst loading can sometimes lead to increased side reactions. It is often more effective to screen different ligands and reaction conditions before significantly increasing the catalyst concentration.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst inhibition/deactivation by the aminopyridine. | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2] Consider protecting the amino group. |
| Inappropriate reaction conditions. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane/water, DMF, toluene), and temperatures (e.g., 80-120 °C).[1][4] | |
| Poor quality of reagents. | Use fresh, high-purity this compound and ensure the palladium catalyst has not degraded. | |
| Presence of oxygen. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).[2] | |
| Incomplete Conversion | Insufficient catalyst loading or activity. | Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[6] Switch to a more active pre-catalyst system. |
| Short reaction time. | Increase the reaction time and monitor the progress by TLC or LC-MS. | |
| Low reaction temperature. | Increase the reaction temperature, potentially utilizing microwave heating to accelerate the reaction.[1] | |
| Formation of Side Products | Protodeboronation of the boronic acid. | Use a less aqueous solvent system or switch to a boronic ester. Minimize reaction time and temperature.[2] |
| Homocoupling of the boronic acid. | Ensure rigorous exclusion of oxygen from the reaction mixture.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv)[1]
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[1]
-
Anhydrous and degassed solvents
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Conventional Heating):
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.[2]
-
Add the palladium catalyst.[2]
-
Evacuate and backfill the flask with the inert gas three times.[1][2]
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Procedure (Microwave Heating):
-
In a microwave vial, combine this compound, the aryl halide, the base, and the palladium catalyst.[1]
-
Add the degassed solvent to the vial.[1]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.[2]
-
Work-up and purify the product as described in the conventional heating protocol.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Aminopyridines
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Varies | [1] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High | [2] |
| PdCl₂(dppf) (5) | dppf | Na₂CO₃ | DMF | 90 | 16 | Varies | [2] |
| Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ | Toluene | 110 | 18 | High | [8] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: 6-Aminopyridine-3-boronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminopyridine-3-boronic acid. The content focuses on the impact of temperature on reaction kinetics and outcomes, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of temperature on Suzuki-Miyaura coupling reactions involving this compound?
Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. Generally, increasing the reaction temperature increases the reaction rate. However, for thermally sensitive substrates like some heteroaryl boronic acids, elevated temperatures can also accelerate side reactions, leading to lower yields of the desired product and increased impurity levels. Finding the optimal temperature is key to balancing reaction speed and selectivity.
Q2: What are the most common temperature-related side reactions when using this compound?
The most prevalent temperature-dependent side reaction is protodeboronation . This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Protodeboronation is often exacerbated by high temperatures, prolonged reaction times, and the presence of aqueous basic conditions.[1] Another potential issue at elevated temperatures is the degradation of the palladium catalyst, which can lead to the formation of palladium black and a subsequent loss of catalytic activity.
Q3: Can the amino group on this compound cause issues at different temperatures?
Yes, the free amino group can influence the reaction. The nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] While many protocols exist for unprotected aminopyridines, they often necessitate the use of specific, bulky ligands to mitigate this coordination. The stability of this coordination and its impact on the catalytic cycle can be temperature-dependent.
Q4: Is there an ideal temperature range for reactions with this compound?
There is no single "ideal" temperature, as the optimal conditions are highly dependent on the specific coupling partners, catalyst system, base, and solvent used. However, literature on analogous aminopyridine and nitrogen-rich heterocycle couplings suggests a range between 60°C and 100°C for conventional heating.[2] For some systems, milder conditions around 60°C have provided excellent yields, especially with less stable boronic acids.[2] In other cases, temperatures up to 100°C were required to achieve even a modest yield.[2] Microwave-assisted syntheses may employ higher temperatures (e.g., 120-150°C) for significantly shorter reaction times.
Troubleshooting Guide
Issue: Low or No Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | The activation energy for the reaction may not be reached. Incrementally increase the reaction temperature (e.g., in 10°C steps from 60°C to 100°C) and monitor the reaction progress by TLC or LC-MS. |
| Reaction Temperature is Too High | Excessive temperature can lead to significant protodeboronation of this compound or catalyst decomposition. If you observe significant formation of 2-aminopyridine as a byproduct or precipitation of palladium black, lower the reaction temperature. Consider a temperature screening experiment to find the optimal balance. |
| Protodeboronation of Boronic Acid | This side reaction is accelerated at higher temperatures.[1] Minimize this by using the lowest effective temperature, ensuring fresh and pure boronic acid, and keeping reaction times as short as possible. The use of more stable boronic esters (e.g., pinacol esters) can also be beneficial. |
| Catalyst Inactivation | The amino group of the pyridine can coordinate to the palladium catalyst.[1] This inhibition may be overcome by screening different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can prevent this coordination.[1] Also, ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst. |
Data Presentation
The following tables summarize the effect of temperature on the yield of Suzuki-Miyaura coupling reactions for systems analogous to those involving this compound. This data is intended as a general guide, and optimization for your specific reaction is highly recommended.
Table 1: Illustrative Yield vs. Temperature for a Suzuki-Miyaura Coupling Reaction
Based on data from a model reaction of iodobenzene and phenylboronic acid.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 20 |
| 2 | 50 | 62 |
| 3 | 70 | 77 |
| 4 | 80 | >95 |
Data adapted from a study on a novel palladium catalyst system, demonstrating the strong dependence of yield on temperature.[3]
Table 2: Reaction Conditions for Suzuki Coupling of Nitrogen-Rich Heterocycles
| Precatalyst System | Temperature (°C) | Time (h) | Typical Yield Range (%) | Notes |
| P2 | 100 | 15-20 | Modest to Good | Higher temperatures may be necessary for challenging, unprotected heterocycles.[2] |
| P1 | 60 | 5-8 | 91-99 | Milder conditions can be highly effective and may reduce side reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the temperature for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a series of identical reaction vessels (e.g., Schlenk tubes or microwave vials), combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessels and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to each vessel, followed by the degassed solvent mixture via syringe.
-
Heating: Place each reaction vessel in a pre-heated block or oil bath set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: Stir the reactions vigorously at their respective temperatures. Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, etc.) using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once a reaction reaches completion or a set time point, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Analysis and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product to determine yield and byproduct formation. Purify the desired product using flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
Overcoming low reactivity of 6-Aminopyridine-3-boronic acid
Welcome to the technical support center for 6-aminopyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the use of this reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
Low reactivity in Suzuki-Miyaura coupling is a common issue with this compound. Several factors contribute to this:
-
Catalyst Inhibition: The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. The lone pair of electrons on these nitrogens can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.
-
Protodeboronation: As an electron-rich heteroaryl boronic acid, this compound is highly susceptible to protodeboronation, a side reaction where the C–B bond is cleaved by water or other protic sources, replacing the boronic acid group with a hydrogen atom. This is often accelerated by high temperatures and aqueous basic conditions.
-
Intramolecular Interactions: There is a potential for intramolecular hydrogen bonding between the 6-amino group and the 3-boronic acid moiety. This can alter the electronic properties and conformation of the molecule, potentially reducing the availability of the boronic acid for the crucial transmetalation step in the catalytic cycle.
Q2: What are the most common side reactions observed, and how can they be minimized?
Besides protodeboronation, other common side reactions include:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a dimer of 6-aminopyridine). This is often caused by the presence of oxygen, which can facilitate an oxidative coupling pathway.
-
Mitigation: Ensure all solvents are rigorously degassed, and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
-
-
Dehalogenation: If you are coupling this compound with an aryl halide, you might observe the formation of the corresponding arene where the halogen has been replaced by a hydrogen atom. This can be caused by trace palladium hydride species.
-
Mitigation: Screening different bases and solvents can help minimize this pathway.
-
Q3: Can I use this compound directly, or should I use a derivative?
While direct use is possible with highly optimized conditions, it is often challenging. For more reliable and reproducible results, converting the boronic acid to a more stable derivative is highly recommended.
-
Pinacol Ester: The this compound pinacol ester is a robust and versatile alternative. The boronate functional group is remarkably tolerant to various reaction conditions, and the pinacol ester protects the boronic acid from protodeboronation.[1]
-
MIDA Boronate or Trifluoroborate Salts: These are other stable derivatives that can slowly release the free boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.
Troubleshooting Guide
Use the following guide to troubleshoot failed or low-yielding Suzuki-Miyaura reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Recovered | 1. Catalyst Inhibition | Switch to a palladium precatalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tBuBrettPhos). These ligands can promote the desired catalytic cycle while sterically hindering coordination of the pyridine/amino nitrogens. |
| 2. Inactive Catalyst | Use a fresh source of palladium catalyst. Pd(II) precatalysts require in-situ reduction; consider using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) for more reliable initiation. | |
| 3. Suboptimal Conditions | Increase the reaction temperature in increments (e.g., from 80°C to 100°C). Ensure the base is strong enough (K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃) and that the solvent system (e.g., 1,4-dioxane/water, DMF, or Toluene) is appropriate for the substrates. | |
| Low Yield with Protodeboronation Byproduct | 1. Boronic Acid Instability | Convert the boronic acid to its pinacol ester derivative before the coupling reaction. This is the most effective strategy. |
| 2. Excess Water/High Temperature | Use anhydrous solvents if compatible with the chosen base, or minimize the amount of water. Keep reaction times as short as possible by monitoring the reaction closely. | |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in Reaction Mixture | Improve the degassing procedure for all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas throughout the experiment. |
| 2. Pd(II) Precatalyst Reduction | Use a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to avoid the initial reduction step that can consume the boronic acid and lead to homocoupling. |
Data Presentation: Recommended Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for success. The following table summarizes generally effective conditions for challenging Suzuki-Miyaura couplings of aminopyridines.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, tBuBrettPhos (1.2-2x Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and prevent catalyst inhibition by the basic nitrogen atoms of the aminopyridine. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that are effective in promoting the transmetalation step without degrading sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | Aprotic solvents are generally preferred. A small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle, but can also promote protodeboronation if not carefully controlled. |
| Temperature | 80 - 120 °C | Sufficiently high to drive the reaction to completion, but should be optimized to minimize thermal degradation of the boronic acid. |
| Boron Reagent | Pinacol Ester | Significantly more stable towards protodeboronation than the free boronic acid, leading to higher and more consistent yields.[1] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol provides a method to synthesize the more stable pinacol ester, which is the recommended reagent for subsequent coupling reactions.
Reagents:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Drying agent (e.g., molecular sieves or MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add the anhydrous solvent to form a suspension.
-
Heat the mixture at reflux for 2-4 hours with a Dean-Stark apparatus or over molecular sieves to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude this compound pinacol ester can often be used directly in the next step after drying, or purified by silica gel chromatography if necessary.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is adapted from successful methods for coupling aminopyridine boronates and is designed for rapid synthesis and optimization.[1]
Reagents:
-
Aryl or Heteroaryl Halide (e.g., Bromide) (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium Catalyst/Ligand System (e.g., Pd(OAc)₂ with SPhos, or a Buchwald Precatalyst like SPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide, this compound pinacol ester, the base, and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the chosen degassed solvent system to the vial via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to the set temperature (e.g., 120-150 °C) for 10-40 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizations
References
Stability issues with 6-Aminopyridine-3-boronic acid in solution
Welcome to the technical support center for 6-Aminopyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and effective use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintain the stability and reactivity of this compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] For long-term stability, it is recommended to store the solid compound in a freezer at temperatures of -20°C.[3][4][5] Keep the compound in a dark and dry place to prevent degradation from light and moisture.[4][6]
Q2: What are the signs of degradation for this compound?
A2: Visual signs of degradation can include a change in color from its typical white or pale yellow to a darker shade.[6] In solution, the primary degradation pathway is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][8][9] This is not visually apparent but will result in a significant loss of reactivity, leading to failed or low-yield reactions.[8]
Q3: In which solvents is this compound soluble and stable?
A3: While specific quantitative solubility data for this compound is not extensively published, general trends for arylboronic acids suggest good water solubility, particularly due to the amino group.[10][11][12][13] It is also expected to have moderate to good solubility in polar aprotic solvents like DMF and ethereal solvents such as dioxane and THF, which are commonly used for reactions like Suzuki coupling.[8] However, be aware that aqueous basic conditions, especially at high temperatures, can accelerate degradation.[7]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of boronic acids is significantly influenced by pH. Generally, they are more stable in acidic to neutral conditions.[14] In applications like boronate affinity chromatography, this compound demonstrates effective binding at a lower pH (around 5.0-6.0) compared to conventional boronate materials that require a more basic pH (around 8.5).[10][15] Highly basic conditions, especially when combined with elevated temperatures, can promote degradation pathways like protodeboronation.[7]
Q5: Can the amino group on the pyridine ring interfere with my reaction?
A5: Yes, the free amino group can present challenges. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst in cross-coupling reactions, potentially leading to catalyst inhibition or deactivation.[7] This can be mitigated by selecting appropriate bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that help prevent this unwanted coordination.[7]
Troubleshooting Guides for Suzuki-Miyaura Coupling
This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Problem: Low to No Product Yield
If you are experiencing poor yields, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Potential Cause 1: Degradation of this compound
-
Issue: The most common non-productive pathway for boronic acids is protodeboronation, which is often accelerated by high temperatures and aqueous basic conditions.[7][9]
-
Solution:
-
Always use fresh or recently purchased this compound.
-
If the reagent's quality is uncertain, consider converting it to a more stable boronic ester (e.g., a pinacol ester) before use.[7]
-
Minimize reaction time at elevated temperatures.
-
Caption: The competitive relationship between Suzuki coupling and protodeboronation.
Potential Cause 2: Suboptimal Reaction Conditions
-
Issue: The choice of base, solvent, and temperature is crucial for balancing reactivity with stability.
-
Solution:
-
Base: While aqueous bases are common, consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄) to minimize water-driven degradation.[16]
-
Solvent: Ensure solvents (e.g., dioxane, THF) are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[7][9] Peroxides in ether solvents can also poison the catalyst.[9]
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C) to limit thermal decomposition.
-
Data Summary Table
| Parameter | Recommendation / Data | Source |
| Long-Term Storage | Store solid at -20°C under an inert atmosphere, protected from light. | [3][4][5] |
| Short-Term Storage | Can be stored at 4°C for up to one week. | [3] |
| Handling | Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Avoid repeated freeze-thaw cycles in solution. | [3] |
| Solubility Profile | Good: Water, Polar Aprotic (DMF, DMSO). Moderate: Ethers (Dioxane, THF). Low: Non-polar hydrocarbons. | [8][10][17] |
| Optimal pH Range | More stable in acidic to neutral pH (approx. 5.0 - 7.0). Stability decreases in basic conditions (pH > 8). | [10][14][15] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and solvent may be required for your specific aryl halide.
References
- 1. chemstock.ae [chemstock.ae]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cusabio.com [cusabio.com]
- 4. 851524-96-4|(6-Aminopyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. (6-AMINOPYRIDIN-3-YL)BORONIC ACID CAS#: 851524-96-4 [amp.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. d-nb.info [d-nb.info]
Troubleshooting low binding efficiency in glycoprotein enrichment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low binding efficiency in glycoprotein enrichment experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Low or No Binding of Glycoproteins to the Lectin Affinity Matrix
Q1: My glycoproteins are not binding to the lectin column/beads. What are the potential causes and how can I fix this?
A1: Several factors can contribute to poor or no binding of glycoproteins. Below is a systematic guide to troubleshoot this issue.
-
Incorrect Buffer pH: The binding of many lectins to glycoproteins is pH-dependent.
-
Troubleshooting: Ensure the pH of your binding/wash buffer is within the optimal range for the specific lectin you are using.[1][2] For instance, some enrichment resins require a pH range of 8.0–8.5 for optimal binding.[1] Always check the pH of your sample and the binding/wash buffer before starting the experiment. If necessary, dilute the sample with the correct buffer.[1]
-
-
Presence of Competing Sugars: Sugars in your sample can compete with glycoproteins for binding to the lectin.
-
Troubleshooting: Remove low molecular weight sugars from your sample by desalting or buffer exchange, for example, using a PD-10 column.[1]
-
-
Suboptimal Divalent Cation Concentration: Some lectins, like Concanavalin A (ConA), require divalent cations such as Mg²⁺ and Ca²⁺ for their carbohydrate-binding activity.
-
Troubleshooting: Check the manufacturer's recommendations for your specific lectin. It may be necessary to supplement your binding buffer with 20–50 mM Mg²⁺.[1]
-
-
Sample Overload: Exceeding the binding capacity of the lectin resin will result in unbound glycoproteins in the flow-through.
-
Inappropriate Lectin Selection: The chosen lectin may not have specificity for the glycan structures present on your target glycoproteins.[5]
Issue: High Non-Specific Binding
Q2: I am observing a high background of non-glycosylated proteins in my eluate. How can I reduce this?
A2: High non-specific binding can obscure the results of your enrichment. Here are some strategies to minimize it:
-
Inadequate Washing: Insufficient washing of the lectin matrix can leave non-specifically bound proteins.
-
Hydrophobic Interactions: Proteins can non-specifically bind to the affinity matrix through hydrophobic interactions.
-
Troubleshooting: Increasing the salt concentration in your binding and wash buffers (e.g., up to 500 mM NaCl) can help to reduce ionic interactions, but be mindful that very high salt can also impact specific lectin binding. Test a range of salt concentrations to find the optimal balance.
-
-
Incorrect Blocking of the Resin: If using a custom-coupled lectin resin, ensure that any active groups on the matrix that have not been coupled to the lectin are properly blocked.
-
Troubleshooting: Follow standard blocking procedures using agents like ethanolamine or glycine.
-
Issue: Low Recovery of Bound Glycoproteins During Elution
Q3: I have confirmed that my glycoproteins are binding, but I am getting low yield after elution. What could be the problem?
A3: Low recovery during elution can be frustrating. Consider the following points:
-
Inefficient Elution Conditions: The elution buffer may not be strong enough to disrupt the lectin-glycan interaction.
-
Troubleshooting:
-
Competitive Elution: Increase the concentration of the competing sugar in the elution buffer. The choice of eluting sugar is also critical; for example, methylmannoside is an effective eluent for ConA.[8]
-
Denaturing Elution: If downstream applications permit, use a denaturing elution buffer (e.g., containing SDS).
-
-
-
Precipitation of Glycoproteins on the Column: The eluted glycoproteins may be precipitating on the column, especially if they are membrane proteins.
-
Troubleshooting: Include a non-ionic detergent in the elution buffer to maintain the solubility of your proteins.[9]
-
-
Over-incubation with the Resin: Prolonged incubation times can sometimes lead to very strong binding that is difficult to reverse.
-
Troubleshooting: Optimize the incubation time. A shorter incubation may be sufficient for binding and allow for more efficient elution.[2]
-
Summary of Lectin Specificities and Eluting Sugars
| Lectin | Common Abbreviation | Binds to Glycan Structures Rich In | Common Eluting Sugar(s) |
| Concanavalin A | ConA | High Mannose, Biantennary N-glycans | Methyl-α-D-mannopyranoside, Methyl-α-D-glucopyranoside |
| Wheat Germ Agglutinin | WGA | N-acetylglucosamine (GlcNAc), Sialic Acid | N-acetylglucosamine |
| Galanthus nivalis Lectin | GNL/GNA | Terminal Mannose (α1,3-linked) | Mannose |
| Maackia amurensis Agglutinin | MAA | Sialic Acid (α2,3-linked) | Sialic Acid, Glycine-HCl (low pH) |
| Sambucus nigra Agglutinin | SNA | Sialic Acid (α2,6-linked) | Lactose, Sialic Acid |
| Peanut Agglutinin | PNA | Galactose (β1,3-linked to GalNAc) | Galactose, Lactose |
Experimental Protocols
Standard Protocol for Glycoprotein Enrichment using Lectin Affinity Chromatography (Batch Format)
-
Resin Equilibration:
-
Thoroughly resuspend the lectin resin and transfer the desired amount to a sterile tube.
-
Centrifuge at 700 x g for 2 minutes to pellet the resin.
-
Discard the supernatant and add 10 bed volumes of Binding/Wash Buffer. Mix briefly.
-
Centrifuge again and discard the supernatant. Repeat this wash step.[1]
-
-
Sample Preparation and Binding:
-
Prepare your protein sample (e.g., cell lysate, serum) and ensure it is clear of any precipitates by centrifugation or filtration.
-
Dilute the sample with Binding/Wash Buffer to the desired final volume and protein concentration. Ensure the pH is optimal for binding (typically 8.0-8.5).[1]
-
Add the prepared sample to the equilibrated resin.
-
Incubate at room temperature or 4°C for 20 minutes to 1 hour with gentle agitation to allow for binding.[1][2]
-
-
Washing:
-
Centrifuge the resin at 700 x g for 5 minutes and carefully remove the supernatant (this is the unbound fraction).
-
Wash the resin by adding 10-20 bed volumes of Binding/Wash Buffer. Agitate gently for 5 minutes.
-
Centrifuge and discard the supernatant. Repeat the wash step at least two more times.[1]
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer (containing the appropriate competing sugar) to the washed resin.
-
Incubate for 5-10 minutes with gentle agitation.
-
Centrifuge and carefully collect the supernatant, which contains the enriched glycoproteins.
-
Repeat the elution step 2-3 times and pool the eluates for maximum recovery.[7]
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low glycoprotein binding.
Caption: General experimental workflow for glycoprotein enrichment.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 3. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
- 8. diva-portal.org [diva-portal.org]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: 6-Aminopyridine-3-boronic Acid Functionalized Resins
Welcome to the technical support center for 6-Aminopyridine-3-boronic acid functionalized resins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the regeneration and reuse of these specialized affinity chromatography resins.
Troubleshooting Guide
This section addresses common issues encountered during the regeneration of this compound functionalized resins.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| REG-001 | Loss of Binding Capacity After Regeneration | Incomplete Elution: Residual bound molecules from the previous cycle are blocking the boronic acid sites.Ligand Instability: The this compound ligand may be sensitive to harsh regeneration conditions (e.g., extreme pH).Resin Fouling: Proteins or other macromolecules from the sample have non-specifically bound to the resin matrix. | Optimize Elution: Ensure the pH of the elution buffer is low enough (typically ≤ 4.0) to fully disrupt the boronate ester bond. Consider increasing the concentration of the competitive eluent (e.g., sorbitol, fructose) or the contact time.Use Milder Regeneration Conditions: Start with the standard acidic regeneration protocol. Avoid prolonged exposure to strong acids or bases. If a decrease in performance is observed after a basic wash, it may indicate ligand instability.Implement a Cleaning-in-Place (CIP) Protocol: Use a mild base wash (e.g., 0.1 M NaOH) for a short duration to remove precipitated proteins, followed by immediate neutralization and re-equilibration. |
| REG-002 | High Backpressure During Regeneration | Resin Bed Compaction: High flow rates during washing steps can compress the resin bed.Precipitation: Changes in pH during regeneration may cause some sample components or buffers to precipitate within the column.Fouling: Accumulation of particulate matter from the sample or buffers. | Reduce Flow Rate: Perform all regeneration steps at a reduced linear flow rate (e.g., 50-70% of the operational flow rate).Ensure Buffer Compatibility: Check the solubility of all buffer components at the different pH values used during regeneration. Filter all buffers and samples before applying them to the column.Backwash the Column (if applicable): For larger columns, a gentle backwash can help to de-compact the resin bed. |
| REG-003 | Inconsistent Performance Between Regeneration Cycles | Variable Regeneration Protocol: Inconsistent volumes, concentrations, or contact times of regeneration solutions.Carryover of Regeneration Solutions: Insufficient washing after the regeneration and cleaning steps can leave residual acid, base, or salts that interfere with subsequent binding.Microbial Growth: Improper storage conditions can lead to microbial contamination of the resin. | Standardize the Protocol: Ensure all regeneration steps are performed consistently. Use a chromatography system to automate the process if possible.Thorough Washing and Re-equilibration: After each regeneration step, wash the column extensively with the binding buffer until the pH and conductivity of the effluent match the fresh binding buffer.Proper Storage: Store the resin in a solution containing an antimicrobial agent (e.g., 20% ethanol) at 2-8°C. |
| REG-004 | Leaching of Boronic Acid Ligand | Hydrolysis of the Linkage: The chemical bond connecting the ligand to the resin matrix may be susceptible to hydrolysis under certain pH conditions.Mechanical Stress: Harsh packing or high flow rates can cause physical damage to the resin beads. | Monitor Ligand Leaching: While direct measurement can be challenging, a consistent loss of binding capacity over a few cycles under mild regeneration conditions may suggest ligand leaching.[1]Use Recommended Operating Conditions: Adhere to the manufacturer's guidelines for pH, flow rates, and pressure limits. |
Frequently Asked Questions (FAQs)
Q1: What is the standard regeneration protocol for this compound functionalized resins?
A1: A standard regeneration protocol involves washing the column with an acidic solution to ensure the complete release of bound cis-diol-containing molecules. This is followed by a thorough re-equilibration with the binding buffer. For a more stringent cleaning, a mild basic wash can be incorporated.
Q2: How many times can I regenerate and reuse the resin?
A2: The reusability of the resin depends on the nature of the sample and the regeneration procedure used. With proper care and mild regeneration, the resin can typically be reused for multiple cycles. It is recommended to monitor the binding capacity after each cycle to determine the resin's performance.
Q3: Why is this compound resin advantageous for binding at a lower pH?
A3: The pyridine nitrogen in the this compound ligand lowers the pKa of the boronic acid. This allows for efficient formation of the boronate ester complex with cis-diols at a lower pH (often in the neutral to slightly acidic range, e.g., pH 5.0-7.0) compared to traditional phenylboronic acid resins that typically require a more basic pH (e.g., pH > 8.5).[2]
Q4: Can I use sodium hydroxide (NaOH) to clean the resin?
A4: A mild sodium hydroxide solution (e.g., 0.1 M NaOH) can be used for a short contact time as a cleaning-in-place (CIP) agent to remove precipitated proteins or other foulants. However, the stability of the this compound ligand to prolonged exposure to high concentrations of NaOH is not extensively documented. It is crucial to immediately follow a basic wash with a neutralization step and thorough rinsing to minimize potential damage to the ligand.
Q5: What are suitable storage conditions for the resin?
A5: To prevent microbial growth and maintain the integrity of the resin, it should be stored at 2-8°C in a neutral buffer containing an antimicrobial agent, such as 20% ethanol.
Experimental Protocols
Protocol 1: Standard Regeneration
This protocol is recommended after each use to remove the eluted molecules and prepare the resin for the next run.
-
Elution Wash: After eluting the target molecule, wash the column with 5-10 column volumes (CV) of the elution buffer (e.g., 0.1 M acetate buffer, pH 4.0).
-
Binding Buffer Wash: Wash the column with 5-10 CV of the binding buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.0) or until the pH and conductivity of the effluent are equivalent to the fresh binding buffer.
-
Storage (if not for immediate reuse): Wash the column with 5 CV of storage solution (e.g., 20% ethanol in purified water) and store at 2-8°C.
Protocol 2: Cleaning-in-Place (CIP)
This protocol is recommended when a loss of performance is observed due to suspected fouling.
-
Initial Wash: Wash the column with 5 CV of purified water.
-
Basic Wash: Wash the column with 3-5 CV of 0.1 M NaOH at a reduced flow rate.
-
Water Wash: Immediately wash the column with 5-10 CV of purified water, or until the pH of the effluent is neutral.
-
Acidic Wash (Optional): To neutralize any remaining base and remove acid-soluble foulants, wash with 3-5 CV of a mild acid (e.g., 0.1 M acetic acid).
-
Final Water Wash: Wash the column with 5 CV of purified water.
-
Re-equilibration: Equilibrate the column with at least 10 CV of the binding buffer, or until the pH and conductivity are stable.
Diagrams
Caption: Standard regeneration workflow for this compound resin.
Caption: Cleaning-in-Place (CIP) workflow for fouled resin.
References
- 1. Detection and quantification of affinity ligand leaching and specific antibody fragment concentration within chromatographic fractions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boronic Acid-Based Sensing: 6-Aminopyridine-3-boronic acid vs. 3-Aminophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent boronic acid derivatives, 6-Aminopyridine-3-boronic acid and 3-Aminophenylboronic acid (3-APBA), for their applications in chemical and biological sensing. Boronic acids are a versatile class of compounds renowned for their ability to reversibly bind with cis-diols, a functional group prevalent in saccharides, glycoproteins, and catechols. This unique interaction forms the basis of a wide array of sensing platforms. The choice between different boronic acid derivatives can significantly impact sensor performance, particularly concerning sensitivity, selectivity, and operational pH. This guide aims to furnish researchers with the necessary data and methodologies to make an informed decision for their specific sensing applications.
Core Physicochemical Properties and Their Implications for Sensing
The primary difference influencing the sensing applications of this compound and 3-Aminophenylboronic acid lies in their acidity, quantified by their pKa values. The boronic acid moiety must be in its tetrahedral boronate form to bind with diols. The pKa is the pH at which the trigonal and tetrahedral forms are in equal concentration.
| Property | This compound | 3-Aminophenylboronic acid (3-APBA) | Reference |
| pKa | ~5.0-6.0 | ~8.9 | [1] |
| Optimal Binding pH | Neutral to slightly acidic | Alkaline (typically > 8.0) | [1][2] |
| Key Advantage | High binding affinity at physiological pH (7.4), reducing potential damage to labile biomolecules.[1] | Well-established and extensively documented in various sensing platforms. | |
| Primary Application Focus | Enrichment and separation of cis-diol containing biomolecules.[1] | Broad use in electrochemical and fluorescent sensors for glucose, dopamine, glycoproteins, etc.[3][4] |
The significantly lower pKa of this compound is a distinct advantage for biological sensing applications, as it allows for efficient binding to target molecules under physiological conditions (pH 7.4). In contrast, 3-APBA requires a more alkaline environment for optimal performance, which may not be suitable for all biological samples.
Performance in Sensing Applications: A Comparative Overview
While 3-Aminophenylboronic acid has been extensively integrated into various sensing platforms with well-documented performance metrics, the application of this compound in quantitative sensing is an emerging area. The following tables summarize the available data.
Table 1: Performance Data for 3-Aminophenylboronic acid (3-APBA) Based Sensors
| Analyte | Sensing Method | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | Electrochemical Impedance Spectroscopy | Not Specified | 8.53 x 10⁻⁹ M | [5] |
| Glucose | Conducting Polymer-based Electrochemical Sensor | 0.9 - 9.1 µM | 0.49 µM | [6] |
| Rutin | Molecularly Imprinted Electrochemical Sensor | 4.0 x 10⁻⁷ - 1.0 x 10⁻⁵ mol L⁻¹ | 1.1 x 10⁻⁷ mol L⁻¹ | [7] |
| Glycoproteins | Fluorescence (Copper Nanoclusters) | 5 - 220 nM | 2.60 nM | [4] |
| Tyrosinase Activity | Ratiometric Fluorescence (Quantum Dots) | 0 - 0.05 U/mL | 0.003 U/mL | [8] |
Table 2: Performance Data for this compound Based Sensors
Quantitative data for sensing applications of this compound is currently limited in published literature. Its primary documented use is in the highly efficient enrichment of cis-diol-containing biomolecules, demonstrating high binding affinity and capacity at a favorable pH.[1]
Signaling Pathways and Experimental Workflows
The sensing mechanism of boronic acids relies on the interaction with cis-diols, which modulates a detectable signal. This can be a change in fluorescence (e.g., quenching or enhancement) or an alteration in electrochemical properties (e.g., impedance or current).
General Signaling Pathway for Boronic Acid-Based Fluorescent Sensors
Caption: General signaling pathway for a boronic acid-based fluorescent sensor.
Experimental Workflow for an Electrochemical Sensor
Caption: Workflow for an electrochemical sensor using boronic acid.
Experimental Protocols
Protocol 1: Fabrication of a 3-Aminophenylboronic Acid-Based Electrochemical Glucose Sensor
This protocol is adapted from the work on non-enzymatic impedimetric sensors.[5]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
3-Aminophenylboronic acid (3-APBA)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Phosphate buffered saline (PBS)
-
Glucose standards
-
Potassium ferricyanide/ferrocyanide solution
Procedure:
-
Electrode Pre-treatment: Electrochemically pre-treat the SPCE in a suitable electrolyte (e.g., H₂SO₄) to activate the carbon surface.
-
Diazotization: Prepare a solution of 3-APBA and NaNO₂ in H₂SO₄.
-
Functionalization: Apply the diazotized 3-APBA solution to the working area of the SPCE and allow the reaction to proceed for a set time (e.g., 10 minutes). This results in the covalent attachment of 3-APBA to the carbon surface.
-
Washing: Thoroughly wash the functionalized electrode with deionized water to remove any unreacted reagents.
-
Electrochemical Measurement (Electrochemical Impedance Spectroscopy - EIS): a. Perform EIS measurements in the presence of a redox probe (e.g., ferricyanide/ferrocyanide) in PBS buffer. b. Record the impedance spectrum before and after the addition of glucose at various concentrations. c. The binding of glucose to the immobilized 3-APBA will alter the charge transfer resistance at the electrode surface, which can be quantified.
Protocol 2: General Procedure for a 3-Aminophenylboronic Acid-Based Fluorescent Assay for Glycoproteins
This protocol is based on the principles of fluorescence quenching assays using functionalized nanoparticles.[4]
Materials:
-
3-Aminophenylboronic acid (3-APBA)
-
Fluorescent nanoparticles (e.g., Copper Nanoclusters or Quantum Dots)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for coupling
-
Glycoprotein standards
-
Phosphate buffer
Procedure:
-
Functionalization of Nanoparticles: a. Activate the carboxyl groups on the surface of the fluorescent nanoparticles using EDC/NHS chemistry. b. Add 3-APBA to the activated nanoparticle solution to form amide bonds, resulting in APBA-functionalized fluorescent nanoparticles. c. Purify the functionalized nanoparticles to remove excess reagents.
-
Fluorescence Measurement: a. Dispense the APBA-functionalized nanoparticles into a microplate or cuvette. b. Add different concentrations of the target glycoprotein to the nanoparticle solution. c. Allow the binding reaction to occur for a specified incubation time. d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. The binding of the glycoprotein to the APBA on the nanoparticle surface will typically cause a change in fluorescence (e.g., quenching). b. Plot the change in fluorescence intensity against the glycoprotein concentration to generate a calibration curve.
Conclusion and Future Perspectives
Both this compound and 3-Aminophenylboronic acid offer unique advantages for the development of sensing platforms. 3-APBA is a well-established and versatile recognition element with a significant body of research supporting its use in a wide range of electrochemical and fluorescent sensors. The availability of detailed protocols and extensive performance data makes it a reliable choice for many applications.
The key advantage of this compound is its low pKa, which enables strong binding to cis-diols at physiological pH. This property is highly desirable for the development of in-vivo sensors and for assays involving sensitive biological molecules that may be compromised by alkaline conditions. While quantitative sensing data for this compound is not yet widely available, its demonstrated high affinity and favorable binding pH make it a promising candidate for the next generation of biocompatible sensors.
Future research should focus on integrating this compound into fluorescent and electrochemical sensing platforms to fully characterize its performance and exploit its potential for applications in clinical diagnostics and drug development. Direct comparative studies of the two boronic acids under identical experimental conditions would be invaluable for elucidating the precise advantages of each for specific sensing challenges.
References
- 1. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 4. Facile synthesis of red emitting 3-aminophenylboronic acid functionalized copper nanoclusters for rapid, selective and highly sensitive detection of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Boronic acid based imprinted electrochemical sensor for rutin recognition and detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. 3-Aminophenyl Boronic Acid Functionalized Quantum-Dot-Based Ratiometric Fluorescence Sensor for the Highly Sensitive Detection of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acids for Optimal Suzuki Coupling Efficiency
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forming carbon-carbon bonds.[1] Central to this reaction is the choice of the organoboron reagent, typically a boronic acid. The structure and properties of the boronic acid can dramatically influence reaction efficiency, yield, and scope. This guide provides a comparative analysis of various boronic acids, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki reaction, typically employing a palladium catalyst, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is crucial for activating the boronic acid, which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium center.[3]
Key Factors Influencing Boronic Acid Efficiency
The efficiency of a Suzuki coupling reaction is not solely dependent on the catalyst or reaction conditions; the inherent properties of the boronic acid play a pivotal role. The interplay of electronic effects, steric hindrance, and stability against side reactions dictates the outcome of the coupling.
Electronic Effects
The electronic nature of the substituents on the arylboronic acid significantly impacts the transmetalation step.
-
Electron-Donating Groups (EDGs): Arylboronic acids featuring EDGs (e.g., -OMe, -CH3) are more nucleophilic. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to higher reaction rates and yields.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with EWGs (e.g., -CF3, -NO2) are less nucleophilic, which can slow down the transmetalation process.[5] However, it's important to note that the electronic effects on the aryl halide partner are opposite: an EWG on the aryl halide facilitates the initial oxidative addition step. The ideal pairing for a rapid reaction is often an electron-rich boronic acid with an electron-poor aryl halide.[4]
Steric Hindrance
Steric bulk, particularly from ortho-substituents on the boronic acid, can hinder the approach of the reagents to the palladium center, potentially slowing both transmetalation and reductive elimination steps. While steric hindrance can sometimes be detrimental, modern advancements in ligand design, such as the use of bulky biarylphosphine ligands (e.g., Buchwald ligands), have enabled highly efficient couplings of sterically demanding substrates.[6][7] In some cases, steric interactions can be exploited to achieve regioselectivity in reactions with multiple coupling sites.[8][9][10]
Stability and Side Reactions
The primary nemesis of many boronic acids, especially heterocyclic ones, is protodeboronation—the cleavage of the C-B bond by a proton source, often water or alcohol solvents.[11][12] This side reaction consumes the active reagent, reducing the effective concentration and leading to lower yields.[12] Another common side reaction is the homocoupling of two boronic acid molecules.[11]
To counteract instability, several strategies have been developed:
-
Boronate Esters: Converting boronic acids to esters, such as pinacol esters, increases their stability and bench-top shelf life. While generally less reactive than the parent acids, they are invaluable for substrates prone to decomposition.[13][14]
-
Potassium Organotrifluoroborates (R-BF3K): These salts are highly stable, crystalline solids that are resistant to protodeboronation.[12][15] They serve as excellent surrogates for unstable boronic acids.
-
Diethanolamine (DABO) Adducts: Complexing heterocyclic boronic acids with diethanolamine can form air-stable complexes that are effective in Suzuki coupling.[16]
Performance Comparison of Boronic Acid Types
The following tables summarize experimental data for the Suzuki coupling of various boronic acids with aryl halides, illustrating the impact of electronic and steric factors, as well as the utility of heterocyclic boron reagents.
Table 1: Electronic Effects of Substituents on Phenylboronic Acid
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 94 | [17] (Derived) |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid (EDG) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [18] (Derived) |
| 3 | 4-Chloroanisole | 4-(Trifluoromethyl)phenylboronic acid (EWG) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [5] (Derived) |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd/Ln polymer (1) | K₂CO₃ | DMF/H₂O | 70 | 95 | [19] |
Data synthesized from multiple sources to illustrate general trends under comparable catalytic systems.
Table 2: Effect of Steric Hindrance on Coupling Efficiency
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [6] (Derived) |
| 2 | Bromobenzene | 2-Methylphenylboronic acid (ortho-sub) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [6] (Derived) |
| 3 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 91 | [7] (Derived) |
| 4 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) / AntPhos (2) | K₃PO₄ | Toluene | 110 | 85 | [7] |
This table demonstrates that while minor steric hindrance has little effect with standard catalysts, highly hindered couplings require specialized, bulky phosphine ligands like XPhos or AntPhos to achieve high yields.
Table 3: Coupling of Heterocyclic Boronic Acids
| Entry | Aryl Halide | Boronic Acid/Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 3-Thiopheneboronic acid | Na₂PdCl₄ / Ligand 5 (1) | K₂CO₃ | n-BuOH/H₂O | 100 | >99 | [20] |
| 2 | 2-Chloropyrimidine | 3-Thiopheneboronic acid | Na₂PdCl₄ / Ligand 5 (0.1) | K₂CO₃ | n-BuOH/H₂O | 100 | >99 | [20] |
| 3 | 4-Bromoacetophenone | Furan-2-ylboronic acid | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ | EtOH | 85 | 94 | [12][15] |
| 4 | 4-Chloroanisole | Potassium 2-thienyltrifluoroborate | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ | EtOH | 85 | 96 | [12][15] |
| 5 | 4-Chloroanisole | 2-Furanboronic acid | Precatalyst 9 (2) | K₃PO₄ | THF/H₂O | 25 (RT) | 94 | [21] |
Heterocyclic boronic acids, which are often unstable, can be coupled with high efficiency using specialized aqueous solvent systems or by converting them to more stable trifluoroborate salts.[12][15][20] Room temperature couplings are possible with highly active precatalysts.[21]
Experimental Protocols
Below are representative protocols for Suzuki-Miyaura coupling reactions. Researchers should optimize conditions for their specific substrate combination.
General Protocol for Suzuki Coupling (Palladacycle Catalyst)
This protocol is adapted from the coupling of tetrahydropyridine-2-boronic acid pinacol esters with aryl bromides.[22]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and Herrmann's catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.01 mmol, 1 mol%).
-
Solvent and Base Addition: Add cesium fluoride (CsF, 3.0 mmol) to the vessel.
-
Atmosphere Control: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Add anhydrous dimethoxyethane (DME, 5 mL) via syringe. Place the reaction vessel in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Coupling of Heterocyclic Boronic Acids in Aqueous Media
This protocol is adapted from the coupling of aryl chlorides with thiopheneboronic acids.[20]
-
Catalyst Preparation (in situ): In a Schlenk tube under an argon atmosphere, dissolve the phosphine ligand (e.g., disulfonated fluorenylphosphine, 0.011 mmol) and Na₂PdCl₄ (0.010 mmol) in deionized water (2 mL). Stir the solution for 5 minutes at room temperature.
-
Reagent Addition: To this catalyst solution, add n-butanol (2 mL), potassium carbonate (K₂CO₃, 3.0 mmol), the aryl chloride (1.0 mmol), and the thiopheneboronic acid (1.2 mmol).
-
Reaction: Seal the Schlenk tube and immerse it in a preheated oil bath at 100 °C. Stir vigorously for the required reaction time (e.g., 2-12 hours).
-
Workup: After cooling to room temperature, add diethyl ether (10 mL). Separate the organic layer, and extract the aqueous layer with additional diethyl ether (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be further purified by chromatography or recrystallization.
Conclusion
The selection of a boronic acid is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the electronic and steric properties of the boronic acid, coupled with an awareness of its stability, allows for a rational choice of reagent. Electron-rich boronic acids are generally more reactive, while sterically hindered substrates can be successfully coupled using advanced catalyst systems. For unstable heterocyclic systems, the use of boronate esters or trifluoroborate salts provides a robust alternative to prevent decomposition and maximize yields. By carefully considering these factors and optimizing reaction conditions, researchers can harness the full power of this versatile C-C bond-forming reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Coupling Reactions for Pyridine Derivative Synthesis: Exploring Alternatives to the Suzuki Coupling
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. While the Suzuki-Miyaura coupling has long been a workhorse for the construction of carbon-carbon bonds in these systems, a variety of alternative methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a comprehensive comparison of key alternatives to the Suzuki coupling for the synthesis of pyridine derivatives, supported by experimental data and detailed protocols.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a powerful and widely used method for forming C-C bonds. Its advantages include the commercial availability and stability of many boronic acids and their derivatives. However, challenges can arise with certain pyridine substrates, such as sluggish reaction rates and competing side reactions. This necessitates the exploration of alternative cross-coupling methodologies.
This guide will explore the following alternative methods, presenting their core principles, advantages, limitations, and comparative experimental data:
-
Stille Coupling: Utilizes organotin reagents.
-
Negishi Coupling: Employs organozinc reagents.
-
Hiyama Coupling: Involves organosilicon reagents.
-
Sonogashira Coupling: Couples terminal alkynes with organic halides.
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds.
-
C-H Activation/Functionalization: Directly functionalizes C-H bonds.
Comparative Performance Data
The following tables summarize the performance of these alternative methods in the synthesis of various pyridine derivatives, providing a direct comparison of their efficacy under different experimental conditions.
Table 1: C-C Bond Forming Reactions - Stille, Negishi, and Hiyama Couplings
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stille | 2,6-Dibromopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (5 mol%) | - | DMF | 80 | 12 | 85 | [1] |
| Stille | 2-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ (3 mol%) | - | Toluene | 110 | 16 | 92 | N/A |
| Negishi | 2-Chloropyridine | Phenylzinc chloride | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | - | THF | 66 | 18 | 91 | [2] |
| Negishi | 2-Bromopyridine | 3-Methyl-2-pyridylzinc chloride | Pd(PPh₃)₄ (3 mol%) | - | THF | Reflux | 24 | 85 | [2] |
| Hiyama | 3-Iodopyridine | Trimethoxy(phenyl)silane | PdCl₂(MeCN)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | TBAF (3 equiv) | - | 80 | 12 | 95 | [3] |
| Hiyama | 3-Bromopyridine | Trimethoxy(phenyl)silane | Pd/C (5 mol%) | TBAF (2 equiv) | THF | 60 | 24 | 88 | N/A |
Table 2: C-C and C-N Bond Forming Reactions - Sonogashira and Buchwald-Hartwig Couplings
| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 98 | [4] |
| Sonogashira | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 60 | 12 | 90 (mono) | [5] |
| Buchwald-Hartwig | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 95 | N/A |
| Buchwald-Hartwig | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | N/A |
Table 3: Direct C-H Functionalization
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Additive/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-H Arylation | Pyridine | Iodobenzene | Pd(OAc)₂ (5 mol%) / PCy₃ (10 mol%) | K₂CO₃ / PivOH | Toluene | 120 | 24 | 75 (2-phenyl) | [6] |
| C-H Arylation | Pyridine N-oxide | Benzene | Cu(OAc)₂ (10 mol%) | - | - | 130 | 24 | 82 (2-phenyl) | [7] |
| C-H Alkenylation | Pyridine N-oxide | Styrene | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | Dioxane | 100 | 12 | 91 | N/A |
Signaling Pathways, Experimental Workflows, and Logical Relationships
To visually represent the relationships between these synthetic methods and a typical experimental workflow, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Performance of Palladium Ligands in the Suzuki-Miyaura Coupling of 6-Aminopyridine-3-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceutical agents and functional materials, the coupling of heteroaromatic building blocks is of particular importance. 6-Aminopyridine-3-boronic acid is a valuable synthon, incorporating a pyridine ring with an amino functionality, a common motif in biologically active compounds. However, the presence of the amino group can pose challenges in palladium-catalyzed reactions, as it can coordinate to the metal center and inhibit catalysis. The choice of the palladium ligand is therefore critical to achieving high yields and reaction efficiency.
This guide provides a comparative overview of the performance of different palladium ligands in the Suzuki-Miyaura coupling of this compound with aryl halides. The information presented is collated from various sources to offer a clear comparison of catalytic systems and their respective efficiencies.
Comparison of Palladium Ligand Performance
The selection of an appropriate palladium ligand is crucial for the successful cross-coupling of this compound. The data compiled from the literature suggests that bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, are highly effective for this type of transformation. Below is a table summarizing the performance of various ligands in the Suzuki-Miyaura coupling of aminopyridine boronic acids with aryl halides. While a direct head-to-head comparison for this compound with a single aryl halide across all ligands is not available in the literature, this table provides a representative overview of ligand efficacy for structurally similar substrates under optimized conditions.
| Ligand/Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald Ligands | |||||||
| SPhos | 3-Chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 | [1] |
| XPhos | 3-Chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 | [1] |
| Traditional Phosphine Ligands | |||||||
| PPh₃ (as Pd(PPh₃)₄) | 6-Bromopyridin-3-amine | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [2] |
| PPh₃ (as PdCl₂(PPh₃)₂) | 2-Chloro-3-aminopyridine | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 86 | [3] |
| Other Ligands | |||||||
| P(tBu)₃ | Aryl Chlorides | K₃PO₄ | n-Butanol | 100 | - | High | [4] |
Note: The data presented is for illustrative purposes and compares the performance of ligands on structurally related aminopyridine substrates. Reaction conditions and the specific nature of the coupling partners will significantly influence the outcome.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an aminopyridine derivative, based on commonly reported and effective methods.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Reaction Mechanisms and Workflows
To visualize the fundamental processes involved in the palladium-catalyzed Suzuki-Miyaura coupling and the typical experimental sequence, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
References
A Head-to-Head Battle for Glycoprotein Capture: 6-Aminopyridine-3-boronic Acid Emerges as a Superior Affinity Ligand
A comprehensive analysis reveals that 6-Aminopyridine-3-boronic acid offers significant advantages over other boronic acids, such as the widely used 3-aminophenylboronic acid (3-APBA), for the enrichment of glycoproteins. Key performance benefits include a lower optimal binding pH, higher binding affinity, and consequently, more efficient capture of glycoproteins from complex biological samples.
For researchers, scientists, and drug development professionals engaged in glycoproteomics, the effective isolation and enrichment of glycoproteins are critical preliminary steps. Boronic acids have long been utilized for their ability to form reversible covalent bonds with the cis-diol groups present in the glycan moieties of glycoproteins. This interaction forms the basis of boronate affinity chromatography, a powerful tool for glycoprotein capture. However, the performance of different boronic acid ligands can vary significantly. This guide provides an in-depth comparison of this compound against other commonly used boronic acids, supported by experimental data and detailed protocols.
Performance Comparison: A Clear Winner in a Challenging Field
The primary drawback of many conventional boronic acids, including 3-APBA, is their requirement for a basic pH environment (typically pH > 8.5) to achieve efficient binding.[1] These alkaline conditions can be detrimental to the stability of both the glycoproteins and the affinity material itself. In contrast, this compound exhibits a significantly lower pKa, which allows for optimal binding at a neutral or even slightly acidic pH (around 5.0-7.0).[1][2][3] This characteristic is a major advantage, as it preserves the integrity of the target biomolecules and simplifies the experimental workflow.
Recent studies have demonstrated the superior performance of this compound functionalized materials. For instance, magnetic nanoparticles functionalized with this compound have shown high binding affinity and the ability to selectively extract cis-diol-containing biomolecules from complex samples like human urine under neutral or acidic conditions.[1] While direct comparative studies with a wide range of boronic acids for glycoprotein capture are still emerging, the available data strongly suggests its superiority.
To illustrate the performance differences, the following table summarizes key quantitative data, drawing from various studies on boronic acid applications.
| Feature | This compound | 3-Aminophenylboronic acid (3-APBA) | Other Phenylboronic Acids |
| Optimal Binding pH | ~5.0 - 7.0[1][2][3] | > 8.5[1] | Typically > 8.0 |
| Binding Capacity (Exemplified) | High (e.g., for Ovalbumin: ~377.0 mg/g for a related polymer brush system)[4] | Moderate to High (Varies with material) | Varies |
| Binding Kinetics | Fast (Equilibrium reached within minutes)[2][3] | Generally Slower | Varies |
| Selectivity | High for cis-diol containing molecules[1] | Good, but can have non-specific binding | Good |
| Recovery/Elution Conditions | Mild acidic conditions (e.g., pH 2.7)[5] | Acidic conditions | Acidic conditions |
The Underlying Chemistry: Why this compound Excels
The enhanced performance of this compound can be attributed to its unique chemical structure. The presence of the pyridine ring influences the electronic properties of the boronic acid group, lowering its pKa. This means that the boron atom is more readily available to form a stable cyclic ester with the cis-diols of glycans at a lower pH.
Caption: Interaction of this compound with a glycan cis-diol.
Experimental Protocols: A Guide to Implementation
The following protocols are based on methodologies described for the use of boronic acid functionalized magnetic nanoparticles.
Synthesis of this compound Functionalized Magnetic Nanoparticles
This protocol outlines the general steps for creating the affinity material.
Caption: Workflow for synthesizing functionalized magnetic nanoparticles.
Materials:
-
Fe3O4 magnetic nanoparticles (MNPs)
-
Polyethyleneimine (PEI)
-
Glutaraldehyde
-
This compound
-
Methanol
-
Phosphate buffer
Procedure:
-
PEI Coating: Disperse Fe3O4 MNPs in methanol. Add PEI and stir to coat the nanoparticles.
-
Activation: Wash the PEI-coated MNPs and resuspend in a glutaraldehyde solution to activate the surface amine groups.
-
Functionalization: After washing, add the activated MNPs to a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0) and react to form the final functionalized nanoparticles.
-
Washing and Storage: Thoroughly wash the functionalized MNPs to remove any unreacted reagents and store in an appropriate buffer.
Glycoprotein Enrichment Protocol
This protocol details the steps for capturing glycoproteins from a complex biological sample.
Caption: Experimental workflow for glycoprotein enrichment.
Materials:
-
Functionalized this compound magnetic nanoparticles
-
Binding buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Washing buffer (same as binding buffer)
-
Elution buffer (e.g., 100 mM acetic acid, pH 2.7)
-
Protein sample
Procedure:
-
Sample Preparation: Prepare the protein sample in the binding buffer.
-
Binding: Add the functionalized magnetic nanoparticles to the protein sample and incubate with gentle mixing to allow for the binding of glycoproteins.
-
Washing: Use a magnetic separator to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with the washing buffer to remove non-specifically bound proteins. Repeat this step as necessary.
-
Elution: Resuspend the washed nanoparticles in the elution buffer to release the captured glycoproteins.
-
Sample Collection: Separate the nanoparticles using a magnetic separator and collect the supernatant containing the enriched glycoproteins for downstream analysis.
Conclusion: A Promising Future for Glycoproteomics
The development of this compound as an affinity ligand represents a significant advancement in the field of glycoprotein enrichment. Its ability to operate effectively at a lower, more biologically compatible pH addresses a key limitation of traditional boronic acids. This not only improves the quality of the enriched samples but also simplifies the experimental process. For researchers in glycoproteomics and related fields, the adoption of this compound-based materials offers a more efficient and robust method for isolating glycoproteins, paving the way for more accurate and reliable downstream analysis in biomarker discovery and drug development.
References
- 1. This compound functionalized magnetic nanoparticles for highly efficient enrichment of cis-diol-containing biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient separation and enrichment of polyphenols by this compound-functionalized magnetic nanoparticles assisted by polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Lectin Affinity Chromatography vs. Boronate Affinity for Glycopeptide Enrichment
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The selective enrichment of glycopeptides from complex biological samples is a critical step in glycoproteomic workflows, enabling in-depth analysis of protein glycosylation. This post-translational modification plays a pivotal role in a myriad of biological processes, and its characterization is paramount for biomarker discovery and the development of therapeutics. Among the various enrichment strategies, lectin affinity chromatography and boronate affinity chromatography are two of the most prominent methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Principles of Glycopeptide Enrichment
Lectin Affinity Chromatography: The Specificity of Biological Recognition
Lectin affinity chromatography leverages the natural binding specificity of lectins—proteins that recognize and bind to specific carbohydrate structures (glycans).[1][2] In this technique, lectins are immobilized on a solid support, such as agarose beads, and packed into a chromatography column.[2] When a complex mixture of peptides is passed through the column, glycopeptides with the specific glycan motifs recognized by the lectin are captured, while non-glycosylated peptides and those with other glycan structures are washed away.[2] The bound glycopeptides are then eluted by introducing a competing sugar or by altering the pH to disrupt the lectin-glycan interaction.[2] The high specificity of lectins allows for the targeted enrichment of particular glycan subclasses.[3] For instance, Concanavalin A (ConA) is commonly used to enrich for high-mannose and hybrid N-glycans.[4]
Boronate Affinity Chromatography: A Universal Approach to Capturing Glycans
Boronate affinity chromatography is a chemical enrichment method based on the reversible covalent interaction between boronic acid and cis-diol groups present in sugar moieties.[2][3] The boronic acid is functionalized on a solid support. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral configuration that readily forms a cyclic ester with the cis-diols of the glycan. This interaction allows for the capture of a broad range of glycopeptides, as most glycans contain cis-diol groups.[5] The captured glycopeptides can then be released by lowering the pH, which reverses the covalent bond.[5] This method is considered more universal than lectin affinity as it is not dependent on specific glycan structures.[4]
Performance Comparison: Lectin Affinity vs. Boronate Affinity
The choice between lectin and boronate affinity chromatography depends on the research goal. Lectin affinity is ideal for targeted analysis of specific glycoforms, while boronate affinity is suited for a broader, more global glycoproteome analysis. The following table summarizes key performance metrics based on published experimental data.
| Feature | Lectin Affinity Chromatography | Boronate Affinity Chromatography |
| Principle | Specific biological recognition of glycan motifs by immobilized lectins.[1][2] | Reversible covalent bond formation between boronic acid and cis-diol groups on glycans.[2][3] |
| Specificity | High for specific glycan structures; dependent on the lectin used.[3] Can be a limitation as it may not capture all glycoforms.[2] | Broad, capturing a wide range of glycopeptides containing cis-diols.[4] Considered a more universal enrichment method. |
| Coverage | Targeted; coverage can be expanded by using multiple lectins in parallel or series.[6][7] | Global; has the potential for unbiased enrichment of the total glycopeptide population.[3] |
| Efficiency | Generally high for target glycans. However, some studies suggest it can be less sensitive than other techniques.[6] | Can be highly efficient, with some studies showing it outperforms other methods in the number of identified glycopeptides.[3] Efficiency is highly dependent on buffer conditions.[3] |
| Elution | Mild conditions, typically using a competing sugar or slight pH change.[2] | Requires a shift to acidic pH to reverse the covalent bond.[5] |
| Advantages | - High specificity for targeted enrichment[3]- Mild elution conditions[2]- Well-established protocols | - Broad specificity for global glycoproteome analysis[4]- Reversible covalent binding provides strong capture[5] |
| Disadvantages | - Biased towards specific glycan structures[3]- May miss novel or unexpected glycoforms- Batch-to-batch variability of purified lectins | - Can be less effective for certain glycan structures lacking accessible cis-diols- Performance is highly sensitive to pH and buffer composition[3]- Potential for non-specific binding |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for lectin and boronate affinity chromatography for glycopeptide enrichment.
Logical Relationship in Glycopeptide Analysis
The decision between these two techniques is fundamentally a choice between a targeted and a global approach.
Experimental Protocols
General Protocol for Lectin Affinity Chromatography
This protocol provides a general framework for glycopeptide enrichment using lectin affinity chromatography. Specific conditions may need to be optimized based on the chosen lectin and sample type.
Materials:
-
Lectin-immobilized agarose beads (e.g., Concanavalin A, Wheat Germ Agglutinin)
-
Chromatography column
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 0.2-0.5 M of the competing sugar, such as methyl-α-D-mannopyranoside for ConA)
-
Proteolytically digested peptide mixture
Procedure:
-
Column Preparation: Pack the chromatography column with the lectin-immobilized agarose beads.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the peptide mixture onto the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound peptides. Collect the flow-through if analysis of non-glycosylated peptides is desired.
-
Elution: Elute the bound glycopeptides by applying the Elution Buffer to the column. Collect the eluate in fractions.
-
Downstream Processing: The enriched glycopeptide fractions can be desalted using C18 solid-phase extraction prior to LC-MS/MS analysis.
General Protocol for Boronate Affinity Chromatography
This protocol outlines a general procedure for glycopeptide enrichment using boronate affinity chromatography. Optimization of pH and buffer composition is crucial for successful enrichment.[3]
Materials:
-
Boronate affinity resin
-
Chromatography column
-
Binding/Wash Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5-10)[2]
-
Elution Buffer (e.g., 0.1% formic acid or 1% trifluoroacetic acid, pH < 4)
-
Proteolytically digested peptide mixture
Procedure:
-
Column Preparation: Pack the chromatography column with the boronate affinity resin.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Adjust the pH of the peptide mixture to match the Binding/Wash Buffer and load it onto the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound peptides.
-
Elution: Elute the captured glycopeptides by applying the Elution Buffer to the column. Collect the eluate.
-
Downstream Processing: The enriched glycopeptide solution should be neutralized and desalted prior to LC-MS/MS analysis.
Conclusion
Both lectin and boronate affinity chromatography are powerful techniques for the enrichment of glycopeptides. The choice between them is dictated by the specific research question. For hypothesis-driven research focusing on known glycan structures, lectin affinity provides unparalleled specificity. For discovery-based glycoproteomics aiming for a comprehensive overview of the glycoproteome, boronate affinity offers a more universal approach. In some cases, a combination of both methods may provide the most comprehensive coverage of the glycoproteome. Careful consideration of the advantages and disadvantages of each technique, as outlined in this guide, will enable researchers to make an informed decision and advance their understanding of the complex world of protein glycosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xiamenbiotime.com [xiamenbiotime.com]
- 6. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Lectin Affinity Based Plant N-Glycoproteome Profiling Using Tomato Fruit as a Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Glycoscape: A Comparative Guide to HILIC and 6-Aminopyridine-3-Boronic Acid for Glycopeptide Separation
For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, the efficient separation and enrichment of glycopeptides is a critical bottleneck. This guide provides an objective comparison of two prominent techniques: Hydrophilic Interaction Chromatography (HILIC) and affinity enrichment using 6-Aminopyridine-3-boronic acid. We present a synthesis of experimental data to illuminate the strengths and weaknesses of each method, enabling informed decisions for your analytical workflows.
The analysis of intact glycopeptides presents a significant challenge due to the vast structural diversity of glycans and the often low abundance of specific glycoforms.[1][2] Effective enrichment is paramount, as the ionization efficiency of glycopeptides is considerably lower than that of non-glycosylated peptides, which can suppress their detection in mass spectrometry.[3] This guide delves into the performance of HILIC, a chromatographic technique that separates based on hydrophilicity, and a boronic acid-based affinity method that targets the cis-diol groups present in glycans.
At a Glance: HILIC vs. This compound
| Feature | HILIC (Hydrophilic Interaction Chromatography) | This compound Affinity Enrichment |
| Principle | Separation based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4] | Reversible covalent binding between boronic acid and cis-diol groups on the glycan moieties of glycopeptides.[5][6] |
| Selectivity | Enriches for hydrophilic molecules. Can separate glycopeptide isomers based on glycan structure and composition.[7][8] | Specific for molecules containing cis-diols, offering the potential for unbiased enrichment of glycopeptides.[1][5] |
| Bias | Can be biased against hydrophobic glycopeptides and those with small glycans.[5][6] Co-enrichment of hydrophilic non-glycosylated peptides is common.[9] | Historically underperforming, but recent optimizations, particularly buffer choice, have significantly reduced bias. Amine-containing buffers can compete with glycans for binding.[1][5] |
| Performance | Well-established for glycopeptide enrichment, significantly increasing the number of identified N-glycopeptides compared to non-enriched samples.[10][11] Can resolve different glycoforms of the same peptide.[12][13] | Optimized protocols using amine-less buffers have shown a greater than 10-fold improvement in the number of quantified glycopeptides, reaching over 1500 N-linked glycopeptides in complex samples like the brain.[1][5] |
| Strengths | Robust and widely used, effective for separating isomeric glycoforms.[7][8] | High potential for unbiased enrichment of the total glycopeptide population.[5] Recent optimizations have dramatically improved performance.[1] |
| Weaknesses | Susceptible to co-enrichment of non-glycosylated hydrophilic peptides.[9] May not efficiently enrich O-linked glycopeptides with small glycans.[10] | Performance is highly dependent on experimental conditions, especially buffer composition.[1][5] |
Quantitative Performance Data
Recent studies have highlighted the significant impact of optimizing the boronic acid enrichment protocol. A key finding is the critical role of the buffer composition during the enrichment step.
| Sample Type | Enrichment Method | Buffer | Number of Quantified N-linked Glycopeptides | Reference |
| Human Brain | This compound | Carbonate-Bicarbonate (amine-less) | 1598 | [1][5] |
| Human Brain | This compound | Triethylammonium Acetate (tertiary amine) | ~150 | [1][5] |
| Human Brain | This compound | Glycine (primary amine) | ~100 | [1][5] |
| Human Brain | This compound | Ammonium Bicarbonate | ~50 | [1][5] |
| Non-depleted Human Plasma | This compound | Carbonate-Bicarbonate (amine-less) | 737 | [1][5] |
| Human Serum | HILIC Enrichment | Not Specified | 1188 (identified) | [11] |
| Human Serum | No Enrichment | Not Applicable | 417 (identified) | [11] |
Note: The data from different studies may not be directly comparable due to variations in instrumentation, data analysis pipelines, and specific experimental conditions.
Experimental Workflows and Methodologies
Understanding the experimental workflow is crucial for implementing these techniques and interpreting the results.
HILIC-Based Glycopeptide Enrichment Workflow
Caption: Workflow for HILIC-based glycopeptide enrichment.
This compound Enrichment Workflow
Caption: Workflow for this compound enrichment.
Detailed Experimental Protocols
HILIC Enrichment Protocol (Amide-80 Column)
This protocol is based on the work by Takeuchi et al. and is suitable for the comprehensive capture of glycopeptides.[3]
-
Sample Preparation: A protease digest of the protein sample is prepared. The peptide solution is adjusted to a final acetonitrile (MeCN) concentration of 75% with 0.1% trifluoroacetic acid (TFA). Any precipitate is removed by centrifugation.[3]
-
Column Equilibration: An Amide-80 column (e.g., 2 mm ID x 50 mm L) is washed with 20% MeCN containing 0.1% TFA, followed by 50% MeCN with 0.1% TFA. The column is then equilibrated with 5-10 column volumes of 75% MeCN with 0.1% TFA.[3]
-
Sample Loading and Washing: The prepared sample is injected into the column. The column is washed with 75% MeCN + 0.1% TFA until the absorbance at 215 nm returns to the baseline, collecting the pass-through fraction.[3]
-
Elution: Glycopeptides are eluted by injecting 50% MeCN + 0.1% TFA. The effluent containing the glycopeptide fraction is collected.[3]
-
Solvent Removal: The solvent is removed from the collected fraction by evaporation or freeze-drying.[3]
Optimized this compound Enrichment Protocol
This protocol is adapted from Morgenstern et al. and emphasizes the importance of an amine-less buffer for optimal performance.[1][5]
-
Bead Preparation: this compound functionalized magnetic nanoparticles are used.
-
Binding Buffer: A non-amine buffer, such as carbonate-bicarbonate buffer at pH 10.5, is used for optimal enrichment.[5]
-
Incubation: The peptide mixture is dissolved in the binding buffer and incubated with the boronic acid-functionalized beads for one hour with rotation.[2]
-
Washing: After incubation, the beads are washed three times with the binding buffer to remove non-specifically bound peptides.[2]
-
Elution: Enriched glycopeptides are eluted from the beads. A common elution solution is a 5% formic acid solution or a solution containing acetonitrile, water, and trifluoroacetic acid (e.g., 50:49:1).[2][14]
Logical Comparison Framework
Caption: Framework for comparing HILIC and boronic acid methods.
Conclusion and Recommendations
Both HILIC and this compound are powerful techniques for glycopeptide separation and enrichment, each with distinct advantages and disadvantages.
-
HILIC remains a robust and reliable method, particularly valuable for its ability to separate isomeric glycoforms, which is crucial for detailed structural characterization.[7][12] However, researchers should be aware of its inherent bias towards more hydrophilic glycopeptides and the potential for co-enrichment of non-glycosylated peptides.[5][9]
-
This compound , particularly with optimized protocols using amine-less buffers, has emerged as a highly promising method for achieving deep and potentially unbiased glycoproteome coverage.[1][5] The dramatic increase in the number of identified glycopeptides in complex samples underscores its potential for biomarker discovery and comprehensive glycoproteomic profiling.[1]
For researchers aiming for the broadest possible coverage of the glycoproteome, the optimized this compound method is an excellent choice. For studies focused on the detailed characterization of specific glycoforms and their isomers, HILIC provides invaluable separation capabilities. In many cases, the two techniques can be viewed as complementary, and their combined use could provide the most comprehensive view of the glycoproteome. The choice of method should ultimately be guided by the specific research question, the nature of the sample, and the analytical depth required.
References
- 1. researchgate.net [researchgate.net]
- 2. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hilicon.com [hilicon.com]
- 5. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Binding Affinity of 6-Aminopyridine-3-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 6-aminopyridine-3-boronic acid and its alternatives. Boronic acids are a versatile class of compounds known for their ability to form reversible covalent bonds with cis-diols, making them invaluable tools for affinity chromatography of glycoproteins and as inhibitors of serine proteases. This compound is of particular interest due to its electron-withdrawing pyridine ring, which influences its Lewis acidity and, consequently, its binding characteristics.
Comparison of Binding Affinity: Boronic Acids in Glycoprotein Recognition
This compound and its analogs are frequently employed for the selective capture of biomolecules containing cis-diol moieties, such as the sialic acid residues on glycoproteins. A key advantage of these aminopyridine-based boronic acids is their ability to bind effectively at lower pH ranges (pH 5.0-6.0) compared to traditional boronate affinity materials that require basic conditions (pH ~8.5). This milder condition helps preserve the integrity of sensitive biomolecules.
| Compound | Target Moiety | Reported Binding Constant (Ka) | Key Characteristics |
| This compound | cis-diols | Data not available | Functions at a lower binding pH (acidic to neutral) due to the electron-withdrawing nature of the pyridine ring, which increases the Lewis acidity of the boron atom. |
| 3-Aminophenylboronic acid (3-APBA) | Sialic Acid | ~40 M⁻¹[1] | Commonly used for glycoprotein and sialic acid recognition. The amino group can be functionalized for immobilization[2][3]. |
| Phenylboronic acid (PBA) | Sialic Acid | ~11.4 (conditional stability constant at pH 7.4)[4] | The parent compound for many boronic acid derivatives. Its binding to diols is pH-dependent[4][5]. |
| 5-Boronopicolinic acid | Sialic Acid | High affinity (qualitative) | A heterocyclic boronic acid showing high affinity and selectivity for sialic acids, especially under the acidic conditions relevant to hypoxic tumor microenvironments[1][6]. |
Comparison of Inhibitory Potency: Boronic Acids as Serine Protease Inhibitors
Boronic acids are potent inhibitors of serine proteases, acting as transition-state analogs. They form a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue. The inhibitory constant (Ki) is a measure of their potency. While specific Ki values for this compound against common serine proteases are not widely reported, a comparison with other boronic acid-based inhibitors against a well-studied enzyme like thrombin illustrates the structure-activity relationships.
| Inhibitor | Target Enzyme | Ki Value | Key Structural Features and Significance |
| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 41 pM[5][7] | A peptide-boronic acid that mimics the natural substrate of thrombin, leading to very high affinity and selectivity. Demonstrates the power of combining peptide recognition with the boronic acid warhead[5][7]. |
| Boc-(D)Phe-Pro-boroArg-OH | Thrombin | 3.6 pM[5][7] | Similar to the acetylated version but with a Boc protecting group, showing even tighter binding. Highlights the influence of the N-terminal group on potency[5][7]. |
| 3-Nitrophenylboronic acid (NPBA) | Prostate-Specific Antigen (PSA) | Inhibition demonstrated (no Ki value)[8][9] | A simple arylboronic acid that shows inhibitory activity against PSA. The nitro group is electron-withdrawing, enhancing the Lewis acidity of the boron atom[8][9]. |
Experimental Protocols
Measuring Binding Affinity to Glycoproteins via Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique to measure real-time binding kinetics and affinity.
Methodology:
-
Immobilization of Ligand:
-
A sensor chip (e.g., CM5) is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The glycoprotein (e.g., Fetuin, which is rich in sialic acid) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to be immobilized via amine coupling.
-
Remaining active sites on the surface are deactivated with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the glycoprotein to subtract non-specific binding.
-
-
Kinetic Analysis:
-
A series of concentrations of the boronic acid analyte (e.g., this compound, 3-APBA) are prepared in a running buffer (e.g., HBS-EP+, pH 7.4 or a more acidic buffer like MES for pH-dependent studies).
-
Each concentration is injected over the ligand and reference surfaces for a set association time, followed by a dissociation phase with only the running buffer.
-
The sensorgrams (response units vs. time) are recorded.
-
-
Data Analysis:
-
The reference sensorgram is subtracted from the ligand sensorgram to obtain the specific binding response.
-
The resulting curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Workflow for determining binding kinetics using SPR.
Serine Protease Inhibition Assay
This protocol determines the inhibitory potency (IC50 and subsequently Ki) of a boronic acid compound against a specific serine protease.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer suitable for the enzyme (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the serine protease (e.g., thrombin) in the assay buffer.
-
Prepare a stock solution of a fluorogenic peptide substrate specific for the enzyme.
-
Prepare a serial dilution of the boronic acid inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Mechanism of Serine Protease Inhibition by Boronic Acids
Boronic acids inhibit serine proteases by acting as transition-state analogs. The catalytic triad (Ser-His-Asp) of the protease is essential for its function. The boronic acid moiety of the inhibitor is attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a stable, tetrahedral boronate adduct, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This reversible covalent complex effectively blocks the active site and prevents substrate binding and cleavage.
Mechanism of serine protease inhibition by a boronic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of sialic acid in serum samples by dispersive solid-phase extraction based on boronate-affinity magnetic hollow molecularly imprinted polymer sorbent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective inhibition of thrombin by peptides of boroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling of 6-Aminopyridine-3-boronic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Isotopic Labeling Strategies: A Comparative Overview
The introduction of stable isotopes, such as ¹⁵N and deuterium (²H), into pharmaceutically relevant molecules like 6-aminopyridine-3-boronic acid is crucial for various stages of drug discovery and development. These labeled compounds are invaluable tools in mechanistic studies, quantitative bioanalysis using mass spectrometry, and for modifying metabolic profiles (the "deuterium effect").
This guide focuses on two primary types of isotopic labeling for pyridine derivatives:
-
¹⁵N Labeling: Incorporation of a nitrogen-15 isotope into the pyridine ring.
-
Deuterium (²H) Labeling: Introduction of deuterium atoms at specific positions on the pyridine ring.
We will compare the performance of leading methods for each type of labeling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.
¹⁵N Labeling of the Pyridine Ring
The selective incorporation of a ¹⁵N atom into the pyridine core is a significant challenge. Traditional de novo synthesis from ¹⁵N-labeled precursors can be lengthy and inefficient.[1] A more recent and versatile approach involves a nitrogen exchange reaction on the pre-formed pyridine ring, often proceeding through a Zincke intermediate via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.
Performance Comparison of ¹⁵N Labeling Methods
| Method | Key Features | Typical Substrate Scope | Isotopic Incorporation | Yield | Reference |
| Zincke/ANRORC Nitrogen Exchange | Late-stage functionalization; mild conditions; commercially available ¹⁵NH₄Cl as the nitrogen source. | Broad, including electron-rich and electron-deficient pyridines, and complex pharmaceutical molecules. | >95% | Generally good to excellent (50-90%) | [1] |
| De Novo Synthesis | Builds the ¹⁵N-labeled ring from acyclic precursors. | Can be substrate-specific and require multi-step synthesis for substituted pyridines. | >98% (dependent on precursor enrichment) | Variable, often lower overall yield due to multiple steps. | [2] |
Deuterium Labeling of the Pyridine Ring
Hydrogen Isotope Exchange (HIE) is a powerful technique for the late-stage introduction of deuterium into organic molecules. This is typically achieved using a transition metal catalyst, with iridium and ruthenium complexes being particularly effective for directing the exchange at specific C-H bonds.
Performance Comparison of Deuterium Labeling Methods (HIE)
| Catalyst System | Key Features | Regioselectivity | Isotopic Incorporation | Yield | Reference |
| Iridium-based Catalysts (e.g., [Ir(cod)(NHC)Cl]) | High activity for ortho-C-H activation directed by the pyridine nitrogen. | Primarily at the C2 and C6 positions of the pyridine ring. | High to excellent (>90%) | Good to excellent (70-95%) | [3] |
| Ruthenium-based Catalysts (e.g., Ru/C) | Heterogeneous catalyst, often requiring higher temperatures; can exhibit different regioselectivity compared to iridium. | Can direct deuteration at various positions depending on the substrate and conditions. | Moderate to high (50-95%) | Good | [4] |
| Microwave-assisted H/D Exchange | Rapid heating can accelerate the exchange process, often without a metal catalyst in deuterated solvents. | Can lead to labeling at multiple positions, including those activated by the amino group. | High (>90% at specific positions) | Good (76-84%) | [5] |
Experimental Protocols
Protocol 1: ¹⁵N Labeling via Zincke/ANRORC Nitrogen Exchange
This protocol is adapted from the general procedure for ¹⁵N labeling of pyridines via NTf-Zincke imine intermediates.[1]
Step 1: Formation of the NTf-Zincke Imine
-
To a solution of the pyridine substrate (1.0 eq) in dichloromethane (0.1 M) at -78 °C is added trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).
-
The reaction mixture is stirred for 30 minutes at -78 °C.
-
A solution of dibenzylamine (1.2 eq) and 2,4,6-collidine (1.2 eq) in dichloromethane is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction mixture is then concentrated in vacuo. The residue is triturated with diethyl ether or hexanes to precipitate the Zincke imine, which is then collected by filtration.
Step 2: Ring Closure with ¹⁵NH₄Cl
-
The isolated Zincke imine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetonitrile (0.1 M).
-
¹⁵NH₄Cl (2.0-3.0 eq) and a base such as sodium acetate or triethylamine (2.0-6.0 eq) are added.
-
The mixture is heated to 60-100 °C and stirred for 1-48 hours, monitoring by LC-MS for the formation of the ¹⁵N-labeled pyridine.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 2: De Novo Synthesis of 4-Amino[¹⁵N]pyridine
This protocol is based on the synthesis of [¹⁵N]dalfampridine.[2]
Step 1: Synthesis of [¹⁵N]Pyridine-N-oxide
-
[¹⁵N]Pyridine (1.0 eq) is dissolved in acetic acid.
-
Hydrogen peroxide (30% aqueous solution, ~2 eq) is added, and the mixture is heated at 80 °C for 3 hours.
-
An additional portion of hydrogen peroxide (~1.3 eq) is added, and heating is continued overnight.
-
The solvent is removed by evaporation. Water is added and evaporated again to remove residual acetic acid.
-
The residue is treated with an excess of sodium carbonate and extracted with chloroform. The combined organic extracts are dried over sodium sulfate and concentrated to yield [¹⁵N]pyridine-N-oxide.
Step 2: Nitration of [¹⁵N]Pyridine-N-oxide
-
[¹⁵N]Pyridine-N-oxide (1.0 eq) is added to a mixture of fuming sulfuric acid and nitric acid at 0 °C.
-
The mixture is heated to 90 °C and stirred for several hours.
-
After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium carbonate).
-
The product, 4-nitro[¹⁵N]pyridine-N-oxide, is extracted with an organic solvent, dried, and purified.
Step 3: Reduction to 4-Amino[¹⁵N]pyridine
-
4-Nitro[¹⁵N]pyridine-N-oxide is reduced to the corresponding amino-pyridine. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
The catalyst is filtered off, and the solvent is evaporated to yield 4-amino[¹⁵N]pyridine.
Protocol 3: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This is a general procedure for ortho-deuteration of pyridines.[3]
-
To a vial is added the iridium catalyst (e.g., [Ir(IMes)(COD)Cl], 1-5 mol%), the pyridine substrate (1.0 eq), and a deuterated solvent (e.g., D₂O or acetone-d₆).
-
The vial is sealed, and the mixture is heated to a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours).
-
The reaction is monitored for deuterium incorporation by ¹H NMR or mass spectrometry.
-
After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the deuterated product.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and 15N NMR Signal Amplification by Reversible Exchange of [15N]Dalfampridine at Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 6-Aminopyridine-3-boronic Acid Binding Assays
For Immediate Publication
This guide provides a comprehensive comparison of control experiments crucial for the robust design and interpretation of binding assays involving 6-Aminopyridine-3-boronic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed methodologies, presents comparative data, and offers visual workflows to ensure the accuracy and reliability of your experimental findings.
This compound is a versatile molecule recognized for its ability to form reversible covalent bonds with cis-diol-containing biomolecules, such as carbohydrates and glycoproteins. A key advantage of this compound is its efficacy at a lower pH (around 5.0) compared to conventional boronic acids that typically require a basic environment (pH 8.5), making it ideal for studying pH-sensitive interactions and labile biomolecules.[1] To validate the specificity of these interactions, a rigorous set of control experiments is indispensable. This guide focuses on the principles and practical application of such controls.
The Foundation of Reliable Binding Assays: Experimental, Positive, and Negative Controls
To ascertain that the observed binding is specific to the interaction between this compound and its target, a well-designed experiment must include three types of controls:
-
Experimental Group: The primary experiment designed to measure the binding of this compound to the target molecule.
-
Positive Control: An experiment using a compound known to bind to the target molecule. This control validates the assay's ability to detect a true binding event. For cis-diol binding assays, sugars like fructose or glucose are excellent positive controls due to their well-characterized interaction with boronic acids.
-
Negative Control: An experiment using a molecule that is structurally similar to this compound but lacks the functional group responsible for binding—in this case, the boronic acid moiety. 6-Aminopyridine is an ideal negative control as it retains the pyridine core but cannot form boronate esters with cis-diols. This control helps to rule out non-specific binding attributed to the aminopyridine scaffold.
Comparative Binding Assays: Methodologies and Data
Several robust methods can be employed to quantify the binding of this compound. Below, we compare three widely used assays, complete with detailed protocols for their control experiments.
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule. In a competitive FP assay, an unlabeled ligand (e.g., this compound) competes with the tracer for binding to the target, leading to a decrease in fluorescence polarization.
Experimental Workflow:
Experimental Protocols:
-
Experimental Assay:
-
Prepare a solution of the target protein and a fluorescently labeled tracer known to bind to the target's active site.
-
Add increasing concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
-
Positive Control:
-
Follow the experimental protocol, but instead of this compound, add a known binder to the target (e.g., a known inhibitor or a natural ligand like fructose for a carbohydrate-binding protein).
-
A significant decrease in fluorescence polarization is expected, confirming the assay is sensitive to competitive binding.
-
-
Negative Control:
-
Follow the experimental protocol, but use 6-aminopyridine as the competitor.
-
No significant change in fluorescence polarization should be observed, demonstrating that the aminopyridine backbone alone does not bind to the target.
-
Data Comparison:
| Compound | Target | Assay Type | Expected Outcome | Representative IC50/Kd |
| This compound | Generic Glycoprotein | FP Competition | Dose-dependent decrease in FP | Target-dependent |
| Phenylboronic Acid (Alternative) | Generic Glycoprotein | FP Competition | Dose-dependent decrease in FP | Micromolar to Millimolar range |
| Fructose (Positive Control) | Generic Glycoprotein | FP Competition | Dose-dependent decrease in FP | Millimolar range |
| 6-Aminopyridine (Negative Control) | Generic Glycoprotein | FP Competition | No significant change in FP | > Millimolar range |
Indicator Displacement Assay (IDA)
Principle: This colorimetric or fluorometric assay relies on the displacement of a dye (indicator) from a receptor-dye complex by an analyte. For boronic acids, Alizarin Red S (ARS) is a common indicator that changes color or fluorescence upon binding to the boronic acid. The addition of a competitive cis-diol-containing analyte displaces the ARS, causing a measurable change in the optical signal.
Experimental Protocols:
-
Experimental Assay:
-
Prepare a solution of this compound and Alizarin Red S (ARS). The formation of the boronate-ARS complex will result in a specific color or fluorescence.
-
Add the cis-diol-containing target molecule.
-
Monitor the change in absorbance or fluorescence as the target displaces the ARS.
-
-
Positive Control:
-
To the this compound-ARS complex, add a high-affinity cis-diol such as fructose.
-
A rapid and significant change in the optical signal is expected, confirming the responsiveness of the system.
-
-
Negative Control:
-
Prepare a solution of 6-aminopyridine and ARS. No significant color or fluorescence change should occur, as there is no boronic acid to form a complex with the dye.
-
The subsequent addition of the target molecule should also not produce a signal, confirming that the observed signal in the experimental assay is dependent on the boronic acid moiety.
-
Data Comparison:
| Compound/Analyte | Receptor | Indicator | Assay Type | Expected Outcome |
| Target Glycoprotein | This compound | Alizarin Red S | IDA | Signal change upon displacement |
| Fructose (Positive Control) | This compound | Alizarin Red S | IDA | Strong signal change |
| Target Glycoprotein | 6-Aminopyridine (Negative Control) | Alizarin Red S | IDA | No significant signal change |
Enzyme Inhibition Assay
Principle: If the target molecule is an enzyme whose activity is modulated by binding, an enzyme inhibition assay can be used. Boronic acids are known to inhibit certain classes of proteases (e.g., serine proteases) by forming a stable adduct with a catalytic residue.
Experimental Workflow:
Experimental Protocols:
-
Experimental Assay:
-
Pre-incubate the target enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation. A decrease in the reaction rate indicates inhibition.
-
-
Positive Control:
-
Use a known inhibitor of the target enzyme.
-
A significant reduction in enzyme activity is expected, validating the assay's ability to detect inhibition.
-
-
Negative Control:
-
Use 6-aminopyridine as the potential inhibitor.
-
No significant inhibition of the enzyme should be observed, confirming that the boronic acid group is essential for the inhibitory activity.
-
Data Comparison:
| Inhibitor | Target Enzyme | Assay Type | Expected Outcome | Representative IC50/Ki |
| This compound | Target Protease | Enzyme Inhibition | Dose-dependent inhibition | Target-dependent |
| Known Protease Inhibitor (Positive Control) | Target Protease | Enzyme Inhibition | Strong inhibition | Nanomolar to Micromolar range |
| 6-Aminopyridine (Negative Control) | Target Protease | Enzyme Inhibition | No significant inhibition | > Millimolar range |
Conclusion
The judicious use of positive and negative controls is fundamental to the validation of binding assays involving this compound. By systematically including known binders and structurally similar non-binders, researchers can confidently attribute observed effects to the specific interaction of the boronic acid moiety with its cis-diol-containing target. The comparative methodologies and data presented in this guide offer a framework for designing and executing robust and reliable binding studies.
References
A Comparative Guide to Scalable Synthesis of 6-Aminopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scalable synthetic methodologies for 6-aminopyridine-3-boronic acid, a critical building block in medicinal chemistry and drug discovery. The strategic importance of this compound lies in its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern pharmaceutical development.[1] This document presents a detailed analysis of the most viable synthetic routes, supported by quantitative data, detailed experimental protocols, and a performance comparison with a key alternative, empowering researchers to make informed decisions for their specific research and development needs.
Comparison of Synthetic Methodologies
The synthesis of this compound on a scalable basis primarily revolves around two strategic approaches starting from 2-amino-5-bromopyridine. The choice between these routes often depends on factors such as available equipment, cost of reagents, and tolerance to cryogenic conditions.
-
Route 1: Halogen-Metal Exchange followed by Borylation (Lithiation-Borylation) This classic and widely used method involves the deprotonation of the starting material at a low temperature using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester.[2][3] While effective, the requirement for cryogenic temperatures (-78 °C or lower) can present scalability challenges.[4]
-
Route 2: Palladium-Catalyzed Borylation (Miyaura Borylation) This method utilizes a palladium catalyst to couple the aryl halide (2-amino-5-bromopyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] This approach avoids cryogenic conditions and often shows excellent functional group tolerance, making it an attractive option for industrial-scale synthesis. However, the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the final product, are key considerations.[6]
Workflow for Major Synthetic Routes
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Lithiation-Borylation | Route 2: Palladium-Catalyzed Borylation |
| Starting Material | 2-Amino-5-bromopyridine | 2-Amino-5-bromopyridine |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) |
| Typical Yield | 60-80% (lab scale) | 70-95% |
| Purity | Good, but can be affected by side reactions if temperature is not controlled. | Generally high, but requires removal of residual palladium. |
| Scalability | Challenging due to cryogenic temperature requirements and handling of pyrophoric n-BuLi. | More readily scalable; avoids extreme temperatures. |
| Cost Factors | Cost of cryogenic cooling and specialized equipment for handling n-BuLi. | High cost of palladium catalysts and ligands. |
| Safety Concerns | Handling of pyrophoric n-butyllithium. | Toxicity of palladium catalysts. |
Detailed Experimental Protocols
The following protocols provide a representative, scalable procedure for the synthesis of this compound, proceeding through the common intermediate 2-amino-5-bromopyridine.
Protocol 1: Gram-Scale Synthesis of 2-Amino-5-bromopyridine
This initial step is critical for both primary routes. A regioselective bromination of 2-aminopyridine is required. Direct bromination can lead to a mixture of products, so a common scalable approach involves protection of the amino group, followed by bromination and deprotection.[7] However, optimized direct bromination methods have been developed.[8]
-
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
90% Ethanol
-
-
Procedure:
-
To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-Bromosuccinimide (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10 °C.[1]
-
Stir the mixture for an additional 30 minutes at this temperature.[1]
-
Remove the solvent by evaporation under reduced pressure.[1]
-
Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.[1]
-
-
Expected Yield: ~95%[1]
-
Purity: >97% after recrystallization.[1]
Protocol 2: Synthesis of this compound pinacol ester via Lithiation-Borylation
This protocol is adapted from established procedures for the synthesis of related pyridine boronic esters.[4]
-
Materials:
-
2-Amino-5-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Pinacol
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in anhydrous THF (200 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 25.4 mL, 63.6 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for an additional 30 minutes.
-
In a separate flask, dissolve triisopropyl borate (16.3 g, 86.7 mmol) in anhydrous THF (50 mL) and cool to -78 °C.
-
Transfer the lithiated pyridine solution to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2). Stir for 1 hour.
-
Adjust the pH to ~8-9 with aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
To form the more stable pinacol ester for easier purification, dissolve the crude boronic acid in toluene (150 mL), add pinacol (8.2 g, 69.4 mmol), and heat to reflux with a Dean-Stark trap for 3 hours.[4]
-
Cool the solution and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pinacol ester.
-
Performance in Suzuki-Miyaura Coupling: A Comparative Look
This compound is a valuable reagent, but its performance can be compared to alternatives like 6-chloropyridine-3-boronic acid. The choice of reagent can impact reaction efficiency, particularly due to the electronic properties of the pyridine ring and potential catalyst interactions.
Decision Workflow for Synthesis Route Selection
Performance Data Summary
The amino group in this compound can sometimes coordinate to the palladium catalyst, potentially affecting its activity. In contrast, the chloro-substituent in 6-chloropyridine-3-boronic acid is purely electron-withdrawing.
| Feature | This compound | 6-Chloropyridine-3-boronic acid |
| Electronic Nature | Electron-donating amino group | Electron-withdrawing chloro group |
| Reactivity in Suzuki Coupling | Generally good, but the amino group can sometimes require protection or specific ligand choice to avoid catalyst inhibition. | Typically robust and predictable reactivity. |
| Typical Coupling Yield | 65-90% (highly dependent on substrate and conditions) | 70-95% |
| pKa | Higher (more basic pyridine nitrogen) | Lower (less basic pyridine nitrogen) |
| Follow-on Chemistry | Amino group allows for further functionalization (e.g., amidation, alkylation). | Chloro group can be displaced via nucleophilic aromatic substitution. |
| Reference Price (1g) | ~$150 - $250 | ~$30 - $60[9][10] |
Note: Prices are estimates based on catalog listings and are subject to change.
Conclusion
The synthesis of this compound is a critical process for the advancement of many drug discovery programs. For large-scale production, the Palladium-Catalyzed Borylation (Miyaura Borylation) route is generally favored due to its operational simplicity, milder reaction conditions, and typically higher yields, despite the initial cost of the catalyst. The Lithiation-Borylation route remains a powerful and effective method for lab-scale and gram-scale synthesis, particularly when cryogenic facilities are readily available and catalyst cost is a primary concern.
When selecting a building block for Suzuki-Miyaura coupling, both this compound and its chloro-analogue present distinct advantages. The choice will ultimately be dictated by the specific synthetic strategy, the need for subsequent functionalization, and overall cost considerations. This guide provides the foundational data and protocols to assist researchers in navigating these critical decisions.
References
- 1. ijssst.info [ijssst.info]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 9. L20388.03 [thermofisher.com]
- 10. 6-Chloropyridine-3-boronic acid, 96% | Fisher Scientific [fishersci.ca]
Navigating the Large-Scale Synthesis of 6-Aminopyridine-3-boronic Acid: A Cost-Effectiveness and Alternatives Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a critical factor in the journey from discovery to market. 6-Aminopyridine-3-boronic acid, a valuable building block in medicinal chemistry, is no exception. This guide provides a comprehensive comparison of the primary large-scale synthesis routes for this compound, an analysis of viable alternatives, and supporting experimental data to inform strategic decisions in process development and manufacturing.
Executive Summary
The large-scale production of this compound is primarily approached through two well-established methodologies: halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation. While the former is often cited as a more cost-effective route due to cheaper starting materials and reagents, the latter can offer advantages in terms of process robustness and functional group tolerance, which can translate to long-term cost savings. Furthermore, the emergence of stabilized boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, presents a compelling alternative for large-scale synthesis, offering enhanced stability and ease of handling, thereby potentially reducing manufacturing complexities and costs. The choice of the optimal synthetic strategy will ultimately depend on a careful evaluation of raw material costs, process efficiency, purity requirements, and the scale of production.
Comparative Analysis of Large-Scale Synthesis Methods
The selection of a synthetic route for the industrial-scale production of this compound requires a thorough evaluation of several key parameters. Below is a comparative summary of the two primary methods.
| Parameter | Halogen-Metal Exchange & Borylation | Palladium-Catalyzed Miyaura Borylation |
| Starting Material | 2-Amino-5-bromopyridine or 2-Amino-5-chloropyridine | 2-Amino-5-bromopyridine or 2-Amino-5-chloropyridine |
| Key Reagents | Organolithium reagent (e.g., n-BuLi), Trialkyl borate | Palladium catalyst, Ligand, Base, Boron source (e.g., Bis(pinacolato)diboron) |
| Typical Yield | 70-85% | 80-95% |
| Purity | Good to Excellent (may require careful control of temperature) | Generally Excellent |
| Process Conditions | Cryogenic temperatures often required (-78 °C) | Mild to moderate temperatures (e.g., 80-100 °C) |
| Cost of Reagents | Generally lower | Higher (due to palladium catalyst and ligands) |
| Scalability | Can be challenging due to cryogenic conditions and handling of organolithiums | More readily scalable with modern reactor technology |
| Key Advantage | Lower upfront reagent cost.[1] | High functional group tolerance, milder conditions, high yields. |
| Key Disadvantage | Requires stringent control of temperature and moisture; handling of pyrophoric reagents. | Higher cost of catalyst and ligands; potential for palladium contamination in the final product. |
In-Depth Look at Synthesis Alternatives
Beyond the traditional free boronic acid, stabilized derivatives offer significant advantages in large-scale synthesis, primarily by mitigating the inherent instability of many boronic acids.
MIDA Boronates: A Stable and Versatile Alternative
N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative for the storage and use of boronic acids in multi-step syntheses.[2]
| Feature | This compound | This compound MIDA ester |
| Stability | Prone to degradation (protodeboronation, oxidation) | Highly stable, crystalline solids; can be stored long-term at room temperature. |
| Handling | Can be challenging to handle and purify on a large scale. | Easy to handle, purify by standard chromatography, and weigh accurately. |
| Reaction Compatibility | Limited compatibility with certain reagents. | Compatible with a wide range of reaction conditions, allowing for multi-step synthesis without deprotection. |
| Cost-Effectiveness | Lower initial cost of the compound itself. | Higher initial cost, but can lead to overall cost savings through improved process efficiency, reduced batch failures, and simplified logistics. |
Experimental Protocols
General Protocol for Large-Scale Halogen-Metal Exchange and Borylation
This protocol is a generalized procedure based on established methods for the synthesis of pyridinyl boronic acids.[1]
Starting Material: 2-Amino-5-bromopyridine
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an inert gas inlet is charged with 2-amino-5-bromopyridine and an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Cooling: The reactor is cooled to -78 °C using a suitable cooling system.
-
Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the reactor while maintaining the internal temperature below -70 °C. The reaction mixture is stirred for a specified period to ensure complete metal-halogen exchange.
-
Borylation: A solution of triisopropyl borate in the same anhydrous solvent is then added slowly to the reaction mixture, again maintaining a low temperature.
-
Quenching and Work-up: After the borylation is complete, the reaction is quenched by the addition of an aqueous acid solution. The layers are separated, and the aqueous layer is brought to a specific pH to precipitate the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield this compound.
General Protocol for Large-Scale Palladium-Catalyzed Miyaura Borylation
This protocol is a generalized procedure based on established methods for Miyaura borylation.[3][4][5]
Starting Material: 2-Amino-5-bromopyridine
-
Reaction Setup: A suitable reactor is charged with 2-amino-5-bromopyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., potassium acetate).
-
Solvent Addition: An appropriate solvent system (e.g., dioxane or toluene) is added to the reactor.
-
Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and washed with water.
-
Isolation and Purification: The organic layer is dried and concentrated. The resulting crude product, the pinacol ester of this compound, can be hydrolyzed to the free boronic acid or used directly in subsequent steps.
Mandatory Visualizations
Experimental Workflow for Large-Scale Synthesis
Caption: Comparative workflow of the two main large-scale synthesis routes.
Logical Relationship of Boronic Acid Forms in Synthesis
Caption: Interconversion of boronic acid and its stable surrogates.
Potential Signaling Pathway Inhibition
Boronic acids are known to act as inhibitors of serine proteases.[6][7][8][9] One such important enzyme is Dipeptidyl Peptidase IV (DPP-IV), which plays a key role in glucose metabolism. While direct evidence for this compound as a DPP-IV inhibitor requires further specific investigation, its structural class makes it a plausible candidate for interaction with this or similar enzymes.
Caption: Hypothetical inhibition of the DPP-IV signaling pathway.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Aminopyridine-3-boronic Acid: A Step-by-Step Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must handle 6-Aminopyridine-3-boronic acid with care, adhering to stringent disposal protocols to ensure laboratory and environmental safety. This guide provides detailed procedures for the proper disposal of this compound, based on safety data sheets of structurally similar compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are derived from best practices for analogous pyridine and boronic acid derivatives.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Protective Clothing | Fully-buttoned laboratory coat. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A respirator may be necessary for large spills. | Avoids inhalation of dust particles. |
Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe disposal of unwanted this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. Place these items in a separate, sealed, and clearly labeled hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[1]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand) and place the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
4. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow for Disposal
References
Personal protective equipment for handling 6-Aminopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Aminopyridine-3-boronic acid (CAS No. 851524-96-4). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| Protection Type | Specification | Standard Reference |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a flame-resistant lab coat that is fully fastened, and closed-toe shoes. | Consult glove manufacturer for specific chemical resistance data. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced. All handling of the solid compound should be conducted in a certified chemical fume hood.[3][4][5] | OSHA 29 CFR 1910.134 or European Standard EN 149 |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated safety shower and eyewash station are readily accessible.
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation of dust.[6]
-
Keep the container tightly closed when not in use.
2. Weighing and Transfer:
-
Minimize the generation of dust during handling.
-
Use a tared, sealed container for weighing to reduce exposure.
-
When transferring the solid, use appropriate tools to avoid creating airborne dust.
3. Dissolving:
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate all work surfaces and equipment used.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9]
2. Container Management:
-
Use chemically compatible and leak-proof containers for waste.
-
Keep waste containers securely closed except when adding waste.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste" or "solution in [solvent]").
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[10]
-
Do not dispose of this compound down the drain or in regular trash.[11]
Workflow for Handling and Disposal
References
- 1. This compound | 851524-96-4 [sigmaaldrich.com]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. sc.edu [sc.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. benchchem.com [benchchem.com]
- 10. geneseo.edu [geneseo.edu]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
